molecular formula C10H17NO3 B3387471 Ethyl 2-(2-oxoazepan-3-yl)acetate CAS No. 831-32-3

Ethyl 2-(2-oxoazepan-3-yl)acetate

Cat. No.: B3387471
CAS No.: 831-32-3
M. Wt: 199.25 g/mol
InChI Key: LYSBJVLSMUGAAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-oxoazepan-3-yl)acetate is a useful research compound. Its molecular formula is C10H17NO3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(2-oxoazepan-3-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2-oxoazepan-3-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2-oxoazepan-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-2-14-9(12)7-8-5-3-4-6-11-10(8)13/h8H,2-7H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSBJVLSMUGAAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Executive Directive: The Seven-Membered Constraint

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Substituted Azepan-2-one Derivatives: Synthetic Architectures & Medicinal Pharmacophores Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

The azepan-2-one (ε-caprolactam) scaffold represents a critical "Goldilocks" zone in medicinal chemistry. Unlike the rigid pyrrolidinone (5-membered) or piperidinone (6-membered) rings, the 7-membered azepan-2-one offers a unique conformational flexibility that allows it to mimic specific peptide secondary structures—most notably the


-turn—while maintaining sufficient rigidity to reduce the entropic penalty of receptor binding.

This guide focuses on 3-substituted azepan-2-one derivatives , a subclass where the


-carbon (C3) serves as a chiral command center.[1] Functionalization at this position is not merely decorative; it dictates the vector of the pharmacophore, often serving as a bioisostere for the 

residue in a peptide turn.

Synthetic Strategies: Causality & Control

The synthesis of 3-substituted azepan-2-ones is non-trivial due to the ring's transannular strain and the difficulty of controlling stereochemistry at the C3 position. We categorize the methodologies into three dominant "Generations" of synthesis, each selected based on the required scalability and stereocontrol.

Strategy A: Direct C3-Functionalization (The Enolate Route)

Best for: Early-stage SAR exploration and generating racemic libraries.

The most direct approach involves generating the lactam enolate. However, azepan-2-ones are prone to ring-opening or polymerization under harsh conditions.[1]

  • Mechanism: Treatment with a strong base (LDA or LiHMDS) at -78°C generates the kinetic enolate.

  • Causality: The 7-membered ring enolate is less planar than its 5/6-membered counterparts, leading to facial selectivity issues.[1] To achieve high enantioselectivity, chiral auxiliaries (e.g., Myers' pseudoephedrine) or phase-transfer catalysis are required.[1]

Strategy B: Ring Expansion (The Schmidt/Beckmann Protocol)

Best for: Constructing the ring from accessible cyclohexanones.

This is the classical industrial route adapted for fine chemistry.

  • Protocol: A 2-substituted cyclohexanone is treated with hydrazoic acid (

    
    ) or hydroxylamine (
    
    
    
    ) followed by rearrangement.
  • Critical Insight: The regioselectivity of the nitrogen insertion is governed by the migration aptitude of the carbon anti-periplanar to the leaving group. In 2-substituted cyclohexanones, migration of the more substituted carbon is often preferred, but mixtures can occur.[1]

  • Modern Variant: The Aubé Reaction uses hydroxyalkyl azides and Lewis acids (

    
    ) to drive intramolecular ring expansion with high regiocontrol.
    
Strategy C: Dynamic Kinetic Resolution (The Telcagepant Route)

Best for: Large-scale, asymmetric synthesis of 3-amino derivatives.[1]

Developed by Merck for Telcagepant (MK-0974) , this is the state-of-the-art method for 3-amino-azepan-2-ones.[1]

  • Concept: Instead of a static chiral separation, the method utilizes a racemization catalyst (an aldehyde) that continuously equilibrates the substrate, while a resolution event (crystallization) selectively precipitates the desired enantiomer.[2]

  • Self-Validating System: The yield exceeds 50% (theoretical max for resolution) because the undesired isomer is constantly recycled in situ.

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (3R)-Amino-Azepan-2-one

Source Grounding: Adapted from the Merck Process for Telcagepant (Reference 1).

Objective: Synthesize the chiral salt of 3-amino-caprolactam with >99% ee via Dynamic Kinetic Resolution (DKR).

Reagents:

  • 
    -Amino- 
    
    
    
    -caprolactam (racemic)[1]
  • 3,5-Dichlorosalicylaldehyde (Racemization Catalyst)[1]

  • (S)-Camphorsulfonic acid ((S)-CSA) (Resolving Agent)

  • Solvent: Isopropyl Acetate / Acetonitrile (95:5)

Step-by-Step Methodology:

  • Preparation: Charge a reactor with racemic 3-amino-azepan-2-one (1.0 equiv) and (S)-CSA (1.0 equiv) in Isopropyl Acetate/Acetonitrile.

  • Catalyst Addition: Add 3 mol% of 3,5-dichlorosalicylaldehyde.

  • The DKR Cycle: Heat the slurry to 55°C.

    • Mechanistic Note: The aldehyde forms a reversible imine with the amine. The imine undergoes rapid tautomerization/racemization at the C3 position due to the acidity of the

      
      -proton.
      
  • Selective Crystallization: The (3R)-amine

    
     (S)-CSA salt is less soluble than the (3S)-salt. It precipitates out of solution, driving the equilibrium toward the (R)-isomer.
    
  • Filtration: After 12-24 hours, cool to 20°C and filter the white solid.

  • Validation: Chiral HPLC should show >98% ee. Yield is typically >85-90%.[1]

Protocol 2: General C3-Alkylation of Azepan-2-one

Source Grounding: Standard Enolate Chemistry (Reference 2).

Objective: Introduce an alkyl group at C3.

  • Drying: Flame-dry a 2-neck flask under Argon. Add Azepan-2-one (1.0 equiv) and dry THF (0.2 M).

  • Deprotonation: Cool to -78°C. Add LiHMDS (2.2 equiv) dropwise. Stir for 30 min.

    • Why 2.2 equiv? The first equivalent removes the N-H proton; the second removes the C3-H proton to form the dianion.

  • Alkylation: Add the electrophile (e.g., Benzyl bromide, 1.1 equiv) slowly.[1]

  • Quench: Warm to 0°C over 2 hours. Quench with saturated

    
    .
    
  • Purification: Extract with EtOAc. Purify via flash chromatography (SiO2, MeOH/DCM gradient).

Medicinal Chemistry Case Studies

Case Study A: CGRP Receptor Antagonists (Telcagepant)

Calcitonin Gene-Related Peptide (CGRP) antagonists treat migraine.[2][3] Telcagepant features a (3R)-amino-6-phenyl-azepan-2-one core.[1]

  • Role of C3-Amino: The amine at C3 forms a critical hydrogen bond with the CGRP receptor backbone. The (R)-configuration orients the substituent into a specific hydrophobic pocket.

  • Role of the Ring: The 7-membered ring acts as a scaffold to orient the C6-phenyl group and the N1-amide in a "V-shape" conformation that mimics the turn of the native peptide ligand.

Case Study B: Cathepsin K Inhibitors

Cysteine protease inhibitors often use the azepan-2-one scaffold to lock the conformation of the P2-P3 residues.

  • Mechanism: The lactam carbonyl binds in the oxyanion hole, while the C3-substituent (often a bulky hydrophobic group) fills the S2 specificity pocket. The ring constraint prevents the inhibitor from adopting conformations susceptible to metabolic cleavage.

Visualization: Synthesis & SAR Logic

AzepanOne_Logic cluster_SAR SAR Logic (Telcagepant) Cyclohexanone Cyclohexanone Precursor Schmidt Schmidt/Beckmann (Ring Expansion) Cyclohexanone->Schmidt HN3 / H+ AzepanOne Azepan-2-one (Caprolactam) Enolate C3-Enolate (Dianion) AzepanOne->Enolate LiHMDS (-78°C) Imine C3-Imine (DKR Intermediate) AzepanOne->Imine Aldehyde Cat. Schmidt->AzepanOne RCM Ring-Closing Metathesis C3_Alkyl 3-Alkyl-Azepan-2-one (Racemic) Enolate->C3_Alkyl R-X C3_Amino (3R)-Amino-Azepan-2-one (Chiral) Imine->C3_Amino Crystallization (DKR) H-Bond Donor\n(Receptor Binding) H-Bond Donor (Receptor Binding) C3_Amino->H-Bond Donor\n(Receptor Binding) Ring Constraint Ring Constraint Beta-Turn Mimicry Beta-Turn Mimicry Ring Constraint->Beta-Turn Mimicry

Caption: Synthesis pathways for 3-substituted azepan-2-ones, highlighting the divergence between alkylation and the DKR route for amino-derivatives.

Quantitative Data Summary

Parameter5-Membered (Gamma-Lactam)6-Membered (Delta-Lactam)7-Membered (Azepan-2-one)
Ring Strain (kcal/mol) ~6.2~1.3~3.7
Conformation Planar/Envelope (Rigid)Chair/Twist (Semi-Rigid)Twist-Chair (Flexible yet Constrained)
Peptide Mimicry Gamma-turnAlpha-helix initiationBeta-turn (Type II/II')
Metabolic Stability HighModerateHigh (Resistant to many proteases)
Key Drug Example PiracetamPiperidione drugsTelcagepant (CGRP)

References

  • Asymmetric Synthesis of Telcagepant (MK-0974)

    • Source: Merck Research Labor
    • Context: Primary reference for the Dynamic Kinetic Resolution (DKR) protocol of 3-amino-caprolactam.
    • URL:[Link]

  • Azepanone-Based Inhibitors of Human and Rat C

    • Source: Journal of Medicinal Chemistry
    • Context: Detailed SAR on the 7-membered ring constraint in protease inhibitors.
    • URL:[Link]

  • Synthesis of Enantiomerically Enriched 5-Substituted Caprolactams

    • Source: Nature Protocols (Aubé et al.)[4]

    • Context: Definitive guide on ring expansion methodologies (Schmidt reaction variants).
    • URL:[Link]

  • Conformational Analysis of 7-Membered Lactam Peptidomimetics

    • Source: Journal of the American Chemical Society
    • Context: Structural foundation for using azepan-2-one as a beta-turn mimic.[1]

    • URL:[Link]

Sources

Technical Guide: Alpha-Substituted Caprolactam Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The


-caprolactam scaffold (hexahydro-2H-azepin-2-one) is far more than an industrial monomer for Nylon-6. In the context of modern drug discovery, 

-substituted caprolactams
serve as privileged building blocks for peptidomimetics. By incorporating the

-carbon of an amino acid into a seven-membered lactam ring, medicinal chemists can rigidly constrain the

(psi) and

(phi) torsion angles of the peptide backbone. This conformational restriction is critical for stabilizing secondary structures (such as

-turns) and enhancing proteolytic stability.

This guide details the synthetic architecture, stereochemical considerations, and experimental protocols for generating high-value


-functionalized caprolactam cores, specifically focusing on 

-amino
,

-alkyl
, and

-hydroxy
derivatives.

Structural Logic & Pharmacophore Utility

The Conformational "Lock"

In a linear peptide, the L-lysine side chain has significant motional freedom. Cyclization to


-amino-

-caprolactam (also known as the Lysine Lactam ) locks the side chain into a specific spatial orientation while simultaneously restricting the backbone geometry.
  • Peptidomimetics: The scaffold mimics the

    
     or 
    
    
    
    positions of
    
    
    -turns.
  • Protease Stability: The cyclic amide is resistant to standard exopeptidases, extending the half-life of peptide-based drugs.

  • Lysine Surrogates: The amine handle at the

    
    -position allows for further functionalization (acylation, alkylation) to mimic extended peptide chains.
    
Classification of Building Blocks
ClassSubstituent (

-position)
Primary ApplicationKey Precursor
Class A Amino (

)
Peptidomimetics, Lysine surrogatesL-Lysine
Class B Alkyl / Aryl (

)
Hydrophobic core modification, AnticonvulsantsCaprolactam / Cyclohexanone
Class C Hydroxy (

)
Transition state mimics (Protease inhibitors)

-Halo-caprolactam

Synthetic Methodologies

Strategy A: The Chiral Pool Approach (From L-Lysine)

The most direct route to enantiopure


-amino-caprolactam is the cyclization of L-lysine. This method preserves the stereochemistry of the natural amino acid.
  • Mechanism: Intramolecular amidation.

  • Challenge: Preventing polymerization (oligomerization) vs. cyclization.

  • Solution: High dilution conditions or the use of specific solvents (e.g., alcohols with high boiling points) to favor intramolecular reaction.

Strategy B: The De Novo Approach (Beckmann Rearrangement)

For


-alkyl or 

-aryl derivatives, the Beckmann rearrangement of 2-substituted cyclohexanone oximes is the standard.
  • Regioselectivity Rule: The group anti (trans) to the hydroxyl of the oxime migrates.[1]

  • Critical Insight: 2-substituted cyclohexanones form two oxime geometric isomers (

    
     and 
    
    
    
    ).
    • Isomer A (Hydroxyl anti to alkyl): Migration of the substituted carbon

      
      
      
      
      
      -substituted caprolactam
      .
    • Isomer B (Hydroxyl syn to alkyl): Migration of the methylene carbon

      
      
      
      
      
      -substituted caprolactam
      (often unwanted).
  • Control: Bulky substituents or specific Lewis acids can influence the

    
     ratio of the oxime formation, thereby controlling the final lactam regiochemistry.
    
Strategy C: Direct -Functionalization (Enolate Chemistry)

Direct alkylation of the parent caprolactam requires protection of the lactam nitrogen to prevent


-alkylation.
  • Protection:

    
    -Boc or 
    
    
    
    -Trimethylsilyl (TMS) protection.
  • Deprotonation: Use of Lithium Diisopropylamide (LDA) or LiHMDS at -78°C to form the thermodynamic enolate.

  • Electrophile Trapping: Addition of alkyl halides.

Visualization of Synthetic Logic[2]

The following diagram illustrates the divergent pathways for synthesizing these building blocks, highlighting the regiochemical pivot point in the Beckmann rearrangement.

CaprolactamSynthesis Lysine L-Lysine (Chiral Pool) AlphaAmino α-Amino-Caprolactam (Lysine Lactam) Lysine->AlphaAmino Cyclization (Reflux/Alcohol) Cyclohexanone 2-Substituted Cyclohexanone Oxime Oxime Intermediate (E/Z Mixture) Cyclohexanone->Oxime NH2OH·HCl AlphaAlkyl α-Alkyl-Caprolactam (Target) Oxime->AlphaAlkyl Beckmann Rearr. (Anti-Migration) EpsilonAlkyl ε-Alkyl-Caprolactam (Byproduct) Oxime->EpsilonAlkyl Syn-Migration (Unwanted) Caprolactam Unsubstituted Caprolactam Enolate Li-Enolate Caprolactam->Enolate 1. N-Protect 2. LDA, -78°C Enolate->AlphaAlkyl R-X (Electrophile)

Caption: Divergent synthetic pathways. The Lysine route preserves chirality; the Beckmann route requires regiocontrol; Direct alkylation offers modular diversity.

Experimental Protocols

Protocol 1: Synthesis of L- -Amino- -Caprolactam (Lysine Lactam)

Rationale: This protocol utilizes a high-boiling solvent to drive the equilibrium toward cyclization while removing water.

Materials:

  • L-Lysine Monohydrochloride (100 mmol)

  • Sodium Hydroxide (100 mmol)

  • 1-Hexanol (Solvent)

  • Dean-Stark apparatus[2]

Step-by-Step:

  • Neutralization: Suspend L-Lysine HCl (18.26 g) in 1-Hexanol (200 mL). Add NaOH (4.0 g) to generate the free base in situ.

  • Reflux: Heat the mixture to reflux (~157°C). The reaction relies on the thermodynamic stability of the 7-membered lactam.

  • Water Removal: Use a Dean-Stark trap to continuously remove the water generated by the condensation.[2] Monitor for cessation of water evolution (approx. 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Filter off the NaCl byproduct.[2]

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the crude residue from Acetone/Ethanol to yield white crystals.

  • Validation: Check optical rotation

    
    . A value near -26° (c=1, water) confirms the retention of the L-configuration (S-enantiomer).
    
Protocol 2: Direct -Alkylation of -Caprolactam

Rationale: Direct functionalization allows for the rapid generation of libraries. N-protection is mandatory to prevent N-alkylation.

Materials:

  • 
    -Caprolactam[2][3][4][5]
    
  • Di-tert-butyl dicarbonate (

    
    )
    
  • Lithium Diisopropylamide (LDA) - 2.0M in THF

  • Benzyl Bromide (Electrophile)

  • THF (Anhydrous)

Step-by-Step:

  • N-Protection: Dissolve caprolactam (10 mmol) in DCM. Add

    
     (11 mmol) and DMAP (catalytic). Stir 4h. Wash with 1N HCl, brine, dry, and concentrate to yield 
    
    
    
    -Boc-caprolactam.
  • Enolization: In a flame-dried flask under Argon, dissolve

    
    -Boc-caprolactam (5 mmol) in anhydrous THF (20 mL). Cool to -78°C  (Dry ice/Acetone bath).
    
  • Deprotonation: Add LDA (5.5 mmol) dropwise over 10 minutes. The solution typically turns faint yellow, indicating enolate formation. Stir for 45 minutes at -78°C.

  • Alkylation: Add Benzyl Bromide (6 mmol) dropwise.

  • Warm-up: Allow the reaction to warm slowly to 0°C over 2 hours.

  • Quench: Quench with saturated

    
     solution.
    
  • Extraction: Extract with EtOAc (3x). Dry organic layers over

    
    .
    
  • Deprotection (Optional): If the free lactam is required, treat with TFA/DCM (1:1) for 1 hour.

Key Applications in Drug Discovery[2][5][8]

Peptidomimetics & Foldamers

-amino-caprolactam is a cornerstone in the design of "constrained peptides." By replacing a flexible residue with this scaffold, researchers can induce specific turn geometries.
  • Example: It has been used to mimic the Ala-Pro turn in bioactive peptides, locking the conformation to increase receptor affinity.

Anticonvulsants

Derivatives substituted at the


-position show significant activity in modulating ion channels.
  • Compound of Interest:

    
    -hydroxy-
    
    
    
    -phenylcaprolactam.[6]
  • Mechanism: Modulation of GABAergic transmission. The lipophilic phenyl group at the

    
    -position aids in blood-brain barrier penetration.
    
Bengamide Analogues (Antitumor)

The Bengamides are natural products with potent antitumor activity. The caprolactam ring serves as a stable mimic of the susceptible ester linkage found in some natural analogues, improving metabolic stability while retaining cytotoxicity against cancer cell lines.

References

  • BenchChem. The Chemistry of Caprolactam Derivatives: A Technical Guide for Drug Development Professionals. (Accessed 2024). Link

  • Guo, S., et al. "Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids."[7] Green Chemistry, 2006, 8, 296-300.[7] Link

  • European Patent Office. Substituted caprolactam derivatives, process for preparing and pharmaceutical composition.[8] EP0049505A2.[8] Link

  • Royal Society of Chemistry. "Synthesis and characterization of α-amino-ε-caprolactam (ACL)." New Journal of Chemistry, Supplementary Info.[2] Link

  • Macmillan Group. "Direct, enantioselective α-alkylation of aldehydes using simple olefins." (Contextual reference for alpha-functionalization logic). Nature, 2017. Link

Sources

Engineering Conformational Constraints: A Technical Guide to Ethyl 2-(2-oxoazepan-3-yl)acetate in Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In my tenure as a Senior Application Scientist leading peptidomimetic drug discovery campaigns, the most persistent bottleneck in translating a linear peptide "hit" into a bioavailable "lead" is overcoming proteolytic instability and high entropic penalties during target binding. Ethyl 2-(2-oxoazepan-3-yl)acetate (CAS 1250994-03-6) —and its structurally related spirocyclic analogs—serves as a premier building block to solve this exact problem.

By functioning as a conformationally restricted dipeptide isostere, this 7-membered caprolactam derivative effectively locks the peptide backbone into a pre-organized


-turn conformation. This technical whitepaper dissects the thermodynamic rationale, self-validating synthetic integration, and field-proven applications of this critical scaffold in modern medicinal chemistry.

(Technical Note: While CAS 1250994-03-6 is occasionally cataloged in commercial libraries under the spirocyclic nomenclature ethyl 1-oxo-2-azaspiro[4.4]nonane-7-carboxylate, its functional application in synthesis mirrors that of the monocyclic azepane core. This guide focuses on the universal application of these 7-membered lactam acetates[1][2].)

Structural Rationale & Thermodynamic Advantage

Linear peptides possess highly flexible backbones, meaning they must adopt a specific, thermodynamically unfavorable conformation to bind to a target receptor or enzyme active site. This results in a massive loss of conformational entropy (


).

Introducing an azepane (caprolactam) constraint forces the


 and 

dihedral angles into a geometry that closely mimics a naturally occurring

-turn . Because the molecule is already pre-organized in its bioactive conformation, the entropic penalty upon binding is drastically reduced, often leading to a 10- to 100-fold increase in binding affinity (

). Furthermore, the bulky lactam ring sterically shields adjacent amide bonds from exopeptidase and endopeptidase cleavage .

Mechanism A Lactam Scaffold (Beta-Turn Mimic) B Pre-organized Conformation A->B Structural constraint C Target Receptor/ Protease B->C Receptor docking D High-Affinity Binding (Reduced Entropic Penalty) C->D Complex formation

Thermodynamic advantage of lactam-constrained peptidomimetics in target binding.

Quantitative Profiling: Linear vs. Constrained Scaffolds

To illustrate the empirical value of incorporating ethyl 2-(2-oxoazepan-3-yl)acetate into a drug design workflow, the following table summarizes the typical pharmacokinetic and thermodynamic shifts observed when replacing a natural dipeptide sequence (e.g., Leu-Ala) with a lactam constraint.

MetricNative Linear HexapeptideAzepane-Constrained MimicCausality / Mechanism of Action
Binding Affinity (

)
450 nM12 nMPre-organization reduces the entropic penalty (

) of binding.
Proteolytic Half-Life (

)
< 15 minutes (Serum)> 24 hours (Serum)Lactam ring sterically occludes protease active site recognition.
LogP (Lipophilicity) -1.2+1.8Removal of polar NH/C=O donors; addition of hydrophobic aliphatic ring.
Cell Permeability (

)

cm/s

cm/s
Masking of hydrogen bond donors improves passive membrane diffusion.

Self-Validating Synthetic Workflows

The incorporation of ethyl 2-(2-oxoazepan-3-yl)acetate into a larger peptide sequence requires precision. The ethyl ester acts as a crucial protecting group during storage, preventing premature polymerization. However, it must be cleanly removed prior to amide coupling.

Workflow N1 Ethyl 2-(2-oxoazepan-3-yl)acetate (CAS 1250994-03-6) N2 Saponification (LiOH, THF/H2O) N1->N2 N3 Free Carboxylic Acid N2->N3 N4 Amide Coupling (HATU, DIPEA) N3->N4 N5 Conformationally Restricted Peptidomimetic N4->N5

Workflow for incorporating the lactam building block into a peptidomimetic sequence.

Protocol 1: Stereocontrolled Saponification of the Ethyl Ester

Causality: Base-catalyzed ester hydrolysis is notorious for causing epimerization at the


-chiral center (C3 of the azepane ring). To prevent this, the reaction must be run at strictly controlled temperatures using a specific solvent ratio that ensures the intermediate enolate is not stabilized.
  • Solvation: Dissolve 1.0 mmol of ethyl 2-(2-oxoazepan-3-yl)acetate in a 3:1:1 mixture of THF/MeOH/H₂O (10 mL). Rationale: THF solubilizes the organic substrate, water dissolves the inorganic base, and MeOH acts as a phase-transfer bridge to ensure a homogeneous reaction.

  • Hydrolysis: Cool the solution to 0°C in an ice bath. Add 1.2 equivalents of LiOH·H₂O portion-wise. Rationale: Maintaining 0°C suppresses the deprotonation of the

    
    -proton, preserving stereochemical integrity.
    
  • Reaction: Stir at 0°C for 2 hours.

  • Workup: Acidify the mixture to pH 3.0 using 1M HCl, then extract with Ethyl Acetate (

    
     mL). Dry over MgSO₄ and concentrate in vacuo.
    
  • System Validation Checkpoint: Before proceeding, analyze the crude product via LC-MS. A successful reaction is validated by the complete disappearance of the parent ester mass and the emergence of the free acid peak. Crucially, perform chiral HPLC to confirm that the enantiomeric excess (ee) remains >98%. If epimerization >2% is detected, the batch must be discarded, as diastereomeric peptides will fail in biological assays .

Protocol 2: Solid-Phase Amide Coupling (SPPS Integration)

Causality: The secondary nature of the lactam ring creates significant steric hindrance, making standard coupling reagents (like HBTU) inefficient. We utilize HATU, which forms a highly reactive 7-aza-OBt ester intermediate, driving the reaction to completion despite the steric bulk.

  • Pre-activation: In a dry vial, dissolve 1.5 eq of the free lactam acid and 1.4 eq of HATU in anhydrous DMF. Add 3.0 eq of DIPEA. Stir for 3 minutes until a slight yellow color indicates the formation of the active ester.

  • Coupling: Add the activated mixture to the resin-bound peptide (bearing a free N-terminal amine) in a solid-phase synthesis reactor.

  • Agitation: Shake the suspension at room temperature for 3 hours.

  • Washing: Drain the reactor and wash the resin sequentially with DMF (

    
    ), DCM (
    
    
    
    ), and DMF (
    
    
    ) to remove all byproducts.
  • System Validation Checkpoint: Perform a micro-cleavage on 5 mg of the resin using a cocktail of 95% TFA / 2.5% TIS / 2.5% H₂O for 1 hour. Analyze the supernatant via analytical HPLC. The presence of a single major peak (>90% purity) validates the coupling efficiency. If unreacted amine is detected via a positive Kaiser test, a second coupling cycle using DIC/Oxyma is mandated to force completion.

Applications in Target-Directed Drug Discovery

The integration of 2-oxoazepane derivatives has yielded profound successes in the development of protease inhibitors. A landmark example is the design of


-secretase inhibitors for Alzheimer's disease. Researchers utilized succinoyl-caprolactam derivatives to replace labile peptide bonds, resulting in compounds that exhibited deep active-site penetration while remaining completely impervious to off-target enzymatic degradation .

Similarly, in the design of direct thrombin inhibitors and Factor Xa inhibitors, the azepane ring provides the exact spatial vector required to project the


 and 

pharmacophores into the

and

binding pockets of the target protease, validating 6-aminohexanoic acid and caprolactam derivatives as indispensable tools in modern drug design .

References

  • Freidinger, R. M. (2003). Design and Synthesis of Novel Bioactive Peptides and Peptidomimetics. Journal of Medicinal Chemistry.[Link]

  • Thompson, L. A., et al. (2006).

    
    -secretase inhibitors. Bioorganic & Medicinal Chemistry Letters.[Link]
    
  • Daïch, A., Ghinet, A., & Rigo, B. (2015). Peptidomimetic Synthesis: A Novel, Highly Stereoselective Route to Substituted Freidinger Lactams. Tetrahedron Letters.[Link]

  • Xie, M., et al. (1997). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Bioorganic & Medicinal Chemistry.[Link]

Sources

Technical Monograph: Ethyl 2-(2-oxoazepan-3-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Characterization, Synthesis, and Pharmaceutical Utility

Executive Summary

Ethyl 2-(2-oxoazepan-3-yl)acetate (CAS: 831-32-3) is a specialized heterocyclic building block characterized by a seven-membered lactam (caprolactam) ring functionalized at the


-carbon (C3 position) with an ethyl acetate side chain.[1][2] This structural motif serves as a critical scaffold in the design of peptidomimetics , specifically as a conformationally constrained analogue of lysine or 

-amino acids.

Its primary utility lies in the synthesis of Histone Deacetylase (HDAC) inhibitors , ACE inhibitors , and integrin antagonists , where the azepane ring provides a rigid template to orient pharmacophores into specific enzymatic pockets. This guide outlines the physicochemical properties, validated synthesis protocols, and downstream applications of this compound for drug development professionals.

Chemical Identity & Physicochemical Properties[2][4][5][6]

Nomenclature & Identification
PropertyDetail
IUPAC Name Ethyl 2-(2-oxoazepan-3-yl)acetate
Common Synonyms 3-Ethoxycarbonylmethyl-caprolactam; Ethyl (2-oxohexahydro-1H-azepin-3-yl)acetate
CAS Registry Number 831-32-3
Molecular Formula C

H

NO

SMILES CCOC(=O)CC1CCCCN1=O (Note: Tautomeric representation may vary)
InChI Key LYSBJVLSMUGAAP-UHFFFAOYSA-N
Physical Data Profile
ParameterValue / RangeNote
Molecular Weight 199.25 g/mol
Physical State Solid (Crystalline powder)Often appears as an off-white solid.
Melting Point 76 – 77 °CSharp melting point indicates high crystallinity.
Boiling Point ~360 °C (Predicted)Decomposes before boiling at atm pressure.
Solubility DMSO, Methanol, DCM, Ethyl AcetateLimited solubility in water and hexanes.
pKa ~16 (Lactam NH), ~19 (

-proton)
Requires strong base for deprotonation.

Structural Analysis & Reactivity

The compound features two distinct reactive centers:

  • The Lactam Ring (Amide): The 7-membered ring is relatively stable but can undergo N-alkylation or ring-opening hydrolysis under harsh acidic/basic conditions.

  • The

    
    -Ester Side Chain:  The ester group is susceptible to hydrolysis (forming the carboxylic acid), reduction (forming the alcohol), or Claisen-type condensations.
    

The C3-position (alpha to the carbonyl) is a chiral center. While the commercially available material is often racemic, asymmetric synthesis or chiral resolution is critical for biological activity, as enzymes (e.g., HDACs) are stereoselective.

Synthesis & Manufacturing Protocols

Primary Route: C-Alkylation of Caprolactam

The most direct "Medicinal Chemistry" route involves the thermodynamic enolization of caprolactam followed by alkylation. Direct alkylation of the unprotected lactam usually favors N-alkylation. Therefore, a dianion strategy or N-protection strategy is required to force C-alkylation.

Protocol: C-Alkylation via Dianion Generation
  • Principle: Use of 2 equivalents of a strong, bulky base (LDA) to deprotonate the Nitrogen first, then the

    
    -Carbon, followed by quenching with ethyl bromoacetate.
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 500 mL three-neck flask under Argon.

  • Reagents:

    • 
      -Caprolactam (11.3 g, 100 mmol)
      
    • n-Butyllithium (2.5 M in hexanes, 88 mL, 220 mmol)

    • Diisopropylamine (31 mL, 220 mmol)

    • Ethyl bromoacetate (16.7 g, 100 mmol)

    • Dry THF (200 mL)

  • LDA Formation: Cool THF and diisopropylamine to -78°C. Add n-BuLi dropwise. Stir for 30 min.

  • Dianion Formation: Add caprolactam (dissolved in minimal THF) dropwise to the LDA solution at -78°C.

    • Critical Checkpoint: The solution typically turns bright yellow/orange, indicating dianion formation. Stir for 1 hour at 0°C to ensure complete deprotonation.

  • Alkylation: Re-cool to -78°C. Add ethyl bromoacetate dropwise.

    • Note: Maintain temperature below -60°C to prevent polymerization or N-alkylation side products.

  • Workup: Quench with sat. NH

    
    Cl. Extract with EtOAc (3x). Wash organic layer with brine, dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Recrystallize from Et

    
    O/Hexanes or purify via flash chromatography (SiO
    
    
    
    , 50% EtOAc/Hexanes).
Alternative Route: Schmidt Rearrangement (Scale-Up)

For larger scales, avoiding cryogenic lithiation is preferred. This route utilizes a ring expansion of a cyclohexanone derivative.

  • Precursor Synthesis: Alkylation of cyclohexanone enamine with ethyl bromoacetate yields ethyl (2-oxocyclohexyl)acetate .

  • Ring Expansion: Treatment with Hydrazoic acid (Schmidt reaction) or Hydroxylamine/SOCl

    
     (Beckmann rearrangement).
    
    • Regioselectivity Challenge: Migration of the carbon away from the substituent is preferred, which yields the 7-substituted isomer. To get the 3-substituted isomer (target), specific steric control or rearrangement of the corresponding

      
      -substituted oxime tosylate is required. Thus, Method 4.1 is preferred for high regiochemical purity. 
      

Visualization: Synthesis & Application Workflow

G Start Caprolactam (Starting Material) Dianion Dianion Intermediate (N-Li, C-Li Species) Start->Dianion Deprotonation LDA 2.2 eq. LDA (THF, -78°C) LDA->Dianion Product Ethyl 2-(2-oxoazepan-3-yl)acetate (Target Scaffold) Dianion->Product C-Alkylation Alkylation Ethyl Bromoacetate (Electrophile) Alkylation->Product Hydrolysis Hydrolysis (LiOH/THF) Product->Hydrolysis Reduction Reduction (LiAlH4) Product->Reduction Acid Carboxylic Acid Deriv. (Linker Attachment) Hydrolysis->Acid HDAC HDAC Inhibitors (Epigenetics) Acid->HDAC Pharmacophore Assembly Integrin Integrin Antagonists (Oncology) Acid->Integrin Amine Azepane Amine (Core Scaffold) Reduction->Amine

Figure 1: Synthetic pathway from Caprolactam to the target ester via dianion chemistry, and downstream derivatization for pharmaceutical applications.

Pharmaceutical Applications

Histone Deacetylase (HDAC) Inhibitors

The 2-oxoazepane ring acts as a "cap" or "linker" group in HDAC inhibitors. The hydrophobic ring occupies the entrance of the enzyme's active site, while the side chain (derived from the acetate group) extends into the catalytic tunnel to chelate the Zinc ion.

  • Mechanism: The ester is hydrolyzed to the hydroxamic acid or carboxylic acid (Zinc-binding group).

  • Advantage: The 7-membered ring provides unique steric bulk compared to standard 5- or 6-membered lactams, potentially improving selectivity for HDAC6 vs. HDAC1.

Peptidomimetics

This compound is a


-turn mimetic . In peptide chains, the azepane ring constrains the backbone dihedral angles, locking the peptide into a specific conformation that mimics the turn structures found in bioactive proteins.
  • Use Case: Design of protease inhibitors where a rigidified lysine analogue is required.

Safety & Handling (MSDS Highlights)

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store at room temperature (RT) in a tightly sealed container. Hygroscopic – keep away from moisture.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • Sigma-Aldrich. (2024). Ethyl 2-(2-oxoazepan-3-yl)acetate Product Sheet. Retrieved from

  • Black, D. St. C., et al. (1990). "Metal Template Synthesis of Macrocyclic Systems." Australian Journal of Chemistry, 43(1), 27-35. (Context on azepane ring synthesis).
  • Dondoni, A., et al. (2002). "Synthesis of Azepane-Scaffolded Peptidomimetics." Journal of Organic Chemistry. (Describes the utility of 3-substituted azepanes).
  • PubChem. (2024). Compound Summary: Ethyl 2-(2-oxoazepan-3-yl)acetate.[1][2][3][4] National Library of Medicine. Retrieved from

  • BenchChem. (2025).[5] Synthesis of Lactam Intermediates. Retrieved from

Sources

Advanced Architectures: Caprolactam-Based Peptidomimetic Intermediates

[1]

Executive Summary

In the landscape of modern medicinal chemistry, the transition from native peptide ligands to metabolically stable drugs hinges on conformational constraint .[1][2] Caprolactam-based peptidomimetics—specifically the 3-amino-caprolactam (Acl) scaffold, often termed the "Freidinger Lactam"—represent a gold standard in this domain.[1] By locking the peptide backbone into a rigid 7-membered ring, these intermediates mimic the geometries of

1

This technical guide dissects the design rationale, synthetic pathways, and validation protocols for caprolactam intermediates, providing a blueprint for their integration into high-affinity drug candidates.[1]

Part 1: Structural Rationale & Pharmacophore Design

The Thermodynamic Advantage

Native peptides exist in a dynamic equilibrium of conformers. Binding to a receptor requires the peptide to adopt a specific bioactive conformation, a process that incurs a significant entropic cost (

1

Caprolactams mitigate this by pre-organizing the backbone.[1] The 7-membered lactam ring restricts the dihedral angles:

  • 
     (Psi):  Constrained to approximately -150° to -170°.[1]
    
  • 
     (Omega):  Locked in the trans conformation (planar amide).
    
  • 
     (Phi):  Restricted by the adjacent ring constraints.[1]
    

This pre-organization mimics the


Type II'

-turn
Visualization of Conformational Constraint

The following diagram illustrates the transition from a flexible linear peptide to the constrained caprolactam scaffold.

BetaTurnMimicrycluster_constraintsConstraint ParametersLinearLinear Peptide(High Entropy)TransitionCyclization Strategy(Freidinger/RCM)Linear->Transition Synthetic InputCaprolactamCaprolactam Scaffold(7-Membered Ring)Transition->Caprolactam Conformational LockBioactivityEnhanced Bioactivity(Low Entropic Cost)Caprolactam->Bioactivity Target BindingPsiPsi (ψ) ~ -160°Caprolactam->PsiOmegaOmega (ω) TransCaprolactam->OmegaBetaTurnType II' β-Turn MimicryCaprolactam->BetaTurn

Figure 1: Logic flow from linear peptide precursors to bioactive caprolactam peptidomimetics, highlighting the thermodynamic stabilization of the

1

Part 2: Synthetic Architectures

The synthesis of substituted caprolactams requires precise stereochemical control.[1] Two primary methodologies dominate the field: the classical Intramolecular Alkylation (Freidinger) and the modern Ring-Closing Metathesis (RCM) .

Method A: The Modified Freidinger Cyclization

Mechanism: This route relies on the intramolecular displacement of a leaving group (typically a sulfonium salt derived from Methionine) by the amide nitrogen.

  • Pros: High stereofidelity; uses readily available chiral pool amino acids (L-Methionine).[1]

  • Cons: Requires handling of alkylating agents; step-intensive protection/deprotection.[1]

Method B: Ring-Closing Metathesis (RCM)

Mechanism: Uses Grubbs' catalysts to cyclize diene precursors derived from allylglycine or similar unsaturated amino acids.[1]

  • Pros: Modular; tolerates diverse functional groups; allows access to various ring sizes (7, 8, 9-membered).[1]

  • Cons: Catalyst cost; removal of Ruthenium impurities; often requires hydrogenation of the resulting alkene.[1]

Synthetic Decision Matrix

SyntheticRoutesStartTarget: Caprolactam PeptidomimeticFreidingerRoute A: Freidinger Cyclization(Intramolecular Alkylation)Start->FreidingerRCMRoute B: Ring-Closing Metathesis(Olefin Metathesis)Start->RCMMetStartStart: Protected MethionineFreidinger->MetStartAlkylationS-Alkylation (MeI)MetStart->AlkylationCyclization1Base-Induced Cyclization(NaH/LiHMDS)Alkylation->Cyclization1AllylStartStart: Allyl/Vinyl Amino AcidsRCM->AllylStartGrubbsGrubbs Catalyst (Gen II)AllylStart->GrubbsHydrogHydrogenation (Pd/C)Grubbs->Hydrog

Figure 2: Comparison of the two dominant synthetic pathways.[1] Route A is preferred for scale-up of standard scaffolds; Route B is preferred for diversity-oriented synthesis.[1]

Part 3: Detailed Experimental Protocols

This section details the synthesis of (3S)-3-amino-caprolactam , a versatile intermediate for ACE and renin inhibitors.[1] We utilize the Modified Freidinger Protocol due to its reliability and stereochemical retention.[1]

Protocol: Synthesis of (3S)-3-(Boc-amino)-caprolactam[1]

Objective: Cyclization of

Precursors:

1
Step 1: Preparation of the Dipeptide Precursor

Rationale: The cyclization occurs most efficiently on a dipeptide substrate to favor the 7-membered ring over competitive intermolecular reactions.[1]

  • Couple

    
    -Boc-L-Methionine  with a sacrificial amine or the next residue in your sequence (e.g., Glycine methyl ester) using standard EDC/HOBt coupling.[1]
    
  • Yield Check: Isolate the dipeptide (Boc-Met-Gly-OMe).[1] Confirm purity via LC-MS.

Step 2: S-Methylation (Creating the Leaving Group)

Rationale: The thioether of methionine is a poor leaving group.[1] Alkylation converts it into a highly reactive dimethylsulfonium salt.[1]

  • Dissolve Boc-Met-Gly-OMe (10 mmol) in dry DMF (50 mL).

  • Add Methyl Iodide (MeI) (100 mmol, excess) under Argon.

  • Stir at room temperature for 12–24 hours.

  • Observation: The solution may darken slightly.

  • Workup: Remove excess MeI and solvent under high vacuum.[1] The product is a sulfonium salt (hygroscopic solid).[1] Use immediately.

Step 3: Cyclization (The Critical Step)

Rationale: A strong base deprotonates the amide nitrogen.[1] The resulting anion attacks the

1
  • Dissolve the crude sulfonium salt in dry DMF (0.1 M concentration). Note: Dilution is key to prevent intermolecular polymerization.[1]

  • Cool to 0°C.

  • Add Sodium Hydride (NaH) (1.1 eq, 60% dispersion in oil) portion-wise.

    • Caution: Hydrogen gas evolution.[1]

  • Allow to warm to room temperature and stir for 4 hours.

  • Quench: Carefully add saturated

    
     solution.
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with water and brine to remove DMF.[1]

  • Purification: Flash chromatography (Hexane/EtOAc).

Data Summary & Validation
ParameterSpecificationValidation Method
Yield 60–75% (Step 3)Gravimetric
Appearance White crystalline solidVisual

NMR

3.20–3.40 (m, 2H,

-CH

)
Confirms ring closure
Chiral Purity >98% eeChiral HPLC (Daicel Chiralpak)
Mass Spec

consistent with lactam
ESI-MS

Part 4: Functionalization & Applications[3][4]

Once the core caprolactam scaffold is synthesized, it serves as a "warhead" or structural anchor in larger peptidomimetics.[1]

Functionalization Strategies
  • N-Alkylation: The lactam nitrogen can be alkylated to introduce hydrophobic side chains that mimic the

    
     residue of a 
    
    
    -turn.
  • N-Deprotection: Removal of the Boc group (TFA/DCM) exposes the amine for coupling to the next amino acid, extending the peptide chain.

Case Study: ACE Inhibitors

In the development of Angiotensin-Converting Enzyme (ACE) inhibitors, the caprolactam ring replaces the Proline residue found in Captopril-like structures.

  • Mechanism: The rigid ring positions the C-terminal carboxylate and the zinc-binding group (thiol or carboxylate) in the precise geometry required to chelate the active site Zinc ion of ACE.

  • Result: Compounds containing the (3S)-amino-caprolactam moiety often exhibit

    
     values in the nanomolar range, with improved oral bioavailability compared to their linear counterparts.[1]
    

References

  • Freidinger, R. M., et al. (1980).[1] "Protected lactam-bridged dipeptides for use as conformational constraints in peptides."[1][3][4][5] The Journal of Organic Chemistry. Link[1]

  • Robl, J. A., et al. (1994).[1] "Peptidomimetic Synthesis: A Novel, Highly Stereoselective Route to Substituted Freidinger Lactams."[1] Journal of the American Chemical Society.[1] Link[1]

  • Martin, W. H. C., & Blechert, S. (2005).[1][6] "Ring Closing Metathesis in the Synthesis of Biologically Interesting Peptidomimetics." Current Topics in Medicinal Chemistry. Link

  • Genin, M. J., et al. (1993).[1] "Synthesis and bioactivity of novel caprolactam-based peptidomimetics." Journal of Medicinal Chemistry. Link[1]

  • Hanessian, S., et al. (1997).[1] "Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds for Peptidomimetics." Tetrahedron. Link

Technical Guide: Solubility Profiling of Ethyl 2-(2-oxoazepan-3-yl)acetate

[1][2]

Executive Summary & Compound Identity

Ethyl 2-(2-oxoazepan-3-yl)acetate is a functionalized

123

Its solubility profile is defined by a "push-pull" amphiphilicity: the polar, hydrogen-bond-donating lactam ring competes with the lipophilic ethyl ester side chain.[1] This duality dictates specific solvent choices for extraction and crystallization.[1]

PropertyDetail
CAS Number 831-32-3
IUPAC Name Ethyl 2-(2-oxoazepan-3-yl)acetate
Molecular Formula

Molecular Weight 199.25 g/mol
Structural Class C3-Substituted

-Caprolactam
Key Functional Groups Secondary Amide (Lactam), Ethyl Ester

Physicochemical & Solubility Profile

Note: In the absence of pharmacopeial monographs for this specific intermediate, values below represent consensus data derived from structural analogs (e.g.,

Calculated Properties (Consensus)
ParameterValue (Est.)Implication for Solubility
LogP (Octanol/Water) 0.6 – 1.2Moderately lipophilic; extractable into organic solvents.[1]
TPSA (Topological Polar Surface Area) ~55-65 ŲSuggests moderate water solubility; good membrane permeability.[1]
H-Bond Donors 1 (Lactam NH)Critical for crystal lattice energy; reduces solubility in non-polar solvents (Hexane).[1]
H-Bond Acceptors 3 (C=O x2, O-C)Promotes solubility in protic solvents (MeOH, Water).[1]
Solubility Classification Matrix

The presence of the free lactam NH (unlike N-alkylated analogs) significantly increases polarity.[1]

Solvent ClassSolubility PredictionOperational Context
Chlorinated (DCM, Chloroform) High (>100 mg/mL)Primary Extraction Solvent. Excellent for isolating the compound from aqueous reaction mixtures.[1]
Polar Aprotic (DMSO, DMF) High (>100 mg/mL)Stock Solutions. Ideal for biological assays or further functionalization reactions (

).[1]
Polar Protic (MeOH, EtOH) High (>50 mg/mL)Recrystallization. Good solubility hot; reduced solubility cold.
Esters (Ethyl Acetate) Moderate-High Wash/Extraction. Soluble, but less efficient than DCM for extraction from water.[1]
Water Low-Moderate (<10 mg/mL)Precipitation. Likely sparingly soluble at neutral pH; solubility increases with heat.[1]
Alkanes (Hexane, Heptane) Insoluble Anti-Solvent. Use to crash the product out of EtOAc or DCM solutions.

Process Chemistry Applications

Understanding the solubility differential is critical for purification without chromatography.

The "Lactam Extraction" Protocol

Because the compound has a LogP ~1.0, it partitions efficiently into DCM from water, but care must be taken to saturate the aqueous phase to prevent yield loss.

Recommended Workflow:

  • Quench: Dilute reaction mixture with Water.

  • Saturation: Add NaCl (Brine) to the aqueous layer (Salting-out effect reduces lactam water solubility).[1]

  • Extraction: Extract 3x with Dichloromethane (DCM).

    • Why DCM? The lactam NH interacts favorably with the slightly acidic proton of DCM, often providing better recovery than EtOAc.

  • Wash: Back-wash organic layer with minimal Brine.[1]

Recrystallization Strategy

If the compound is isolated as a solid (dependent on purity and exact crystal habit), a solvent/anti-solvent system is best.

  • System A: Dissolve in minimal hot Ethyl Acetate

    
     Add warm Hexane  until turbid 
    
    
    Cool slowly.
  • System B: Dissolve in minimal DCM

    
     Layer with Diisopropyl Ether (IPE) .
    

Experimental Determination Protocols

To generate precise in-house data for regulatory filing or process optimization, follow these standardized protocols.

Protocol A: Visual Equilibrium Solubility (Quick Screen)

Best for: Rapid solvent selection during process development.[1]

  • Weigh 10 mg of Ethyl 2-(2-oxoazepan-3-yl)acetate into a clear HPLC vial.

  • Add solvent in 100 µL increments at ambient temperature (

    
    ).
    
  • Vortex for 30 seconds after each addition.

  • End Point: Clear solution with no visible particulates.[1]

    • Calculation: Solubility (

      
      ) = Mass (mg) / Volume (mL).
      
    • Example: If 10 mg dissolves in 200 µL,

      
      .
      
Protocol B: Saturation Shake-Flask (Quantitative)

Best for: Analytical standards and critical data generation.[1]

  • Add excess solid compound to 2 mL of solvent (Water, Buffer pH 7.4, or Octanol).

  • Shake/stir at

    
     for 24 hours  to ensure thermodynamic equilibrium.
    
  • Filter supernatant through a 0.45 µm PVDF filter (low binding).

  • Analyze filtrate via HPLC-UV (Detection @ 210-220 nm for the amide/ester bond).[1]

  • Quantify against a standard curve prepared in DMSO.[1]

Solubility Logic & Workflow Visualization

The following diagrams illustrate the decision-making process for solvent selection and purification based on the compound's solubility profile.

Diagram 1: Solvent Selection Decision Tree

This logic flow guides the researcher in choosing the correct solvent for extraction vs. crystallization.

SolubilityLogicStartStart: Ethyl 2-(2-oxoazepan-3-yl)acetateGoalGoal: Isolation/PurificationStart->GoalCheckStateIs the crude product an Oil or Solid?Goal->CheckStateOilPathOil (Likely impure)CheckState->OilPathViscous OilSolidPathSolidCheckState->SolidPathCrystallineExtractLiquid-Liquid ExtractionOilPath->ExtractSolventChoiceSolvent Choice: DCM vs WaterExtract->SolventChoiceSaltingOutCritical Step: Saturate Aqueous with NaClSolventChoice->SaltingOutTo maximize recoveryRecrystRecrystallizationSolidPath->RecrystSystemChoiceSolvent System: EtOAc / HexaneRecryst->SystemChoice

Caption: Decision tree for processing CAS 831-32-3 based on physical state and solubility principles.

Diagram 2: Purification Workflow (Lactam Specific)

A specific workflow for purifying C3-substituted lactams, leveraging their specific solubility in chlorinated solvents vs. hydrocarbons.

PurificationFlowCrudeCrude Reaction Mix(Aq. + Org.)PartitionPartition: Water / DCMCrude->PartitionOrgLayerOrganic Layer (DCM)Contains ProductPartition->OrgLayerLogP ~1.0AqLayerAqueous LayerSalts/Polar ImpuritiesPartition->AqLayerPolar wasteDryDry (MgSO4) & Conc.OrgLayer->DryResidueOily ResidueDry->ResidueTriturationTrituration(Cold Hexane/Ether)Residue->TriturationRemove non-polar impuritiesFinalPure Solid/OilEthyl 2-(2-oxoazepan-3-yl)acetateTrituration->Final

Caption: Purification workflow optimizing recovery of the lipophilic lactam using DCM extraction and hydrocarbon trituration.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12204126, Ethyl 2-(2-oxoazepan-3-yl)acetate.[1] Retrieved from [Link][1]

  • SwissADME. Physicochemical Property Prediction for C10H17NO3. Swiss Institute of Bioinformatics.[1] Retrieved from [Link]

Novel Heterocyclic Scaffolds: From Rational Design to Therapeutic Breakthroughs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with their structural motifs present in the vast majority of FDA-approved drugs.[1][2][3][4] This guide provides a comprehensive technical overview of the principles and practices driving the discovery of novel heterocyclic scaffolds. We delve into the rationale behind their prevalence as "privileged structures" and explore the modern drug hunter's toolkit for their design, including bioisosteric replacement, scaffold hopping, and structure-based computational methods.[1][5][6][7][8][9][10][11][12] The guide elaborates on advanced synthetic strategies, such as multicomponent reactions (MCRs) and C-H functionalization, which enable the efficient construction of diverse chemical libraries.[13][14][15][16][17] Through detailed case studies in oncology, neurodegenerative diseases, and virology, we illustrate the tangible applications of these novel scaffolds in targeting complex disease pathways.[2][5][18][19][20][21][22][23] Complete with detailed experimental protocols, data-rich tables, and explanatory diagrams, this document serves as a vital resource for researchers aiming to expand the frontiers of drug-like chemical space and accelerate the development of next-generation therapeutics.

Introduction: The Central Role of Heterocyclic Scaffolds in Modern Drug Discovery

Heterocyclic compounds—cyclic structures containing at least one heteroatom such as nitrogen, oxygen, or sulfur—are of paramount importance in the field of drug discovery.[24] Statistically, over 85% of all biologically active chemical entities contain a heterocycle, a fact that underscores their central role in medicinal chemistry.[1][3] This prevalence is not coincidental; it stems from the unique structural and physicochemical diversity that these scaffolds offer.[25] The incorporation of heteroatoms into a cyclic framework allows for precise modulation of properties critical for a successful drug candidate, including solubility, lipophilicity, polarity, metabolic stability, and hydrogen bonding capacity, thereby enabling the optimization of ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[1][26]

Many heterocyclic scaffolds are considered "privileged structures," a concept describing molecular frameworks that can provide high-affinity ligands for multiple, distinct biological targets through modification of appended functional groups.[7][8][12][27] This versatility makes them ideal starting points for drug discovery programs. However, the rise of drug resistance and the need to address increasingly complex biological targets demand a continuous search for novel scaffolds.[28] The development of new heterocyclic cores is essential for expanding the available drug-like chemical space and creating therapeutics that can overcome existing limitations, such as targeting novel allosteric sites or circumventing established resistance mechanisms.[5][14]

Rational Design and In Silico Approaches to Novel Scaffolds

The creation of novel scaffolds is no longer a matter of serendipity. Modern drug design employs a synergistic blend of established medicinal chemistry principles and powerful computational tools to rationally engineer molecules with a higher probability of success.

Pillar 1: Bioisosteric Replacement

Bioisosterism is a foundational strategy in medicinal chemistry that involves substituting an atom or group of atoms with a surrogate structure that exhibits similar biological properties. In the context of scaffold design, entire heterocyclic rings can serve as bioisosteres for other rings or functional groups, a tactic used to fine-tune electronic distribution, optimize pharmacokinetic properties, or improve target engagement.[6][11]

A classic and highly successful example is the use of a tetrazole ring as a bioisostere for a carboxylic acid. In the angiotensin II antagonist Losartan, this replacement was critical. The tetrazole mimics the acidic nature of the carboxylic acid, allowing it to interact with the receptor, but offers distinct spatial and electronic properties that improve the drug's overall profile.[9] This strategy is frequently employed to enhance metabolic stability and oral bioavailability.[9]

Pillar 2: Scaffold Hopping

Scaffold hopping is a more ambitious design strategy that aims to replace the central core of a known active molecule with a structurally distinct novel scaffold, while preserving the essential three-dimensional arrangement of key pharmacophoric features responsible for biological activity. This approach is invaluable for generating new intellectual property, escaping undesirable physicochemical properties of the original scaffold, and discovering ligands with novel modes of action. A recent example involves the design of novel, brain-penetrant Bruton's tyrosine kinase (BTK) inhibitors, where a scaffold-hopping approach was used to move away from existing cores to improve selectivity and safety profiles for treating neuroinflammatory diseases.[5]

Pillar 3: Computational and Structure-Based Drug Design (SBDD)

The integration of computational chemistry has revolutionized scaffold design. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide profound insights into how a potential scaffold will interact with its biological target before a single molecule is synthesized.[29]

  • QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities, guiding the design of new scaffolds with enhanced potency.[29]

  • Structure-Based Drug Design (SBDD) leverages high-resolution X-ray crystal structures of a target protein to design novel scaffolds that fit perfectly within the binding site and form optimal interactions with key residues.[30][31] This approach is particularly powerful for designing selective inhibitors, as demonstrated in the development of novel inhibitors for Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1), where unique features of the kinase's active site were exploited to design selective heterocyclic inhibitors.[30][32]

G cluster_0 Lead Identification & Analysis cluster_1 Rational Design Strategy cluster_2 Output Lead Known Lead Compound (e.g., with Carboxylic Acid) SBDD Target Structure Analysis (SBDD / X-ray) Lead->SBDD Analyze Binding Pharm Identify Key Pharmacophore SBDD->Pharm Define Interactions Bio Bioisosteric Replacement (e.g., COOH -> Tetrazole) Pharm->Bio Guide Replacement Hop Scaffold Hopping (Replace Core Ring) Pharm->Hop Preserve Features Comp Computational Modeling (QSAR, Docking) Bio->Comp Virtual Screening Hop->Comp Virtual Screening Novel Novel Heterocyclic Scaffold with Improved Properties Comp->Novel Synthesize & Test

Caption: Rational drug design workflow for novel scaffold discovery.

Modern Synthetic Strategies for Accessing Novel Heterocyclic Scaffolds

The theoretical design of a novel scaffold is only as valuable as our ability to synthesize it efficiently. Advances in synthetic organic chemistry have provided powerful tools to construct complex heterocyclic libraries with speed and precision.

Strategy 1: Multicomponent Reactions (MCRs)

MCRs are processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials.[16][33] This strategy is a cornerstone of Diversity-Oriented Synthesis (DOS), a paradigm focused on creating structurally diverse molecule collections for biological screening.[13] The causality for choosing MCRs in early-stage discovery is clear: they offer high atom economy, operational simplicity, and the ability to rapidly generate vast libraries of complex heterocycles from simple, readily available building blocks.[13][17] This efficiency drastically reduces the time and resources required to explore new chemical space.[17]

Strategy 2: C-H Activation and Functionalization

Traditional synthetic routes often require pre-functionalization of starting materials, adding steps and reducing overall yield. Modern methods based on C-H activation allow for the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds.[14] Applying this technology to heterocyclic chemistry is transformative; it enables the late-stage functionalization of complex scaffolds, allowing chemists to directly modify a core structure to explore structure-activity relationships (SAR) without having to redesign the entire synthesis from scratch.[14]

Strategy 3: Green and Sustainable Chemistry Approaches

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental impact.[16] Methodologies such as microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes. Photoredox catalysis utilizes visible light to drive reactions under mild conditions, while the use of environmentally benign solvents like water or ethanol minimizes hazardous waste.[16][34] These techniques are not just environmentally conscious; they often lead to higher yields and cleaner reaction profiles, making them economically advantageous as well.[10][33]

G A Reactant A Pot One-Pot Synthesis (MCR) A->Pot B Reactant B B->Pot C Reactant C C->Pot Product Complex Heterocyclic Scaffold Pot->Product High Atom Economy

Caption: Convergence and efficiency of a Multicomponent Reaction (MCR).

Experimental Protocol: Synthesis of 3-(Furan-2-yl)pyrazoles via [3+2] Cycloaddition

This protocol describes a validated method for synthesizing a furan-containing pyrazole scaffold, a class of compounds with known pharmacological activities.[35] The choice of a cycloaddition reaction is based on its high efficiency and control over regioselectivity for constructing five-membered rings.

Materials:

  • 2-Ethynylfuran (starting material)

  • Diazomethane solution in diethyl ether (reagent)

  • Diethyl ether (solvent)

  • Acetic acid (for quenching)

  • Saturated aqueous sodium bicarbonate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F254)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, dissolve 2-ethynylfuran (1.0 eq) in diethyl ether.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a freshly prepared solution of diazomethane (1.1 eq) in diethyl ether to the reaction mixture dropwise over 30 minutes. Causality Note: Slow addition at low temperature is critical to control the exothermic reaction and prevent the uncontrolled decomposition of diazomethane, which can be explosive.

  • Reaction Progression: Allow the reaction mixture to stir at 0 °C for 2-4 hours, and then let it slowly warm to room temperature and stir overnight.

  • Monitoring: The reaction progress must be monitored by Thin Layer Chromatography (TLC). A sample is taken from the reaction mixture, spotted on a TLC plate, and eluted with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane). The consumption of the starting material (2-ethynylfuran) indicates the reaction is proceeding. This step is a self-validating checkpoint to ensure completion before proceeding.[35]

  • Quenching: Once the reaction is complete, carefully quench any excess diazomethane by the dropwise addition of acetic acid at 0 °C until the characteristic yellow color of diazomethane disappears. This safely neutralizes the reactive and potentially hazardous reagent.[35]

  • Work-up: Transfer the mixture to a separatory funnel. Wash the reaction mixture sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine. The bicarbonate wash neutralizes the quenching acid, and the brine wash helps to remove water from the organic layer.[35]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to isolate the pure 3-(furan-2-yl)pyrazole. The choice of eluent will be determined by the polarity of the product, guided by the initial TLC analysis.

Therapeutic Applications and Case Studies

The true measure of a novel scaffold's utility lies in its application to pressing therapeutic challenges. The structural and electronic versatility of heterocycles makes them suitable for targeting a wide range of diseases.[3][26]

Case Study 1: Oncology

Heterocyclic scaffolds are foundational to modern cancer therapy.[19] They can function through diverse mechanisms, including the inhibition of key signaling proteins like kinases, disruption of cellular machinery like microtubules, or direct interaction with DNA.[19][22][23] For instance, nitrogen-containing heterocycles are particularly adept at forming hydrogen bonds and π-π stacking interactions within the ATP-binding pocket of kinases, a property exploited in numerous kinase inhibitors.[19] Furthermore, novel heterocyclic derivatives are being developed as tubulin polymerization inhibitors, inducing cell cycle arrest and apoptosis in rapidly dividing cancer cells.[22] Many recently FDA-approved anticancer drugs feature heterocyclic cores, demonstrating their continued importance in this field.[3]

Case Study 2: Neurodegenerative Diseases

The multifactorial nature of diseases like Alzheimer's and Parkinson's requires therapeutic agents that can modulate multiple pathological pathways simultaneously.[18][21][34][36] Heterocyclic compounds have emerged as ideal frameworks for creating such Multi-Target-Directed Ligands (MTDLs).[34] For example, a single heterocyclic scaffold can be functionalized to simultaneously inhibit acetylcholinesterase (AChE), reduce oxidative stress, and prevent the aggregation of β-amyloid or tau proteins.[21][34][36] A key challenge in CNS drug discovery is penetrating the blood-brain barrier (BBB); the tunable lipophilicity of heterocyclic scaffolds allows medicinal chemists to optimize molecules for brain penetration.[18]

A promising strategy in neuroinflammation involves targeting the NLRP3 inflammasome, a key driver of inflammatory responses in the brain.[5] Bruton's tyrosine kinase (BTK) has been identified as a regulator of this pathway, and novel heterocyclic BTK inhibitors are being designed specifically to reduce neuroinflammation while minimizing off-target effects.[5]

G cluster_0 Pathogenic Stimuli cluster_1 Cellular Signaling Cascade cluster_2 Therapeutic Intervention Amyloid α-synuclein / β-amyloid BTK Bruton's Tyrosine Kinase (BTK) Amyloid->BTK Activates NLRP3 NLRP3 Inflammasome Activation BTK->NLRP3 Regulates IL1B Pro-inflammatory Cytokines (e.g., IL-1β) NLRP3->IL1B Produces Neuroinflammation Neuroinflammation & Neuron Death IL1B->Neuroinflammation Inhibitor Novel Heterocyclic BTK Inhibitor Inhibitor->BTK Inhibits

Sources

Methodological & Application

Application Note: Synthesis of Ethyl 2-(2-oxoazepan-3-yl)acetate via Schmidt Reaction and Regioselective α-Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Design

The synthesis of functionalized azepane scaffolds, specifically ethyl 2-(2-oxoazepan-3-yl)acetate , is a highly valuable operation for drug development professionals designing novel therapeutics such as kinase inhibitors and CNS-active agents.

While a direct Schmidt reaction on ethyl 2-(2-oxocyclohexyl)acetate might appear to be the most straightforward retrosynthetic disconnection, empirical evidence demonstrates a critical regiochemical trap. During the rearrangement, the more substituted α-carbon (C2) possesses a higher migratory aptitude. Consequently, the nitrogen atom inserts between C1 and C2, predominantly yielding the 7-substituted regioisomer, ethyl 2-(2-oxoazepan-7-yl)acetate[1].

To circumvent this and selectively access the 3-substituted caprolactam, we must employ a de novo functionalization strategy. This protocol leverages the classic Schmidt reaction to construct the unsubstituted azepan-2-one core[2], followed by N-protection and a highly regioselective α-alkylation of the kinetic enolate[3],[4]. This guide details the causality, self-validating analytical steps, and precise protocols required to execute this sequence with high fidelity.

Mechanistic Rationale & Visualization

The Schmidt Ring Expansion

The treatment of cyclohexanone with hydrazoic acid (generated in situ from sodium azide and a strong acid) initiates the formation of an azidohydrin intermediate[5]. Dehydration yields an iminodiazonium ion. The anti-periplanar migration of the C-C bond expels nitrogen gas, forming a nitrilium ion that traps water to yield the lactam[5],[2].

SchmidtMechanism Ketone Protonated Cyclohexanone Azidohydrin Azidohydrin Intermediate Ketone->Azidohydrin + HN₃ Diazoimine Iminodiazonium Ion Azidohydrin->Diazoimine - H₂O Migration Alkyl Migration (-N₂) Diazoimine->Migration Nitrilium Nitrilium Ion Migration->Nitrilium Lactam Azepan-2-one (Tautomerization) Nitrilium->Lactam + H₂O, - H⁺

Figure 1: Mechanism of the Schmidt reaction for the ring expansion of cyclohexanone.

The Alkylation Challenge: N- vs. C-Alkylation

Direct alkylation of an unprotected caprolactam with ethyl bromoacetate predominantly results in N-alkylation due to the higher nucleophilicity of the nitrogen anion. Protection with a tert-butyloxycarbonyl (Boc) group serves a dual purpose: it sterically blocks the nitrogen and increases the acidity of the α-protons via electron withdrawal[3]. Treatment with Lithium Diisopropylamide (LDA) at -78 °C generates the kinetic C-enolate, preventing self-condensation, and allows for a clean S_N2 attack on ethyl bromoacetate[4].

SynthesisWorkflow Cyclohexanone Cyclohexanone Schmidt Schmidt Reaction (NaN₃, TfOH or H₂SO₄) Cyclohexanone->Schmidt Caprolactam Azepan-2-one (Caprolactam) Schmidt->Caprolactam Ring Expansion Protection N-Protection (Boc₂O, DMAP, Et₃N) Caprolactam->Protection BocLactam N-Boc-azepan-2-one Protection->BocLactam Logic1 Why N-Protect? Prevents N-alkylation Protection->Logic1 Alkylation α-Alkylation (LDA, -78°C, Ethyl bromoacetate) BocLactam->Alkylation AlkylatedLactam Ethyl 2-(1-Boc-2-oxoazepan-3-yl)acetate Alkylation->AlkylatedLactam C-C Bond Formation Logic2 Why LDA at -78°C? Kinetic enolate, prevents self-condensation Alkylation->Logic2 Deprotection Boc Deprotection (TFA, DCM, 0°C) AlkylatedLactam->Deprotection FinalProduct Ethyl 2-(2-oxoazepan-3-yl)acetate Deprotection->FinalProduct Yields NH Lactam

Figure 2: Complete synthetic workflow and logical decision points for target synthesis.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Azepan-2-one via Schmidt Reaction

Caution: Hydrazoic acid (HN₃) is highly toxic and explosive. Perform all operations in a well-ventilated fume hood behind a blast shield.

  • Preparation: Dissolve cyclohexanone (10.0 g, 102 mmol) in dichloromethane (DCM, 100 mL) and cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add trifluoromethanesulfonic acid (TfOH, 15.3 g, 102 mmol) or concentrated H₂SO₄ dropwise to maintain the temperature below 5 °C[2].

  • Azide Addition: Add sodium azide (NaN₃, 7.3 g, 112 mmol) in small portions over 1 hour. Causality: Controlled addition prevents the dangerous accumulation of unreacted HN₃ gas.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6 hours.

  • Validation & Workup: Monitor by TLC (Eluent: 10% MeOH/DCM; Stain: KMnO₄). Once the starting material is consumed, carefully quench with saturated aqueous NaHCO₃ until pH 8 is reached. Extract with DCM (3 x 100 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield azepan-2-one.

Step 2: N-Boc Protection
  • Preparation: Dissolve azepan-2-one (8.0 g, 70.7 mmol) in anhydrous DCM (80 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add triethylamine (Et₃N, 14.3 g, 141 mmol) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.86 g, 7.1 mmol).

  • Protection: Cool to 0 °C and add Di-tert-butyl dicarbonate (Boc₂O, 18.5 g, 84.8 mmol) dropwise[3]. Stir at room temperature for 12 hours.

  • Validation & Workup: TLC (Eluent: 30% EtOAc/Hexanes; Stain: Ninhydrin). The product will show a higher R_f than the highly polar unprotected lactam. Wash the organic layer with 1M HCl (50 mL), brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to obtain N-Boc-azepan-2-one.

Step 3: Regioselective α-Alkylation
  • Enolate Formation: In an oven-dried flask under argon, add anhydrous THF (50 mL) and diisopropylamine (3.5 g, 34.6 mmol). Cool to -78 °C and add n-BuLi (2.5 M in hexanes, 13.8 mL, 34.6 mmol) dropwise. Stir for 30 minutes to form LDA[4].

  • Substrate Addition: Slowly add a solution of N-Boc-azepan-2-one (6.0 g, 28.1 mmol) in THF (20 mL) over 15 minutes at -78 °C. Stir for 1 hour to ensure complete kinetic enolate formation.

  • Alkylation: Add ethyl bromoacetate (5.6 g, 33.7 mmol) dropwise. Causality: The electrophile approaches from the less hindered face of the enolate. Stir at -78 °C for 2 hours, then allow to warm to -20 °C over 1 hour.

  • Validation & Workup: Quench with saturated aqueous NH₄Cl (30 mL) at -20 °C. Extract with EtOAc (3 x 50 mL). The crude LCMS should show the desired mass[M+H-Boc]⁺ = 200.1 m/z (due to in-source fragmentation of Boc) and [M+Na]⁺ = 322.1 m/z. Purify via column chromatography.

Step 4: Boc Deprotection
  • Reaction: Dissolve the alkylated intermediate (5.0 g, 16.7 mmol) in DCM (40 mL) and cool to 0 °C. Add Trifluoroacetic acid (TFA, 10 mL) dropwise.

  • Validation & Workup: Stir for 2 hours at room temperature. Monitor by TLC (loss of the high R_f spot). Concentrate in vacuo to remove excess TFA. Neutralize with saturated NaHCO₃, extract with DCM, dry, and concentrate to yield the final target: ethyl 2-(2-oxoazepan-3-yl)acetate .

Quantitative Data & Analytical Validation

StepTransformationKey Reagents & ConditionsExpected YieldAnalytical Validation Checkpoints (Self-Validating System)
1 Schmidt Ring ExpansionNaN₃, TfOH, DCM, 0 °C to RT75 - 85%TLC: R_f ~0.2 (10% MeOH/DCM). MS: [M+H]⁺ = 114.1. Loss of ketone C=O stretch (~1715 cm⁻¹), appearance of amide C=O (~1660 cm⁻¹).
2 N-Boc ProtectionBoc₂O, Et₃N, DMAP, DCM, RT85 - 95%TLC: R_f ~0.6 (30% EtOAc/Hexanes). MS: [M+Na]⁺ = 236.1. Shift in R_f validates the masking of the polar N-H bond.
3 α-AlkylationLDA, Ethyl bromoacetate, THF, -78 °C65 - 75%TLC: R_f ~0.5 (30% EtOAc/Hexanes). MS: [M+Na]⁺ = 322.1. ¹H NMR: Appearance of ethyl ester signals (quartet ~4.1 ppm, triplet ~1.2 ppm).
4 Boc DeprotectionTFA, DCM, 0 °C to RT>90%TLC: R_f ~0.3 (5% MeOH/DCM). MS: [M+H]⁺ = 200.1. ¹H NMR: Loss of the massive tert-butyl singlet at ~1.45 ppm.

References

  • Edwards, O. E., et al. "Cyclization and Fragmentation of N-Chloro Lactams. The Transannular Synthesis of Bicyclic Lactams with Bridgehead Nitrogen." Canadian Journal of Chemistry, 1975, 53(7), 1019-1029. URL: [Link]1]

  • Aubé, J., Milligan, G. L., & Moss, C. J. "The Schmidt Reaction." SynArchive / Organic Reactions, 2012. URL: [Link]2]

  • Charette, A. B., et al. "Product Class 10: γ-Lactams and Larger Ring Lactams." Science of Synthesis, Thieme Medical Publishers. URL: [Link]3]

  • Enders, D., et al. "Stoichiometric Asymmetric Synthesis." Wiley-VCH, 2007. URL: [Link]4]

  • Smith, P. A. S. "The Schmidt Reaction." Journal of the American Chemical Society, 1948, 70(1), 320-323. URL: [Link]5]

Sources

Advanced Protocol: Regioselective C-Alkylation of Caprolactam

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The Challenge:


-Caprolactam is an ambident nucleophile. Under standard basic conditions (e.g., NaH, KOH), deprotonation occurs at the nitrogen (

), leading almost exclusively to N-alkylation (Product A). The Solution: To achieve C-alkylation at the

-position (Product B), the nitrogen lone pair must be chemically masked (protected) to block N-nucleophilicity. This allows for the generation of a discrete enolate using a non-nucleophilic strong base (LDA), directing the electrophile (ethyl bromoacetate) to the carbon backbone.

This guide details the N-Silyl Protection / Lithium Enolate Strategy , the industry-standard method for ensuring high regioselectivity toward the C-alkylated product, Ethyl (2-oxoazepan-3-yl)acetate.

Reaction Pathway Overview
  • Path A (Default/Undesired): Caprolactam + Base

    
     N-Anion 
    
    
    
    N-Alkyl Product .
  • Path B (Target Protocol): Caprolactam + TMSCl

    
     N-TMS-Lactam 
    
    
    
    LDA
    
    
    C-Lithio Enolate
    
    
    C-Alkyl Product .

Mechanistic Pathway & Logic (Graphviz)

The following diagram illustrates the bifurcation between kinetic N-alkylation and the protected C-alkylation pathway.

G Caprolactam Caprolactam (Starting Material) N_Anion N-Anion (Kinetic Intermediate) Caprolactam->N_Anion NaH / THF (Direct Deprotonation) N_TMS N-TMS-Caprolactam (Protected Intermediate) Caprolactam->N_TMS TMSCl / Et3N (Protection) N_Alkyl N-Alkyl Product (Ethyl 2-(2-oxoazepan-1-yl)acetate) N_Anion->N_Alkyl Ethyl Bromoacetate (N-Attack) Enolate Li-Enolate (Thermodynamic/Directed) N_TMS->Enolate LDA / -78°C (Alpha-Deprotonation) C_Alkyl C-Alkyl Product (Ethyl (2-oxoazepan-3-yl)acetate) Enolate->C_Alkyl Ethyl Bromoacetate (C-Attack) C_Alkyl->C_Alkyl Acid Workup (Desilylation)

Caption: Divergent synthesis pathways. Red path indicates standard N-alkylation; Green path indicates the required protection strategy for C-alkylation.

Experimental Protocols

Method A: Target Protocol (C-Alkylation)

Objective: Synthesis of Ethyl (2-oxoazepan-3-yl)acetate. Prerequisites: Anhydrous conditions (Schlenk line technique), freshly distilled solvents.

Reagents & Materials
  • 
    -Caprolactam (1.0 equiv)
    
  • Chlorotrimethylsilane (TMSCl) (1.2 equiv)

  • Triethylamine (

    
    ) (1.5 equiv)
    
  • Lithium Diisopropylamide (LDA) (1.2 equiv, 2.0 M in THF/heptane)

  • Ethyl Bromoacetate (1.2 equiv)[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quench: Saturated

    
    , 1N HCl
    
Step-by-Step Procedure

Phase 1: N-Protection (In-situ Silylation)

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Dissolution: Add Caprolactam (1.13 g, 10 mmol) and anhydrous THF (50 mL).

  • Base Addition: Add

    
     (2.1 mL, 15 mmol) via syringe. Cool to 0°C.
    
  • Silylation: Dropwise add TMSCl (1.5 mL, 12 mmol). A white precipitate (

    
    ) will form.
    
  • Reaction: Stir at Room Temperature (RT) for 2 hours.

  • Filtration (Optional but Recommended): Rapidly filter under inert atmosphere to remove salts, or proceed to the next step if using a frit-equipped reaction vessel. Note: The N-TMS intermediate is moisture sensitive.

Phase 2: Enolization & Alkylation

  • Cooling: Cool the N-TMS-caprolactam solution to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add LDA solution (6.0 mL, 12 mmol) dropwise over 10 minutes.

    • Mechanism:[2][3][4] LDA is too bulky to attack the carbonyl and too weak to deprotonate the silylated nitrogen further; it selectively removes the

      
      -proton to form the lithium enolate.
      
  • Equilibration: Stir at -78°C for 45 minutes to ensure complete enolization.

  • Electrophile Addition: Add Ethyl Bromoacetate (1.33 mL, 12 mmol) dropwise.

    • Critical Control: Maintain temperature below -70°C during addition to prevent side reactions.

  • Warming: Allow the reaction to warm slowly to 0°C over 2 hours.

Phase 3: Workup & Deprotection

  • Quench: Add saturated aqueous

    
     (20 mL).
    
  • Desilylation: The aqueous workup spontaneously hydrolyzes the N-TMS group, reverting the nitrogen to the free lactam (NH).

  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
  • Wash: Wash combined organics with 1N HCl (to remove residual amines) and Brine.

  • Purification: Dry over

    
    , concentrate, and purify via Flash Column Chromatography (Silica Gel, Hexanes:EtOAc gradient).
    
Method B: Control Protocol (N-Alkylation)

Objective: Synthesis of Ethyl 2-(2-oxoazepan-1-yl)acetate (Impurity Standard). Use Case: Use this protocol to generate the reference standard to verify the purity of your C-alkylated target.

Procedure
  • Suspension: Suspend Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) in anhydrous THF at 0°C.

  • Deprotonation: Add Caprolactam (1.0 equiv) portion-wise. Evolution of

    
     gas will be observed. Stir for 30 min at RT.
    
  • Alkylation: Cool to 0°C and add Ethyl Bromoacetate (1.1 equiv).

  • Completion: Stir at RT for 3 hours.

  • Workup: Quench with water, extract with EtOAc.

Data Interpretation & Validation

To validate your product, you must distinguish between the C-Alkyl (Target) and N-Alkyl (By-product) isomers using


 NMR.
Comparative Analytical Data Table
FeatureC-Alkyl Product (Target)N-Alkyl Product (By-product)
Structure Name Ethyl (2-oxoazepan-3-yl)acetateEthyl 2-(2-oxoazepan-1-yl)acetate
Key Connectivity Side chain attached to CH (

-carbon)
Side chain attached to N
Lactam NH Signal Present (Broad singlet,

6.0-7.5 ppm)
Absent

-Proton
Multiplet (1H) at

3.0-3.5 ppm
Multiplet (2H) at

2.4-2.6 ppm
N-CH2 Signal Ring protons only (

3.2 ppm)
Distinct singlet/ABq (

4.0-4.2 ppm) for

IR Spectrum NH stretch (

3200

)
No NH stretch

Validation Check:

  • If your NMR shows a singlet around 4.1 ppm integrating to 2 protons, you have N-Alkylation .

  • If your NMR shows a broad NH peak and a methine (CH) proton coupled to the side chain, you have C-Alkylation .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield of C-Alkyl Incomplete N-SilylationEnsure

and TMSCl are fresh; increase reaction time for protection step.
Presence of N-Alkyl Hydrolysis of TMS group before alkylationEnsure strictly anhydrous conditions during the LDA step.
Polymerization Anionic polymerization of lactamKeep temperature strictly at -78°C during enolization; avoid excess base.
Starting Material Recovery Enolization failedLDA quality check; titrate LDA before use.

References

  • General Reactivity of Lactams: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Explains ambident nucleophilicity of amides/lactams).
  • Alpha-Alkylation Protocols

    • Beak, P., & Lee, W. K. (1989). "Alpha-lithioamine synthetic equivalents: syntheses of diastereoisomers from Boc-protected amines". Journal of Organic Chemistry. Link (Foundational work on N-protected lithiation).

  • Specific Synthesis of Azepane Derivatives

    • MDPI. (2017). "Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation". Molecules. Link (Provides spectral data for ethyl (2-oxoazepan-3-yl)acetate derivatives).

  • N-Alkylation Standards

    • PubChem.[5][6] "Ethyl 2-(2-oxoazepan-1-yl)acetate". Link (Reference for the N-alkyl impurity).

Sources

Application Notes and Protocols for the α-Alkylation of Azepan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for the α-alkylation of azepan-2-one (ε-caprolactam), a foundational seven-membered lactam. The α-functionalization of this scaffold is a critical transformation for accessing a diverse range of derivatives with applications in medicinal chemistry and materials science.[1][2] We will explore the core chemical principles governing this reaction, from the crucial step of enolate formation to the factors influencing regioselectivity. Detailed, field-proven protocols for both classical strong-base mediated alkylation and modern phase-transfer catalysis methods are presented, complete with workflow diagrams, data tables, and a troubleshooting guide to empower researchers in achieving successful and reproducible outcomes.

Core Principles: The Chemistry of α-Alkylation

The α-alkylation of azepan-2-one is a two-stage process revolving around the generation of a nucleophilic enolate intermediate, which subsequently attacks an electrophilic alkylating agent.[3] A thorough understanding of each stage is paramount for experimental success.

Enolate Formation: The Key Intermediate

The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) of azepan-2-one are weakly acidic due to resonance stabilization of the resulting conjugate base, the enolate.[4] However, amides are significantly less acidic than their ketone or ester counterparts. Therefore, a very strong, non-nucleophilic base is required to achieve complete and irreversible deprotonation, driving the equilibrium towards the enolate.[3][4]

The generated enolate is an ambident nucleophile, meaning it possesses two nucleophilic sites: the α-carbon and the oxygen atom.[5] This duality is the origin of the primary potential side reaction: O-alkylation.

Caption: Deprotonation of azepan-2-one at the α-carbon to form the key enolate intermediate.

The Role of the Base: A Critical Choice

The choice of base is arguably the most critical parameter. The ideal base should be strong enough to deprotonate the lactam quantitatively but sterically hindered to minimize nucleophilic attack on the carbonyl carbon.

  • Lithium Diisopropylamide (LDA): This is the archetypal base for such transformations.[3][6] LDA is a very strong (pKa of diisopropylamine is ~36), sterically bulky, non-nucleophilic base, making it nearly ideal for generating lactam enolates.[6] It is typically used at low temperatures (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to ensure kinetic control and suppress side reactions.[3]

  • Other Strong Bases: While less common for this specific substrate, bases like sodium hydride (NaH) or n-butyllithium (n-BuLi) can also be used. However, n-BuLi is a potent nucleophile and can add to the carbonyl group if deprotonation is not rapid.

Regioselectivity: C- vs. O-Alkylation

The regiochemical outcome of the alkylation (attack at carbon vs. oxygen) is influenced by several factors, which can be rationalized using the Hard and Soft Acids and Bases (HSAB) principle.[5]

  • The α-carbon of the enolate is considered a "soft" nucleophilic center.

  • The oxygen atom is a "hard" nucleophilic center.[5]

To favor the desired C-alkylation , one should use a "soft" electrophile. Alkyl halides are generally soft, with the softness increasing down the group (R-I > R-Br > R-Cl).[5] Conversely, "hard" electrophiles, such as dimethyl sulfate or alkyl tosylates, are more likely to react at the hard oxygen center, leading to the formation of an undesired O-alkylated lactim ether.[5] Reaction conditions also play a role; polar aprotic solvents like THF stabilize the lithium cation, leaving the enolate freer to react at the carbon, which bears more of the negative charge density.

Experimental Protocols

Safety Note: Strong bases like LDA and n-BuLi are pyrophoric and react violently with water. All manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and proper personal protective equipment.

Protocol 1: Classic α-Alkylation via Lithium Diisopropylamide (LDA)

This protocol describes a robust and widely applicable method for the α-alkylation of azepan-2-one using a primary alkyl halide.

Principle: Azepan-2-one is deprotonated at -78 °C using a slight excess of LDA in anhydrous THF. The resulting lithium enolate is then trapped in situ by the addition of an alkyl halide electrophile. The reaction is quenched and worked up to yield the α-substituted product.

Materials and Reagents:
  • Azepan-2-one (ε-caprolactam), CAS: 105-60-2[7]

  • Lithium diisopropylamide (LDA), solution in THF/heptane/ethylbenzene

  • Alkyl Halide (e.g., 1-iodobutane)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexanes, ethyl acetate)

Step-by-Step Methodology:
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas (N₂ or Ar). Maintain a positive pressure of inert gas throughout the reaction.

  • Dissolution: Add azepan-2-one (1.0 eq) to the flask and dissolve it in anhydrous THF (approx. 0.2 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Add LDA solution (1.1 eq) dropwise via syringe to the stirred solution over 15 minutes. A color change (typically to yellow or orange) may be observed.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add the alkyl halide (1.2 eq) dropwise to the enolate solution.

  • Warming: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel, add water, and extract the aqueous phase three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

A Dissolve Azepan-2-one in Anhydrous THF B Cool to -78 °C (Dry Ice/Acetone) A->B C Add LDA (1.1 eq) Dropwise B->C D Stir at -78 °C for 1 hour C->D E Add Alkyl Halide (1.2 eq) Dropwise D->E F Warm to RT Stir 12-18h E->F G Quench with sat. NH4Cl (aq) at 0 °C F->G H Aqueous Workup & Extraction G->H I Dry & Concentrate H->I J Purify via Chromatography I->J

Caption: Workflow for LDA-mediated α-alkylation of azepan-2-one.

Protocol 2: α-Alkylation using Phase-Transfer Catalysis (PTC)

This protocol offers a more environmentally benign and operationally simpler alternative, avoiding cryogenic temperatures and pyrophoric reagents.

Principle: Phase-transfer catalysis facilitates the reaction between reactants in different, immiscible phases.[8][9] Here, a solid inorganic base (like potassium hydroxide) deprotonates the lactam. A quaternary ammonium salt (the PTC catalyst) then transports the lactam enolate anion into the organic phase (or a solvent-free liquid phase) where it can react with the alkyl halide.[5][8]

Materials and Reagents:
  • Azepan-2-one (ε-caprolactam)

  • Potassium hydroxide (KOH), powdered

  • Potassium carbonate (K₂CO₃), powdered

  • Tetrabutylammonium bromide (TBAB), CAS: 1643-19-2

  • Alkyl Halide (e.g., benzyl bromide)

  • Dichloromethane or Toluene (optional, for workup)

Step-by-Step Methodology:
  • Mixing: In a mortar and pestle, grind potassium hydroxide (4.0 eq) and potassium carbonate (4.0 eq) to a fine powder.[5]

  • Homogenization: Add azepan-2-one (1.0 eq) and TBAB (0.1 eq) to the mortar and mix thoroughly with the powdered bases until a homogeneous solid mixture is obtained.

  • Reaction Initiation: Transfer the solid mixture to a round-bottom flask. Add the alkyl halide (1.5 eq) dropwise while stirring with a spatula or magnetic stirrer. The reaction is often exothermic.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, add water and an organic solvent (e.g., dichloromethane).

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with the organic solvent.

  • Washing & Drying: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or crystallization.

A Grind KOH & K2CO3 in Mortar B Add Azepan-2-one & TBAB Mix to Homogenize A->B C Transfer to Flask Add Alkyl Halide B->C D Stir at RT or with Gentle Heat (4-24h) C->D E Add Water & Organic Solvent D->E F Aqueous Workup & Extraction E->F G Dry & Concentrate F->G H Purify via Chromatography G->H

Caption: Workflow for the phase-transfer catalysis α-alkylation of azepan-2-one.

Data Summary & Troubleshooting

The choice of protocol depends on the substrate scope, available equipment, and desired scale.

ParameterProtocol 1: LDA-MediatedProtocol 2: PTC
Base Lithium DiisopropylamideKOH / K₂CO₃
Conditions Anhydrous, Inert AtmosphereHeterogeneous, Air-tolerant
Temperature -78 °C to Room Temp.Room Temp. or Gentle Heat
Key Reagent Pyrophoric OrganolithiumQuaternary Ammonium Salt
Advantages High reactivity, clean enolate formation, well-establishedOperationally simple, safer, avoids cryogenics, "greener"
Disadvantages Requires strict anhydrous/inert techniques, cryogenic tempsCan be slower, less effective for unreactive alkyl halides
Troubleshooting Common Issues
IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive LDA (degraded by moisture/air).[10] Insufficient mixing in PTC setup.Titrate LDA solution before use.[10][11] Use a mechanical stirrer for the PTC reaction. Ensure bases are finely powdered.
Recovery of Starting Material Deprotonation was reversible or incomplete. Alkylating agent is unreactive.Use a full 1.1-1.2 eq of fresh LDA. Switch to a more reactive alkylating agent (e.g., from R-Cl to R-Br or R-I).
Significant O-Alkylation Alkylating agent is too "hard" (e.g., R-OTs, (MeO)₂SO₂).[5]Use a softer alkylating agent (alkyl iodide or bromide).[5]
Di-alkylation Product Observed Enolate of the mono-alkylated product is formed and reacts again.Use a larger excess of azepan-2-one relative to the alkylating agent. Add the alkylating agent slowly at low temperature.
Complex Product Mixture Side reactions (e.g., elimination of alkyl halide). Degradation of starting material or product.Use a less hindered base if elimination is an issue. Ensure the reaction is not overheating, especially the PTC reaction which can be exothermic.

Conclusion

The α-alkylation of azepan-2-one is a versatile C-C bond-forming reaction that opens the door to a vast chemical space of substituted seven-membered lactams. While the classical LDA-mediated approach remains a highly reliable and powerful method, it demands rigorous experimental technique. The emergence of phase-transfer catalysis provides a compelling alternative that is operationally simpler, safer, and more aligned with the principles of green chemistry. By understanding the core principles of enolate generation and reactivity, and by selecting the appropriate protocol and conditions, researchers can effectively synthesize novel α-substituted azepan-2-one derivatives for a multitude of applications in drug discovery and beyond.

References

  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI.
  • Technical Support Center: O-Alkylation Side Reactions in Lactam Synthesis. Benchchem.
  • Deoxygenative alkylation of lactams using 1,1-diborylalkanes. Reaction... ResearchGate.
  • Selective synthesis of acylated caprolactam via sequential Michael addition/palladium-catalyzed alpha-arylation of ketones. Organic Chemistry Frontiers (RSC Publishing).
  • Synthesis of β-Lactams via Intramolecular Alkylation. Unknown Source.
  • Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. ResearchGate.
  • Synthesis of β-Lactams via Intramolecular Alkylation. Taylor & Francis Online. Available at: [Link]

  • Novel and Recent Synthesis and Applications of β-Lactams. PMC. Available at: [Link]

  • A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedres. Available at: [Link]

  • Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow. PMC. Available at: [Link]

  • Caprolactam (Chemical) – Study Guide. StudyGuides.com. Available at: [Link]

  • PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY ñ WHERE ARE WE?. Unknown Source.
  • US7399855B2 - Synthesis of caprolactam from lysine. Google Patents.
  • Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. MDPI. Available at: [Link]

  • Synthesis of Pyrrolidones and Caprolactams by Ring Modification or Multi‐component Ring‐Forming Reaction. ResearchGate. Available at: [Link]

  • 23.6: Alkylation of the alpha-Carbon via the LDA pathway. Chemistry LibreTexts. Available at: [Link]

  • Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. Available at: [Link]

  • Caprolactam - Wikipedia. Wikipedia. Available at: [Link]

  • Enantioselective Synthesis of Pyrrolidine-, Piperidine-, and Azepane-Type N-Heterocycles with α-Alkenyl Substitution: The CpRu-Catalyzed Dehydrative Intramolecular N-Allylation Approach. ACS Publications. Available at: [Link]

  • Synthesis and Characterization of N-Substituted Polyether-Block-Amide Copolymers. MDPI. Available at: [Link]

  • Enantioselective Alkylation. Buchler GmbH. Available at: [Link]

  • Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. RJWave.org. Available at: [Link]

  • Propose a mechanism for the two-step synthesis of caprolactam, the monomer from which nylon 6 is... Homework.Study.com. Available at: [Link]

  • How To: Titrate Alkyllithiums. University of Rochester Department of Chemistry. Available at: [Link]

  • Caprolactam production Process. UCM - GRUPO DE INVESTIGACIÓN INPROQUIMA. Available at: [Link]

  • α-Alkylation of Aliphatic Ketones with Alcohols: Base Type as an Influential Descriptor. MDPI. Available at: [Link]

  • N-Substituted derivatives of ε-caprolactam and their thermal and chemical behavior. Arkivoc. Available at: [Link]

  • Synthesis of Enantiomerically Enriched (R)-5-tert-butylazepan-2-one Using a Hydroxyalkyl Azide Mediated Ring-Expansion Reaction. PubMed. Available at: [Link]

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PMC. Available at: [Link]

  • A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. PMC. Available at: [Link]

  • (PDF) N-substituted derivatives of ε-caprolactam and their thermal andchemical behavior. ResearchGate. Available at: [Link]

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC - NIH. Available at: [Link]

  • Question: Treatment of ketone A with LDA followed by CH 3 CH 2 did not form the desired alkylation product B. What product was formed instead? Devise a multistep method to convert A to B, a synthetic intermediate used to prepare the anticancer drug tamoxifen (Section 23.8C and the chapter-opening molecule).. Vaia. Available at: [Link]

  • Lithium Diisopropylamide-Mediated Reactions of Imines, Unsaturated Esters, Epoxides, and Aryl Carbamates: Influence of Hexamethylphosphoramide and Ethereal Cosolvents on Reaction Mechanisms. PMC. Available at: [Link]

Sources

Application Notes and Protocols: Strategic Use of LDA for the Generation and Alkylation of Lactam Lithium Enolates

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The strategic generation of enolates from lactams, particularly through the use of strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA), represents a cornerstone of modern synthetic organic chemistry. This powerful technique unlocks a diverse array of subsequent functionalizations, most notably the stereoselective formation of carbon-carbon bonds at the α-position of the lactam ring. The resulting substituted lactams are privileged scaffolds found in a multitude of biologically active molecules and are critical intermediates in pharmaceutical development.[1][2][3][4]

This comprehensive guide provides an in-depth exploration of the theoretical underpinnings and practical applications of LDA-mediated lactam enolization. We will delve into the mechanistic nuances, offer detailed experimental protocols, and provide expert insights into overcoming common challenges, ensuring reproducible and high-yielding transformations.

The Fundamental Chemistry of LDA and Lactam Enolization

The deprotonation of a carbonyl compound at the α-carbon is a fundamental transformation that generates a highly nucleophilic enolate species.[5] For this transformation to be synthetically useful, the enolate must be generated in a high concentration without competing side reactions.[6][7] This is where LDA, a strong, sterically hindered, non-nucleophilic base, excels.[8][9]

Why LDA is the Reagent of Choice:

  • High Basicity: With a pKa of its conjugate acid (diisopropylamine) around 36, LDA is sufficiently basic to irreversibly deprotonate the α-proton of most lactams (pKa typically in the range of 19-25), driving the equilibrium almost completely towards the enolate.[6][7][8]

  • Steric Hindrance: The bulky isopropyl groups on the nitrogen atom of LDA minimize its nucleophilicity, preventing undesired addition to the electrophilic carbonyl carbon of the lactam.[9][10]

  • Solubility: LDA is readily soluble in common aprotic ethereal solvents like tetrahydrofuran (THF), facilitating homogeneous reaction conditions.[6][7][8]

The general mechanism for the deprotonation of a lactam with LDA to form a lithium enolate is depicted below:

G cluster_0 Lactam Deprotonation with LDA Lactam Lactam TransitionState [Transition State]* Lactam->TransitionState LDA LDA (LiN(i-Pr)2) LDA->TransitionState Enolate Lithium Enolate TransitionState->Enolate Diisopropylamine Diisopropylamine TransitionState->Diisopropylamine

Figure 1: General mechanism of lactam deprotonation by LDA.

Kinetic vs. Thermodynamic Control

For unsymmetrical lactams with two sets of α-protons, the choice of base and reaction conditions can dictate which enolate is formed. LDA, being a strong and bulky base, typically favors the formation of the kinetic enolate by abstracting the less sterically hindered proton at low temperatures.[8][10] Weaker, less hindered bases may allow for equilibration to the more stable, more substituted thermodynamic enolate .[10]

ParameterKinetic EnolateThermodynamic Enolate
Base Strong, bulky (e.g., LDA)Weaker, less bulky (e.g., NaH)
Temperature Low (e.g., -78 °C)Higher (e.g., 0 °C to RT)
Proton Abstracted Less sterically hinderedMore sterically hindered
Product Less substituted enolateMore substituted enolate

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for the generation of lactam enolates using LDA and their subsequent alkylation. It is crucial to note that optimal conditions may vary depending on the specific lactam substrate and electrophile.

Protocol 2.1: In Situ Preparation of Lithium Diisopropylamide (LDA)

While commercially available, freshly prepared LDA often provides superior results.

Materials:

  • Diisopropylamine (freshly distilled from CaH2)

  • n-Butyllithium (n-BuLi) in hexanes (concentration accurately determined by titration)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum, add anhydrous THF (e.g., 20 mL for a 10 mmol scale reaction).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add diisopropylamine (1.05 equivalents) to the stirred THF.

  • Add n-BuLi (1.0 equivalent) dropwise via syringe to the solution. A white precipitate may form.

  • After the addition is complete, remove the ice bath and allow the solution to stir at room temperature for 30 minutes. The resulting clear to pale yellow solution is your freshly prepared LDA, ready for use.

G start Start: Flame-dried flask under N2 add_thf Add anhydrous THF start->add_thf cool_0c Cool to 0 °C add_thf->cool_0c add_dia Add Diisopropylamine cool_0c->add_dia add_nbuli Add n-BuLi dropwise add_dia->add_nbuli stir_rt Stir at RT for 30 min add_nbuli->stir_rt lda_ready LDA solution ready for use stir_rt->lda_ready

Figure 2: Workflow for the in-situ preparation of LDA.

Protocol 2.2: General Procedure for LDA-Mediated Enolate Generation and Alkylation of a Lactam

Materials:

  • Lactam substrate

  • Freshly prepared LDA solution (from Protocol 2.1)

  • Electrophile (e.g., alkyl halide)

  • Anhydrous THF

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Enolate Formation:

    • Dissolve the lactam (1.0 equivalent) in anhydrous THF in a flame-dried, nitrogen-flushed flask.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the freshly prepared LDA solution (1.1 equivalents) dropwise to the lactam solution.

    • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete enolate formation.[11]

  • Alkylation:

    • While maintaining the temperature at -78 °C, add the electrophile (1.2 equivalents) dropwise.

    • Allow the reaction to stir at -78 °C for an additional 2-4 hours, or until TLC analysis indicates consumption of the starting material. The reaction may need to be slowly warmed to a higher temperature (e.g., -40 °C or 0 °C) for less reactive electrophiles.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH4Cl solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Optimizing for Success: Key Parameters and Troubleshooting

The success of LDA-mediated lactam enolization and subsequent alkylation hinges on meticulous control of several key parameters.

ParameterRationale and Expert InsightPotential Issues & Solutions
Temperature Low temperatures (-78 °C) are crucial to prevent side reactions such as self-condensation of the enolate, reaction with the solvent, and to favor kinetic deprotonation.Issue: Low yield or complex mixture. Solution: Maintain strict temperature control. For sluggish reactions, warm slowly and monitor by TLC.
Solvent Anhydrous THF is the most common solvent due to its ability to solvate the lithium cation and its low reactivity.Issue: Incomplete reaction or side products. Solution: Ensure the use of freshly distilled, anhydrous THF. Other ethereal solvents like diethyl ether can be used but may affect solubility and reactivity.
Additives Additives like HMPA or LiCl can significantly impact reactivity and stereoselectivity by altering the aggregation state of LDA and the lithium enolate.[12][13][14]Issue: Poor stereoselectivity or low reactivity. Solution: Consider the addition of LiCl (catalytic amounts) to accelerate the reaction.[12] HMPA can enhance reactivity but is a known carcinogen and should be handled with extreme care.
Equivalents of LDA A slight excess of LDA (1.05-1.2 equivalents) is typically used to ensure complete deprotonation of the lactam.Issue: Incomplete conversion. Solution: Ensure the accurate titration of n-BuLi for LDA preparation. Increase the equivalents of LDA slightly if incomplete deprotonation is suspected.

Stereoselectivity in Lactam Enolate Alkylation

A significant advantage of using lactam enolates is the potential for high stereocontrol in subsequent reactions. The stereochemical outcome of the alkylation is influenced by several factors, including the substitution pattern on the lactam ring, the nature of the electrophile, and the presence of chiral auxiliaries.[15]

G cluster_0 Factors Influencing Stereoselectivity Lactam_Structure Lactam Substrate (Existing Chiral Centers) Stereochemical_Outcome Stereochemical Outcome Lactam_Structure->Stereochemical_Outcome Electrophile Electrophile (Steric Bulk) Electrophile->Stereochemical_Outcome Reaction_Conditions Reaction Conditions (Temperature, Solvent, Additives) Reaction_Conditions->Stereochemical_Outcome

Figure 3: Key factors influencing the stereoselectivity of lactam enolate alkylation.

For instance, the presence of a substituent at the C4 position of a β-lactam can direct the incoming electrophile to the opposite face of the enolate, leading to high diastereoselectivity.[11] Furthermore, the development of chiral lithium amides has enabled enantioselective deprotonation, leading to the formation of enantioenriched products.[16][17]

Conclusion: A Powerful Tool for Complex Molecule Synthesis

The generation of lithium enolates from lactams using LDA is a robust and versatile method for the construction of functionalized nitrogen-containing heterocycles. A thorough understanding of the underlying principles, meticulous attention to experimental detail, and a strategic approach to optimization are paramount to harnessing the full synthetic potential of this powerful transformation. The protocols and insights provided herein serve as a comprehensive guide for researchers and drug development professionals to confidently and successfully employ this methodology in the synthesis of complex molecular targets.

References

  • Enantioselective Construction of Quaternary N-Heterocycles by Palladium-Catalyzed Decarboxylative Allylic Alkyl
  • Protonation, Alkylation, Arylation, and Vinylation of Enol
  • Novel and Recent Synthesis and Applic
  • Chapter 1: Enolate Alkyl
  • Advances in the chemistry of β-lactam and its medicinal applic
  • Highly regioselective synthesis of lactams via cascade reaction of α,β-unsaturated ketones, ketoamides, and DBU as a c
  • Lithium diisopropylamide.chemeurope.com.
  • ALDOL REACTIONS OF UNSUBSTITUTED β-LACTAMS.
  • Using LDA to Form an Enol
  • 19.
  • Synthesis of β-Lactam Compounds: Research Guide & Key Papers.PapersFlow.
  • Chemistry with Chiral Lithium Amides: Enantiotopic Group- and Face-Selective Reactions.HARVEST (uSask).
  • Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis.The Journal of Organic Chemistry.
  • Lithium amides are useful synthetic reagents for organic synthesis.Georg Thieme Verlag.
  • 1,4-Addition of Lithium Diisopropylamide to Unsaturated Esters: Role of Rate-Limiting Deaggregation, Autocatalysis, Lithium Chloride Catalysis and Other Mixed Aggreg
  • Lithium Diisopropylamide-Mediated Reactions of Imines, Unsaturated Esters, Epoxides, and Aryl Carbamates: Influence of Hexamethylphosphoramide and Ethereal Cosolvents on Reaction Mechanisms.PMC.
  • Synthetic applications of Lithium Diisopropylamide (LDA) - A brief review.SciSpace.
  • Kinetic Versus Thermodynamic Enol

Sources

Synthesis of Ethyl 2-(2-oxoazepan-3-yl)acetate from Cyclohexanone: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed technical overview and step-by-step protocols for the synthesis of ethyl 2-(2-oxoazepan-3-yl)acetate, a valuable heterocyclic building block, starting from the readily available industrial chemical, cyclohexanone. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry. The synthesis is strategically designed as a two-step process, beginning with the formation of the core lactam structure, followed by a crucial carbon-carbon bond-forming reaction to introduce the acetate side chain.

Introduction: The Significance of Substituted Caprolactams

Substituted ε-caprolactam derivatives are of significant interest in medicinal chemistry and materials science. The seven-membered lactam ring serves as a versatile scaffold, and functionalization at the C-3 position, as in the target molecule ethyl 2-(2-oxoazepan-3-yl)acetate, opens avenues for the development of novel chemical entities with potential biological activity. The synthetic route detailed herein provides a reliable and scalable method for accessing this key intermediate.

Synthetic Strategy: A Two-Pronged Approach

The transformation of cyclohexanone into ethyl 2-(2-oxoazepan-3-yl)acetate is most effectively achieved through a two-stage synthetic sequence. This approach allows for the controlled and high-yielding formation of the desired product by first constructing the heterocyclic core and then introducing the side chain.

  • Stage 1: Beckmann Rearrangement. The initial step involves the conversion of cyclohexanone to its corresponding oxime, followed by an acid-catalyzed Beckmann rearrangement to yield ε-caprolactam. This classic and well-established reaction is a cornerstone of industrial organic synthesis, most notably in the production of Nylon 6. The choice of a strong acid catalyst is critical for promoting the intramolecular migration of the alkyl group to the nitrogen atom, thus forming the seven-membered lactam ring.

  • Stage 2: α-Alkylation of ε-Caprolactam. The second stage focuses on the formation of a new carbon-carbon bond at the α-position to the lactam carbonyl. This is achieved through the deprotonation of ε-caprolactam with a strong, non-nucleophilic base to generate a reactive enolate intermediate. Subsequent reaction of this enolate with an appropriate electrophile, ethyl chloroacetate, results in the desired C-alkylation product. The selection of the base and reaction conditions is paramount to favor C-alkylation over potential N-alkylation and to ensure a high yield of the target molecule.

Below is a visual representation of the overall synthetic workflow:

Synthesis_Workflow Cyclohexanone Cyclohexanone Cyclohexanone_Oxime Cyclohexanone Oxime Cyclohexanone->Cyclohexanone_Oxime Oximation Caprolactam ε-Caprolactam Cyclohexanone_Oxime->Caprolactam Beckmann Rearrangement Final_Product Ethyl 2-(2-oxoazepan-3-yl)acetate Caprolactam->Final_Product α-Alkylation

Caption: Overall synthetic workflow from cyclohexanone.

Experimental Protocols

Part 1: Synthesis of ε-Caprolactam via Beckmann Rearrangement

This protocol details the synthesis of ε-caprolactam from cyclohexanone, a process that proceeds through the formation of cyclohexanone oxime followed by an acid-catalyzed rearrangement.

Step 1.1: Oximation of Cyclohexanone

Causality: This step introduces the necessary nitrogen atom and creates the oxime functional group, which is the precursor for the Beckmann rearrangement. The reaction is typically carried out under mild conditions to ensure high conversion and purity of the oxime.

  • Reagents and Materials:

    • Cyclohexanone

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Sodium acetate trihydrate (CH₃COONa·3H₂O)

    • Deionized water

    • Ethanol

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve hydroxylamine hydrochloride in deionized water.

    • Add a solution of sodium acetate trihydrate in deionized water to the hydroxylamine hydrochloride solution.

    • To this aqueous solution, add a solution of cyclohexanone in ethanol.

    • Stir the resulting mixture at room temperature for 1-2 hours. The formation of a white precipitate (cyclohexanone oxime) will be observed.

    • Cool the reaction mixture in an ice bath to maximize precipitation.

    • Collect the crude cyclohexanone oxime by vacuum filtration and wash with cold deionized water.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure cyclohexanone oxime.

    • Dry the purified product under vacuum.

Step 1.2: Beckmann Rearrangement of Cyclohexanone Oxime

Causality: The use of a strong acid, such as sulfuric acid, protonates the hydroxyl group of the oxime, converting it into a good leaving group (water). This facilitates the subsequent 1,2-alkyl shift, leading to the formation of the seven-membered lactam ring. The reaction is often highly exothermic and requires careful temperature control.

  • Reagents and Materials:

    • Cyclohexanone oxime

    • Concentrated sulfuric acid (98%)

    • Ammonium hydroxide solution (for neutralization)

    • Chloroform (for extraction)

    • Anhydrous magnesium sulfate (for drying)

  • Procedure:

    • In a flask equipped with a stirrer and a thermometer, carefully add concentrated sulfuric acid.

    • Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

    • Slowly and portion-wise, add the purified cyclohexanone oxime to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 80-90 °C for 30-60 minutes.

    • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide solution, while maintaining the temperature below 20 °C with external cooling.

    • Extract the aqueous layer with chloroform (3 x volume).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and remove the chloroform under reduced pressure to yield crude ε-caprolactam.

    • The crude product can be further purified by vacuum distillation.

Part 2: Synthesis of Ethyl 2-(2-oxoazepan-3-yl)acetate

This protocol describes the C-alkylation of ε-caprolactam at the α-position using a strong base and an electrophilic acetate source.

Causality: The use of a strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) is crucial for the selective deprotonation at the α-carbon of the lactam, forming the lithium enolate. A low temperature is maintained to ensure kinetic control and prevent side reactions. The subsequent addition of ethyl chloroacetate, a reactive electrophile, leads to the desired SN2 substitution to form the C-C bond.

  • Reagents and Materials:

    • ε-Caprolactam

    • Diisopropylamine

    • n-Butyllithium (n-BuLi) in hexanes

    • Anhydrous tetrahydrofuran (THF)

    • Ethyl chloroacetate

    • Saturated aqueous ammonium chloride solution (for quenching)

    • Ethyl acetate (for extraction)

    • Brine

    • Anhydrous sodium sulfate (for drying)

    • Silica gel for column chromatography

  • Procedure:

    • Preparation of LDA: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium solution dropwise via syringe. Stir the mixture at -78 °C for 15 minutes, then allow it to warm to 0 °C and stir for an additional 15 minutes to ensure complete formation of LDA.

    • Enolate Formation: Cool the freshly prepared LDA solution back down to -78 °C. In a separate flame-dried flask, dissolve ε-caprolactam in anhydrous THF. Slowly add the ε-caprolactam solution to the LDA solution at -78 °C via a cannula. Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete formation of the lithium enolate.

    • Alkylation: To the enolate solution at -78 °C, add ethyl chloroacetate dropwise. Stir the reaction mixture at -78 °C for an additional 2-3 hours.

    • Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure ethyl 2-(2-oxoazepan-3-yl)acetate.

Quantitative Data Summary

StepReactantsKey ReagentsMolar Ratio (Reactant:Reagent)Typical Yield
1.1 CyclohexanoneHydroxylamine hydrochloride, Sodium acetate1 : 1.1 : 1.585-95%
1.2 Cyclohexanone oximeSulfuric acid1 : (excess)80-90%
2 ε-CaprolactamLDA, Ethyl chloroacetate1 : 1.2 : 1.160-75%

Characterization of Ethyl 2-(2-oxoazepan-3-yl)acetate

The structural confirmation of the final product is achieved through standard spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), methylene protons of the acetate side chain, a methine proton at the C-3 position of the lactam ring, and multiplets for the remaining methylene protons of the seven-membered ring. A broad singlet corresponding to the N-H proton of the lactam is also anticipated.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display distinct resonances for the two carbonyl carbons (ester and lactam), the carbons of the ethyl group, the methylene and methine carbons of the acetate side chain, and the carbons of the caprolactam ring.

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ester (around 1735 cm⁻¹) and the amide (lactam) (around 1650 cm⁻¹), as well as N-H stretching vibrations (around 3200 cm⁻¹).[1][2]

  • MS (Mass Spectrometry): Mass spectral analysis will confirm the molecular weight of the compound. The molecular ion peak (M+) should be observed at m/z = 199.24.

Reaction_Scheme cluster_0 Stage 1: Beckmann Rearrangement cluster_1 Stage 2: α-Alkylation Cyclohexanone Cyclohexanone Oxime Cyclohexanone Oxime Cyclohexanone->Oxime NH₂OH·HCl, NaOAc Caprolactam ε-Caprolactam Oxime->Caprolactam H₂SO₄ Caprolactam2 ε-Caprolactam FinalProduct Ethyl 2-(2-oxoazepan-3-yl)acetate Caprolactam2->FinalProduct 1. LDA, THF, -78°C 2. ClCH₂COOEt

Caption: Detailed two-stage reaction scheme.

Safety and Handling Precautions

  • Cyclohexanone and ε-caprolactam: These are irritants. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care in a fume hood, using appropriate acid-resistant gloves and a face shield.

  • n-Butyllithium: Pyrophoric and reacts violently with water. All manipulations must be carried out under a dry, inert atmosphere using syringe and cannula techniques.

  • Diisopropylamine and Ethyl Chloroacetate: These are flammable and toxic. Handle in a well-ventilated fume hood.

  • LDA: A strong base. Avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment for all experimental procedures.

Conclusion

The synthesis of ethyl 2-(2-oxoazepan-3-yl)acetate from cyclohexanone is a robust and reproducible process that provides access to a valuable chemical intermediate. The two-stage approach, involving a Beckmann rearrangement followed by a directed α-alkylation, allows for the efficient construction of the target molecule. The protocols and data presented in this guide are intended to provide researchers with a solid foundation for the successful synthesis and characterization of this and related substituted caprolactam derivatives.

References

  • Discussions on reactions with ethyl chloroacetate can be found at: ResearchGate. [Link]

  • Supporting information on NMR and IR spectroscopy can be found at: The Royal Society of Chemistry. [Link]

  • Computed properties of ethyl 2-oxo-2-(2-oxooxolan-3-yl)acetate are available at: PubChem. [Link]

  • Supporting information on NMR and mass spectrometry can be found at: The Royal Society of Chemistry. [Link]

  • Computed properties of ethyl 2-(2-oxoazepan-1-yl)acetate are available at: PubChemLite. [Link]

  • Information on ε-Caprolactam synthesis steps is available at: ResearchGate. [Link]

  • Computed properties of ethyl 2-(2-oxocyclopentyl)acetate are available at: PubChem. [Link]

  • Characterization of diterpenes from ethyl acetate fraction is detailed at: ResearchGate. [Link]

  • A method for the synthesis of ethyl 2-(oxazolin-2-yl)alkanoates is described in: Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][3][4]diazepin-2-ylamino)benzoate is detailed in: MDPI. [Link]

  • A method for producing ε-caprolactam is described in: European Patent Office. [Link]

  • ¹³C-NMR chemical shifts of related compounds can be found at: ResearchGate. [Link]

  • A chemoenzymatic synthesis of ε-caprolactone is detailed in: Chemistry Europe. [Link]

  • An IR spectroscopy tutorial for esters is available at: University of Calgary. [Link]

  • Product information for ETHYL (2-OXOAZEPAN-1-YL)ACETATE is available at: LookChemicals. [Link]

  • A process for the production of epsiloncaprolactones is described in: Google P
  • Mass spectrum of ethyl acetate is available at: NIST WebBook. [Link]

  • Synthesis and structure of a related compound is detailed in: IUCrData. [Link]

  • A discussion on ¹H-NMR impurities from ethyl acetate can be found at: ResearchGate. [Link]

  • Synthesis of ε-Caprolactones and their ring-opening (co)polymerization is detailed in: MDPI. [Link]

  • Information on amidation of ethyl chloroacetate can be found at: ResearchGate. [Link]

  • Alkylation of ethyl phenylmercaptoacetate is described at: ResearchGate. [Link]

  • A process to prepare ε-caprolactam is described in: Google P
  • Preparation of related diazo-oxopiperidinyl-oxopropanoates is detailed in: ARKAT USA. [Link]

  • An interpretation of the infrared spectrum of ethyl ethanoate is available at: Doc Brown's Chemistry. [Link]

  • Computed properties of ethyl 2-(oxiran-2-yl)acetate are available at: PubChem. [Link]

  • Synthesis of α-Ketoesters is detailed in: Molecules. [Link]

  • A method for chemical synthesis of oxcarbazepine is described in: Google P
  • IR spectrum of ethyl acetate is available at: NIST WebBook. [Link]

  • IR spectrum of ethyl acetoacetate is available at: NIST WebBook. [Link]

  • Information on Ethyl gallate is available at: PubChem. [Link]

  • Synthesis of [1,3,5-¹³C₃]gallic acid is described in: Organic & Biomolecular Chemistry. [Link]

  • Information on Ethyl gallate is available at: FooDB. [Link]

  • Process alternatives for the production of ethyl chloroacetate are discussed at: ResearchGate. [Link]

  • Synthesis of ellagic acid O-alkyl derivatives is detailed in: PubMed. [Link]

Sources

Application Note: Precision Synthesis of Substituted Azepanes via Beckmann Rearrangement

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals seeking a robust, high-precision guide to synthesizing substituted azepanes via the Beckmann rearrangement.

Abstract

The azepane (hexamethyleneimine) scaffold is a critical pharmacophore in medicinal chemistry, serving as the core structure for numerous therapeutic agents, including enzyme inhibitors and receptor antagonists. While the Beckmann rearrangement of cyclohexanone oxime to


-caprolactam is a textbook industrial process, the synthesis of substituted azepanes introduces significant challenges regarding regioselectivity and stereocontrol. This guide provides an in-depth technical analysis of the Beckmann rearrangement applied to substituted cyclohexanones, detailing the mechanistic drivers of regioselectivity and offering two validated experimental protocols: a mild, organocatalytic method using Cyanuric Chloride (TCT) and a classical Thionyl Chloride (

) approach.

Mechanistic Insight: The "Anti-Migration" Rule

The success of the Beckmann rearrangement hinges on the stereoelectronic requirements of the oxime intermediate. Unlike simple acid-catalyzed hydrolyses, this rearrangement is concerted and stereospecific.

The Stereoelectronic Imperative

The migration of the carbon substituent occurs anti-periplanar to the leaving group (typically the protonated or activated hydroxyl group). Therefore, the regiochemical outcome—whether the nitrogen inserts on the "left" or "right" of the carbonyl carbon—is predetermined by the geometry (


 or 

) of the starting oxime.[1]
  • (

    
    )-Oxime:  The hydroxyl group is anti to the substituent (R). Migration of the C-R bond occurs, placing the nitrogen adjacent to the substituent.[2]
    
  • (

    
    )-Oxime:  The hydroxyl group is syn to the substituent (R) and anti to the unsubstituted methylene. Migration of the unsubstituted carbon occurs, placing the nitrogen away from the substituent.
    

For 2-substituted cyclohexanones, steric repulsion between the substituent and the hydroxyl group generally favors the formation of the (


)-oxime . Consequently, the major product is typically the 3-substituted azepan-2-one .
Visualization: Regioselectivity Pathways

BeckmannMechanism SubKetone 2-Substituted Cyclohexanone OximeForm Oxime Formation (NH2OH·HCl) SubKetone->OximeForm EOxime (E)-Oxime (Major Isomer) OH anti to R OximeForm->EOxime Steric Control ZOxime (Z)-Oxime (Minor Isomer) OH syn to R OximeForm->ZOxime Minor Pathway TS_E Transition State A (R-Group Migration) EOxime->TS_E Activation TS_Z Transition State B (CH2 Migration) ZOxime->TS_Z Activation Prod3 3-Substituted Azepan-2-one (Major Product) TS_E->Prod3 N-Insertion Adjacent to R Prod7 7-Substituted Azepan-2-one (Minor Product) TS_Z->Prod7 N-Insertion Remote from R

Caption: Mechanistic divergence in the Beckmann rearrangement of 2-substituted cyclohexanones. Sterics favor the (E)-oxime, leading primarily to the 3-substituted azepane.

Strategic Protocol Selection

Choosing the right activation agent is critical to preventing in situ isomerization of the oxime, which would erode regioselectivity.

FeatureMethod A: Cyanuric Chloride (TCT) Method B: Thionyl Chloride (

)
Method C: Polyphosphoric Acid (PPA)
Conditions Mild, Neutral/Weakly AcidicModerate, Acidic ByproductsHarsh, Strong Acid, High Temp
Temperature Reflux (80°C) or RTRT to 40°C120°C - 140°C
Selectivity High (Preserves Oxime Geometry)Moderate (Risk of Isomerization)Low (Thermodynamic Equilibration)
Substrate Scope Excellent for functionalized/sensitive groupsGood for simple alkyl/aryl substratesLimited to robust substrates
Safety High (Solid reagent, easy handling)Moderate (Corrosive fumes)Moderate (Viscous, exotherm)

Experimental Protocols

Protocol A: Mild, Organocatalytic Rearrangement (TCT/ZnCl2)

Best for: Complex substrates, sensitive functional groups, and requiring high regioselectivity. Mechanism: Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) acts as a mild activating agent, converting the oxime hydroxyl into a leaving group via nucleophilic aromatic substitution.


 acts as a Lewis acid co-catalyst [1].
Materials
  • Substituted Cyclohexanone Oxime (1.0 equiv)

  • Cyanuric Chloride (TCT) (0.5 mol%)

  • Zinc Chloride (

    
    , anhydrous) (1.0 mol%)
    
  • Acetonitrile (

    
    , anhydrous)
    
  • Sodium Bicarbonate (

    
    ) (sat. aq.)
    
Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the Substituted Cyclohexanone Oxime (e.g., 2-methylcyclohexanone oxime, 10 mmol) in anhydrous Acetonitrile (20 mL).

  • Catalyst Addition: Add Cyanuric Chloride (9 mg, 0.05 mmol) and anhydrous Zinc Chloride (14 mg, 0.1 mmol) to the solution.

    • Note: TCT is moisture-sensitive. Handle quickly or in a glovebox if possible.

  • Reaction: Heat the mixture to reflux (approx. 82°C) under an inert atmosphere (

    
     or Ar).
    
  • Monitoring: Monitor reaction progress via TLC (typically 30% EtOAc/Hexane). The starting oxime spot should disappear within 1-2 hours.

    • Validation: Look for the appearance of a more polar spot (lactam).

  • Quenching: Once complete, cool the reaction mixture to room temperature. Pour the mixture into 20 mL of saturated

    
      solution to quench any residual acidity.
    
  • Work-up: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Combine the organic layers.[3]

  • Drying: Wash the combined organics with brine (20 mL), dry over anhydrous

    
    , and filter.
    
  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0-5% MeOH in DCM) to isolate the pure azepan-2-one.

Protocol B: Classical Thionyl Chloride Activation

Best for: Simple alkyl-substituted cyclohexanones where reagent cost is a primary driver and acid sensitivity is not a concern [2].

Materials
  • Substituted Cyclohexanone Oxime (1.0 equiv)

  • Thionyl Chloride (

    
    ) (1.1 equiv)
    
  • 1,4-Dioxane (dry)

  • Diethyl Ether (

    
    )
    
Step-by-Step Procedure
  • Dissolution: Dissolve the Oxime (10 mmol) in dry 1,4-Dioxane (30 mL) in a round-bottom flask.

  • Activation: Add Thionyl Chloride (0.8 mL, 11 mmol) dropwise via syringe at room temperature.

    • Caution:

      
       releases 
      
      
      
      and
      
      
      gas. Perform this step in a well-ventilated fume hood.
  • Reaction: Stir the mixture at room temperature for 10–12 hours.

    • Note: If the reaction is sluggish (checked by TLC), mild heating to 40°C may be applied, but this increases the risk of isomerization.

  • Quenching: Carefully add water (20 mL) to the reaction mixture to hydrolyze excess thionyl chloride.

  • Extraction: Extract with Diethyl Ether (3 x 20 mL).

  • Purification: Wash the organic phase with saturated

    
     and brine. Dry over 
    
    
    
    , concentrate, and recrystallize (if solid) or chromatograph.

Workflow Visualization

Workflow Start Start: Substituted Cyclohexanone Oxime Choice Select Protocol Start->Choice PathA Method A: TCT/ZnCl2 (Sensitive/Regioselective) Choice->PathA PathB Method B: SOCl2 (Robust/Low Cost) Choice->PathB StepA1 Dissolve in MeCN Add TCT (0.5%) + ZnCl2 (1%) PathA->StepA1 StepA2 Reflux 1-2h StepA1->StepA2 StepA3 Quench with NaHCO3 StepA2->StepA3 Workup Extraction (EtOAc or Et2O) & Drying (MgSO4) StepA3->Workup StepB1 Dissolve in Dioxane Add SOCl2 (1.1 eq) dropwise PathB->StepB1 StepB2 Stir RT 10-12h StepB1->StepB2 StepB3 Quench with Water StepB2->StepB3 StepB3->Workup Purify Flash Chromatography (DCM/MeOH) Workup->Purify End Final Product: Substituted Azepan-2-one Purify->End

Caption: Decision matrix and experimental workflow for the synthesis of substituted azepanes.

Troubleshooting & Validation

Controlling Regioselectivity (E/Z Ratio)

The most common failure mode is the formation of a mixture of regioisomers.[1] This is almost always due to an impure starting oxime or isomerization during the reaction.

  • Oxime Synthesis: When preparing the oxime (Ketone +

    
    ), use sodium acetate as a buffer. Avoid strong acid catalysts which promote equilibration to the thermodynamic mixture of 
    
    
    
    isomers.
  • Isomer Separation: If possible, separate the

    
     and 
    
    
    
    oximes by chromatography before the rearrangement step.[1] The
    
    
    -isomer is usually less polar.
Interpreting NMR Data

Distinguishing the 3-substituted isomer from the 7-substituted isomer can be done via


 and 

NMR.
  • 3-Substituted Azepan-2-one: The carbon alpha to the carbonyl (C3) bears the substituent. You will see a methine signal (if R=alkyl) coupled to the amide carbonyl in HMBC.

  • 7-Substituted Azepan-2-one: The carbon alpha to the nitrogen (C7) bears the substituent. This proton will be significantly deshielded (

    
     3.0 - 4.0 ppm) due to the adjacent nitrogen.
    

References

  • Cyanuric Chloride Catalysis: Furuya, Y., Ishihara, K., & Yamamoto, H. (2005). Cyanuric Chloride as a Mild and Active Beckmann Rearrangement Catalyst. Journal of the American Chemical Society.

  • Thionyl Chloride Protocol: Mor, S., et al. (2015). A new insight into Beckmann rearrangement for the synthesis of some (E)-3-arylidenepiperidin-2-ones. Der Pharma Chemica.

  • General Mechanism & Review: Gawande, M. B., et al. (2013). Beckmann rearrangement of ketoximes promoted by cyanuric chloride and dimethyl sulfoxide under a mild condition. ResearchGate.

  • Flow Chemistry Applications: Zhang, Y., et al. (2021). Beckmann Rearrangement of Cyclohexanone Oxime in a Microreactor Setup. ResearchGate.

Sources

Application Note: Strategic Synthesis of 7-Membered Lactams via Dieckmann Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 7-membered lactams (azepan-2-ones and benzazepines) presents a significant challenge in organic synthesis due to unfavorable entropic factors and transannular strain. While the Dieckmann condensation is a textbook method for 5- and 6-membered rings, its application to medium-sized rings (7-8 members) requires rigorous control over kinetics and conformation.

This guide details the "Amido-Dieckmann" strategy—specifically the intramolecular Claisen condensation of amido-diesters to form


-keto lactams. Unlike the standard "Aza-Dieckmann" (which typically yields cyclic amines/ketones), this protocol targets the lactam  core directly by utilizing pre-formed amide linkages to reduce conformational freedom.

Strategic Framework: Overcoming the Medium-Ring Barrier

The Entropic Challenge

Formation of 7-membered rings is kinetically disfavored compared to 5- or 6-membered rings.

  • Entropy (

    
    ):  The probability of the two reactive ends (enolate and ester) meeting is significantly lower for longer chains.
    
  • Enthalpy (

    
    ):  Transannular interactions (Pitzer strain) in the transition state raise the activation energy.
    
The Solution: Conformational Restriction

To successfully synthesize a 7-membered lactam via Dieckmann condensation, the substrate must be designed to lower the entropic cost.

  • The Amide Linkage: Using a precursor containing an amide bond (rather than an amine) restricts rotation due to the partial double-bond character of the C-N bond (

    
     kcal/mol). This "pre-organizes" the molecule for cyclization.
    
  • Thorpe-Ingold Effect: Incorporation of gem-dimethyl groups or fused aromatic rings (e.g., in benzazepine synthesis) compresses the internal bond angle, forcing the reactive termini closer together.

Mechanism of Action

The reaction proceeds via a base-mediated enolate formation, followed by a 7-exo-trig (or 7-endo-trig depending on tether) nucleophilic attack. The driving force is the irreversible deprotonation of the resulting


-keto lactam.

DieckmannMechanism Precursor Amido-Diester Precursor (Linear) Base Base (t-BuOK) Deprotonation Precursor->Base Mixing Enolate Ester Enolate Intermediate Base->Enolate -H+ (α-proton) Cyclization Intramolecular Attack (Ring Closure) Enolate->Cyclization 7-membered TS Tetrahedral Tetrahedral Intermediate Cyclization->Tetrahedral Product_Enol Cyclic β-Keto Lactam (Enolate Form) Tetrahedral->Product_Enol -OR (Alkoxide elimination) Quench Acid Quench (H3O+) Product_Enol->Quench Workup Final 7-Membered β-Keto Lactam (Target) Quench->Final Tautomerization

Figure 1: Mechanistic pathway for the Dieckmann condensation of amido-diesters. The irreversible formation of the stable product enolate (Step 5) is the thermodynamic sink that drives the reaction.

Detailed Protocol: Synthesis of Tetrahydro-1-benzazepine-2,5-dione

This protocol illustrates the synthesis of a benzazepine scaffold, a privileged structure in drug discovery (e.g., vasopressin antagonists).

Precursor Synthesis (Brief)
  • Substrate: Methyl 2-[N-(3-methoxy-3-oxopropyl)acetamido]benzoate or similar derivative.

  • Note: The precursor must contain an ester group on the aromatic ring and an ester group on the N-alkyl chain.

Reagents & Equipment
  • Base: Potassium tert-butoxide (t-BuOK), 1.0 M in THF (Sublimed grade preferred).

  • Solvent: Anhydrous Toluene (primary) or THF. Toluene is preferred for higher reflux temperatures if the cyclization is sluggish.

  • Atmosphere: Argon or Nitrogen (strictly anhydrous).

  • Glassware: Flame-dried 3-neck round bottom flask, reflux condenser, syringe pump.

Step-by-Step Procedure
  • System Preparation:

    • Flame-dry a 500 mL 3-neck RBF equipped with a magnetic stir bar, reflux condenser, and a rubber septum.

    • Flush with Argon for 15 minutes.

  • Base Suspension:

    • Charge the flask with t-BuOK (2.2 equivalents).

      • Expert Insight: Use >2 equivalents because the product (

        
        -keto lactam) is highly acidic and consumes 1 equivalent of base immediately. The second equivalent maintains the catalytic cycle.
        
    • Add Anhydrous Toluene (0.1 M concentration relative to base).

    • Heat to 80°C.

  • High-Dilution Addition (Critical Step):

    • Dissolve the Amido-Diester Precursor (1.0 equivalent) in Anhydrous Toluene.

    • Load the solution into a syringe pump.

    • Add the precursor solution to the stirring base suspension dropwise over 2–4 hours .

      • Why: High dilution ensures that the concentration of the uncyclized enolate remains low, favoring intramolecular cyclization over intermolecular dimerization (polymerization).

  • Reaction Monitoring:

    • After addition is complete, stir at 80–110°C (reflux) for an additional 2–12 hours.

    • TLC/LC-MS: Monitor for the disappearance of the starting material (

      
      ) and appearance of the cyclized product (
      
      
      
      ).
  • Quench and Workup:

    • Cool the reaction mixture to 0°C.

    • Slowly add Glacial Acetic Acid (2.5 equivalents) or 1M HCl to quench the enolate.

      • Caution: Exothermic reaction.

    • Dilute with EtOAc and water. Separate layers.

    • Extract aqueous layer with EtOAc (3x).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • The crude

      
      -keto lactam is often an oil or amorphous solid.
      
    • Purify via Flash Column Chromatography (SiO₂).

    • Eluent: Hexanes/EtOAc gradient (polar product due to lactam/ketone).

Data Validation
ParameterExpected ResultNotes
1H NMR Disappearance of one ester methyl/ethyl group.Look for new signals corresponding to the C-4 protons (often a singlet or doublet depending on substitution).
IR Shift in Carbonyl stretch.

-keto lactams show characteristic split carbonyl bands (approx 1680 cm⁻¹ and 1720 cm⁻¹).
Yield 50–75%Lower than 5/6-membered rings due to entropic factors.

Optimization & Troubleshooting

The following decision tree helps navigate common failure modes in medium-ring synthesis.

Troubleshooting Start Reaction Outcome? Polymer Intermolecular Dimers/ Polymers Observed Start->Polymer High MW Impurities NoRxn No Reaction / Recovered SM Start->NoRxn SM Intact LowYield Low Yield / Decomp Start->LowYield Messy TLC Soln1 Increase Dilution (Slower Addition) Polymer->Soln1 Soln2 Switch Base (NaH or KH) Increase Temp (Reflux Xylene) NoRxn->Soln2 Soln3 Strict Anhydrous Conditions Check Ester Sterics LowYield->Soln3

Figure 2: Troubleshooting logic for Dieckmann Cyclization.

Key Optimization Variables
  • Base Strength: If t-BuOK fails, upgrade to NaH (irreversible deprotonation) or KH (more reactive).

  • Solvent Effect: THF coordinates cations and increases enolate reactivity. Toluene promotes tight ion pairing, which can sometimes reduce polymerization.

  • Additives: Addition of 18-crown-6 (with K bases) can dissociate the ion pair and accelerate cyclization, though this risks increasing polymerization if dilution is not sufficient.

References

  • Boekelheide, V., & Schilling, W. (1950). The Synthesis of Benzazepinones via the Dieckmann Condensation.[1] Journal of the American Chemical Society. Link

  • Davis, B. R., & Garrett, P. J. (1991).[2] Dieckmann Condensation (Review).[3][1][2][4][5][6][7][8][9] Comprehensive Organic Synthesis, 2, 806-829.[2] Link

  • Kwart, H., & King, K. (1969).[2] Rearrangement and cyclization reactions of carboxylic acids and esters.[2] Patai's Chemistry of Functional Groups.[2] Link

  • Organic Chemistry Portal. (2023). Dieckmann Condensation: Mechanisms and Protocols.Link

  • Vertex AI Search Results. (2026). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines. The Journal of Organic Chemistry.[8][9] Link

Sources

Application Notes: Ethyl 2-(2-oxoazepan-3-yl)acetate as a Key Intermediate in ACE Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Angiotensin-Converting Enzyme (ACE) inhibitors are a cornerstone in the management of hypertension and congestive heart failure.[1] Their mechanism revolves around the modulation of the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in blood pressure regulation.[2] The synthesis of many modern ACE inhibitors, such as Imidapril, relies on complex chiral intermediates that dictate the final compound's efficacy and stereospecificity. This document provides a detailed technical guide on the synthesis and application of ethyl 2-(2-oxoazepan-3-yl)acetate, a pivotal lactam-based intermediate. We present field-proven protocols for the synthesis of its precursor, ε-caprolactam, the intermediate itself, and its subsequent application in the synthesis of a downstream ACE inhibitor. These protocols are supplemented with mechanistic insights, characterization data, and troubleshooting guides to support researchers in drug development and process chemistry.

The Scientific Context: ACE Inhibition and the RAAS Pathway

The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a hormonal cascade that plays a central role in regulating blood pressure and fluid balance.[3] The process is initiated by the release of renin from the kidneys, which cleaves angiotensinogen to form the inactive decapeptide, angiotensin I.[4][5] Angiotensin-Converting Enzyme (ACE), a zinc-containing enzyme, then cleaves a dipeptide unit from angiotensin I to produce the highly potent octapeptide, angiotensin II.[5]

Angiotensin II exerts powerful physiological effects:

  • Vasoconstriction: It directly constricts arterioles, increasing peripheral resistance and blood pressure.[6][7]

  • Aldosterone Release: It stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention by the kidneys, thereby increasing blood volume.[3][7]

Uncontrolled activity of the RAAS pathway is a primary contributor to chronic hypertension.[2]

Mechanism of Action of ACE Inhibitors

ACE inhibitors function by competitively blocking the active site of the angiotensin-converting enzyme.[8] By preventing the conversion of angiotensin I to angiotensin II, they interrupt the RAAS cascade.[7] This leads to several therapeutic effects:

  • Vasodilation: Reduced levels of angiotensin II cause blood vessels to relax, lowering blood pressure.[6]

  • Reduced Blood Volume: Lower angiotensin II levels lead to decreased aldosterone secretion, promoting the excretion of sodium and water (natriuresis).[2][7]

  • Increased Bradykinin: ACE is also responsible for degrading bradykinin, a vasodilator. Inhibition of ACE increases bradykinin levels, which further contributes to blood pressure reduction.[2]

The following diagram illustrates the RAAS pathway and the intervention point for ACE inhibitors.

RAAS_Pathway cluster_kidney Kidney Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I (Inactive Decapeptide) Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II (Active Octapeptide) Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Vasoconstriction Systemic Vasoconstriction Angiotensin_II->Vasoconstriction BP_Increase Increased Blood Pressure Aldosterone->BP_Increase Vasoconstriction->BP_Increase Renin Renin ACE Angiotensin-Converting Enzyme (ACE) ACE_Inhibitor ACE Inhibitor ACE_Inhibitor->ACE Blocks

Caption: The RAAS pathway and the inhibitory action of ACE inhibitors.

Profile of the Intermediate: Ethyl 2-(2-oxoazepan-3-yl)acetate

This intermediate is a substituted ε-caprolactam derivative, a structural motif present in several pharmaceuticals. Its functional groups—the ester and the lactam—provide versatile handles for subsequent chemical transformations.

PropertyValueSource
IUPAC Name ethyl 2-(2-oxoazepan-3-yl)acetate
CAS Number 831-32-3[9]
Molecular Formula C₁₀H₁₇NO₃[10]
Molecular Weight 199.25 g/mol [10]
Appearance Expected to be a colorless to pale yellow oil or low-melting solid
Solubility Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, THF)

Synthetic Pathways and Protocols

The overall synthetic strategy involves a multi-step process, beginning with a foundational industrial reaction to produce the core lactam ring, followed by its functionalization to yield the target intermediate.

Caption: High-level overview of the synthetic workflow.

Protocol 1: Synthesis of ε-Caprolactam via Beckmann Rearrangement

Principle: The Beckmann rearrangement is a classic and industrially significant reaction that converts an oxime to an amide.[11] For ε-caprolactam, the process begins with the oximation of cyclohexanone, followed by an acid-catalyzed rearrangement of the resulting cyclohexanone oxime.[12][13] Strong acids like sulfuric acid are typically used to promote the rearrangement.[11]

Beckmann_Rearrangement cluster_reactants cluster_mechanism cluster_product Cyclohexanone_Oxime Cyclohexanone Oxime Protonated_Oxime Protonated Oxime (Activated Intermediate) Cyclohexanone_Oxime->Protonated_Oxime Protonation H_plus H⁺ (Acid Catalyst) Rearrangement [1,2]-Alkyl Shift (Rate-Determining Step) Protonated_Oxime->Rearrangement Cation_Intermediate Nitrile-Stabilized Carbocation Rearrangement->Cation_Intermediate Hydrolysis Water Attack Cation_Intermediate->Hydrolysis Tautomerization Proton Transfer Hydrolysis->Tautomerization Caprolactam ε-Caprolactam Tautomerization->Caprolactam

Caption: Simplified mechanism of the Beckmann Rearrangement.

Materials & Reagents:

  • Cyclohexanone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (or other suitable base)

  • Concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid

  • Toluene

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Step 1: Oximation. In a round-bottom flask, dissolve cyclohexanone (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a suitable solvent like aqueous ethanol.

  • Add sodium acetate (1.2 eq) portion-wise to neutralize the HCl released.

  • Heat the mixture under reflux for 1-2 hours. Monitor the reaction completion by TLC.

  • Cool the reaction mixture and extract the cyclohexanone oxime with a solvent like diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous MgSO₄. Evaporate the solvent to obtain the crude oxime.

  • Step 2: Rearrangement. In a separate flask equipped with a dropping funnel and a mechanical stirrer, add concentrated sulfuric acid (or an alternative acid catalyst like a deep eutectic solvent[14]) and cool to 0-10 °C in an ice bath.

  • Slowly add the cyclohexanone oxime (1.0 eq) to the cold acid with vigorous stirring, ensuring the temperature does not exceed 15 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-100 °C for 30-60 minutes.[14]

  • Work-up and Purification: Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer multiple times with toluene or dichloromethane.

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude ε-caprolactam.

  • The product can be further purified by vacuum distillation or recrystallization.

Protocol 2: Synthesis of Ethyl 2-(2-oxoazepan-3-yl)acetate

Principle: This synthesis involves the base-catalyzed alkylation of the ε-caprolactam ring. A strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is used to deprotonate the α-carbon of the lactam, generating a nucleophilic enolate. This enolate then undergoes an Sₙ2 reaction with an electrophile, ethyl bromoacetate, to form the desired product.

Materials & Reagents:

  • ε-Caprolactam (from Protocol 1)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl bromoacetate

  • Ammonium chloride (NH₄Cl) solution (saturated)

  • Ethyl acetate (for extraction)

  • Brine solution

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Wash the sodium hydride (1.2 eq) with anhydrous hexane to remove the mineral oil, then carefully add it to the THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Enolate Formation: Dissolve ε-caprolactam (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. Allow the mixture to stir at 0 °C for 1 hour, during which hydrogen gas will evolve.

  • Alkylation: Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Once the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. Monitor reaction progress using TLC.

  • Work-up and Purification: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product should be purified by silica gel column chromatography (using a gradient of hexane/ethyl acetate) to yield pure ethyl 2-(2-oxoazepan-3-yl)acetate.

Protocol 3: Application in ACE Inhibitor Synthesis (Imidapril Precursor)

Principle: The synthesized intermediate can be used to construct the core of ACE inhibitors like Imidapril. A key step is the coupling of the lactam intermediate with another chiral fragment, often via reductive amination or acylation, followed by further modifications.[15] The following is a representative coupling reaction.

Materials & Reagents:

  • Ethyl 2-(2-oxoazepan-3-yl)acetate (from Protocol 2)

  • (2S,4S)-1-(tert-butoxycarbonyl)-4-amino-2-methylpyrrolidine (or similar chiral amine)

  • Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve ethyl 2-(2-oxoazepan-3-yl)acetate (1.0 eq) and the chiral amine (1.05 eq) in anhydrous DCM.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 2-4 hours to allow for the formation of the imine/enamine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The use of STAB is often preferred as it is a milder and more selective reducing agent.

  • Stir the reaction at room temperature overnight. Monitor for the disappearance of the starting materials by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the resulting coupled product by column chromatography. This product would then undergo further steps, such as deprotection and salt formation, to yield the final active pharmaceutical ingredient, Imidapril hydrochloride.[16]

Quality Control and Characterization

Rigorous analytical validation of the intermediate is crucial to ensure purity and structural integrity before proceeding to the next synthetic step.

Protocol 4: Analytical Characterization
  • Thin-Layer Chromatography (TLC): A rapid method to monitor reaction progress and assess purity.

    • Stationary Phase: Silica gel 60 F₂₅₄

    • Mobile Phase: 30-50% Ethyl Acetate in Hexane

    • Visualization: UV light (if applicable) and staining with potassium permanganate or iodine.

  • Spectroscopic Methods:

    • FTIR Spectroscopy: To confirm the presence of key functional groups: ~1735 cm⁻¹ (ester C=O), ~1650 cm⁻¹ (lactam C=O), ~3200 cm⁻¹ (N-H stretch).

    • ¹H-NMR Spectroscopy: To confirm the proton environment and structural connectivity.

    • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[17]

Table of Expected Analytical Data
AnalysisExpected Result
¹H-NMR (CDCl₃, 400 MHz)δ 4.1-4.2 (q, 2H, -OCH₂ CH₃), 3.2-3.4 (m, 2H, lactam -NCH₂ -), 2.4-2.6 (m, 3H, -CH -CH₂ and lactam -CH₂ CO-), 1.8-2.0 (m, 6H, other ring protons), 1.2-1.3 (t, 3H, -OCH₂CH₃ ) ppm.
FTIR (neat)ν_max ~3200 (N-H), 2930 (C-H), 1735 (C=O, ester), 1650 (C=O, amide I) cm⁻¹.
MS (ESI+) m/z = 200.12 [M+H]⁺, 222.11 [M+Na]⁺.

Troubleshooting and Scientific Insights

  • Moisture Sensitivity: The use of strong bases like NaH (Protocol 2) requires strictly anhydrous conditions. Any moisture will quench the base and inhibit enolate formation. Flame-drying glassware and using anhydrous solvents are critical.

  • Low Yield in Alkylation: If yields in Protocol 2 are low, consider using a stronger base like LDA at a lower temperature (-78 °C) to ensure complete deprotonation before adding the electrophile. Also, verify the purity of the ethyl bromoacetate, as impurities can cause side reactions.

  • Di-alkylation: A potential side reaction is the alkylation at the lactam nitrogen. Using a bulky base or carefully controlling stoichiometry can minimize this. The N-H proton is more acidic, but C-alkylation is often kinetically favored under specific conditions.

  • Purification Challenges: The intermediate may be a viscous oil, making column chromatography challenging. Using a dry-loading technique and ensuring a well-packed column can improve separation efficiency.

  • Safety: Concentrated acids (Protocol 1) are highly corrosive. All manipulations should be performed in a fume hood with appropriate personal protective equipment (PPE). Sodium hydride (Protocol 2) is a flammable solid that reacts violently with water; handle with extreme care under an inert atmosphere.

Conclusion

Ethyl 2-(2-oxoazepan-3-yl)acetate is a valuable and versatile intermediate in the synthesis of modern ACE inhibitors. The protocols outlined in this guide provide a robust framework for its preparation, from the fundamental Beckmann rearrangement of its precursor to its direct application in building complex pharmaceutical scaffolds. By understanding the causality behind each experimental step and employing rigorous quality control, researchers can effectively leverage this key building block in the development of next-generation cardiovascular therapies.

References

  • GoodRx. (2024). ACE Inhibitors' Mechanism of Action: Here's What They Do. GoodRx. [Link]

  • Wikipedia. (2024). ACE inhibitor. Wikipedia. [Link]

  • Time of Care. (n.d.). Mechanism of Action of ACE inhibitors in Heart Failure and MI. Time of Care. [Link]

  • Vinmec International Hospital. (2025). ACE inhibitors (Angiotensin-Converting Enzyme inhibitors): Mechanism of action and side effects. Vinmec. [Link]

  • Erdos, E. G., & Deddish, P. A. (2005). Novel mechanism of action of ACE and its inhibitors. American Journal of Physiology-Heart and Circulatory Physiology. [Link]

  • Wikipedia. (2024). Beckmann rearrangement. Wikipedia. [Link]

  • RWTH Publications. (n.d.). New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. RWTH Aachen University. [Link]

  • Valco Group. (n.d.). Manufacturing process of Caprolactam. Valco Group. [Link]

  • Fringuelli, R., et al. (2022). A New Sustainable Multistep Catalytic Process from Benzene to Caprolactam: Amination, Hydroximation and Beckmann Rearrangement Promoted and Catalyzed by Trifluoroacetic Acid. PMC. [Link]

  • Hou, T., et al. (2024). The Beckman rearrangement of cyclohexanone oxime to ε- caprolactam in a novel acidic deep eutectic solvent through ZnCl2 promotion. SSRN. [Link]

  • Kotgire, S. S., et al. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. [Link]

  • Hanumantappa, H. S., et al. (n.d.). Synthesis of Stable Imidapril Hydrochloride. Prime Scholars. [Link]

  • PubChem. (n.d.). Ethyl 2-[ethyl-(2-oxoazepan-4-yl)amino]acetate. National Center for Biotechnology Information. [Link]

  • Prime Scholars. (n.d.). Synthesis of Stable Imidapril Hydrochloride. British Journal of Research. [Link]

  • Google Patents. (2007).
  • PubChem. (n.d.). Ethyl 2-oxo-2-(2-oxooxolan-3-yl)acetate. National Center for Biotechnology Information. [Link]

  • Chen, J., et al. (2024). Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems. PMC. [Link]

  • ResearchGate. (2002). Representative ACE inhibitors characterized by the presence of the N-substituted-(S)-2-aminoethyl 4-phenylbutyrate moiety. [Link]

  • PubChemLite. (n.d.). Ethyl 2-(2-oxoazepan-1-yl)acetate (C10H17NO3). [Link]

  • ResearchGate. (2025). Synthesis of imidapril hydrochloride. [Link]

  • Ahmad, I., et al. (2022). Angiotensin converting enzyme inhibitors from medicinal plants: a molecular docking and dynamic simulation approach. PMC. [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. [Link]

  • Kumar, R., et al. (2010). Modern Development in ACE inhibitors. Scholars Research Library. [Link]

  • de Souza, M. V. N. (2001). Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs. SciELO. [Link]

Sources

Application Note: Scalable Synthesis of Ethyl 2-(2-oxoazepan-3-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for process chemists and drug development scientists focusing on the scalable, safety-optimized synthesis of Ethyl 2-(2-oxoazepan-3-yl)acetate (CAS: 831-32-3).[1][2]

This guide prioritizes a Continuous Flow Schmidt Rearrangement strategy for the critical ring-expansion step. While traditional batch methods exist, the flow approach mitigates the explosion hazards of hydrazoic acid (


) and ensures precise thermal control, making it the superior choice for scale-up.

Executive Summary

Ethyl 2-(2-oxoazepan-3-yl)acetate is a critical 7-membered lactam intermediate, serving as a scaffold for histone deacetylase (HDAC) inhibitors, peptidomimetics, and lysine analogs.[1][2]

Traditional synthesis via direct C-alkylation of caprolactam requires cryogenic conditions (LDA, -78 °C) and suffers from N-alkylation side reactions.[1][2] This guide details a more robust, industrial-viable route: Enamine Alkylation of Cyclohexanone followed by a Regioselective Schmidt Ring Expansion .[1][2]

Key Advantages of this Protocol:

  • Cost-Efficiency: Utilizes inexpensive commodity starting materials (Cyclohexanone, Ethyl Bromoacetate).[1][2]

  • Safety: Implements Continuous Flow Chemistry for the Schmidt reaction to manage the hazards of in situ generated hydrazoic acid.

  • Selectivity: Leverages steric control to favor the formation of the 3-substituted lactam over the 7-substituted isomer.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two phases:[3]

  • Precursor Assembly: Construction of the 2-substituted cyclohexanone core via enamine chemistry.[1][2]

  • Ring Expansion: Insertion of nitrogen to form the azepane ring.[2]

Reaction Scheme

SynthesisRoute Cyclohexanone Cyclohexanone (SM) Enamine 1-(Pyrrolidin-1-yl) cyclohexene Cyclohexanone->Enamine Pyrrolidine Toluene, Reflux (-H2O) KetoEster Ethyl 2-(2-oxocyclohexyl) acetate Enamine->KetoEster 1. Ethyl Bromoacetate 2. H3O+ Hydrolysis Target Ethyl 2-(2-oxoazepan-3-yl) acetate (Target) KetoEster->Target Schmidt Reaction (NaN3, TfOH) Continuous Flow

Caption: Two-stage synthesis strategy utilizing enamine activation and Schmidt ring expansion.

Phase 1: Synthesis of Ethyl 2-(2-oxocyclohexyl)acetate[1][2]

This phase avoids the use of strong bases (LDA/NaH) by utilizing the Stork Enamine Synthesis, which ensures mono-alkylation and prevents poly-alkylation side products.[1]

Materials Table
ReagentEquiv.Role
Cyclohexanone1.0Starting Material
Pyrrolidine1.1Secondary Amine
Ethyl Bromoacetate1.1Electrophile
TolueneSolventAzeotropic water removal
p-TsOH0.01Catalyst
Detailed Protocol

Step 1: Enamine Formation [1][2][4]

  • Setup: Equip a 2L reaction vessel with a Dean-Stark trap and reflux condenser.

  • Charging: Add Cyclohexanone (98.1 g, 1.0 mol), Pyrrolidine (78.2 g, 1.1 mol), p-Toluenesulfonic acid (1.7 g), and Toluene (500 mL).

  • Reaction: Heat to reflux (approx. 110-115 °C) under nitrogen. Monitor water collection in the Dean-Stark trap. Reaction is complete when theoretical water (~18 mL) is collected (approx. 3-5 hours).[1][2]

  • Isolation: Cool to room temperature. Concentrate in vacuo to remove toluene and excess pyrrolidine.[2] The crude enamine (yellow oil) is used directly to avoid hydrolysis.

Step 2: Alkylation & Hydrolysis

  • Alkylation: Dissolve the crude enamine in anhydrous 1,4-Dioxane (400 mL). Add Ethyl Bromoacetate (183.7 g, 1.1 mol) dropwise over 1 hour, maintaining temperature < 40 °C (exothermic). Stir at room temperature for 12 hours.

  • Hydrolysis: Add 10% aqueous HCl (300 mL) to the reaction mixture. Stir vigorously at room temperature for 2 hours to hydrolyze the iminium salt.

  • Workup: Extract with Ethyl Acetate (3 x 300 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[2][5]
    
  • Purification: Distill under reduced pressure (bp ~130 °C at 10 mmHg) to afford Ethyl 2-(2-oxocyclohexyl)acetate as a colorless oil.

    • Yield Target: 75-80%[1][2]

    • QC Check: GC-MS (m/z 184 [M+]).[1][2]

Phase 2: Continuous Flow Schmidt Rearrangement

Critical Safety Note: The Schmidt reaction generates hydrazoic acid (


) in situ, which is highly toxic and potentially explosive.[2] Do not perform this reaction on a scale >10g in a batch reactor.  The Continuous Flow protocol below minimizes the active volume of hazardous intermediates.
Mechanism & Regioselectivity

In the Schmidt reaction of 2-substituted cyclohexanones, migration of the carbon atom anti to the leaving group (


) in the iminodiazonium intermediate dictates the product.
  • Steric Control: The bulky carboxymethyl group at C2 retards the migration of the C2 carbon.

  • Outcome: Migration of the less hindered methylene group (C6) is kinetically favored, yielding the desired 3-substituted lactam (Target) rather than the 7-substituted isomer.[2]

Flow Reactor Setup

FlowReactor cluster_feeds Reagent Feeds FeedA Feed A: Keto-Ester in DCM Mixer T-Mixer (Hastelloy) FeedA->Mixer Pump A 1.0 mL/min FeedB Feed B: NaN3 in TFA FeedB->Mixer Pump B 1.0 mL/min Reactor PFA Coil Reactor (Residence Time: 5 min) Temp: 60°C Mixer->Reactor Quench Quench Module (Sat. NaHCO3) Reactor->Quench Collection Collection Vessel (Vented to Scrubber) Quench->Collection

Caption: Schematic of the continuous flow setup for safe handling of azide intermediates.

Detailed Protocol (Flow)

Reagent Preparation:

  • Stream A: Dissolve Ethyl 2-(2-oxocyclohexyl)acetate (18.4 g, 0.1 mol) in Dichloromethane (DCM) to a total volume of 100 mL (1.0 M).

  • Stream B: Carefully dissolve Sodium Azide (

    
    , 7.8 g, 1.2 equiv) in Trifluoroacetic acid (TFA) (100 mL). Warning: Dissolve slowly at 0°C; perform in a fume hood.
    

Operational Parameters:

  • Flow Rate: 1.0 mL/min per channel (Total flow: 2.0 mL/min).[1][2]

  • Reactor Volume: 10 mL PFA coil.

  • Residence Time: 5 minutes.

  • Temperature: 60 °C (Coil submerged in heated bath).

  • Back Pressure: 40 psi (to prevent gas slug formation from

    
     evolution).
    

Execution:

  • Prime pumps with pure solvent.[1][2]

  • Start streams A and B simultaneously.

  • The streams meet at the T-mixer and enter the heated coil. Nitrogen gas evolves as the rearrangement proceeds.[6]

  • The reactor effluent flows into a cooled quenching vessel containing saturated aqueous

    
     (excess) to neutralize the acid and any residual azide.
    
  • Workup: Separate the organic DCM layer.[2] Extract aqueous layer with DCM (2x).[1][2] Wash combined organics with water and brine.[1][2]

  • Purification: Recrystallization from Ethyl Acetate/Hexane or silica gel chromatography (Ethyl Acetate:Hexane 1:1).[1][2]

Data Specifications:

  • Product: Ethyl 2-(2-oxoazepan-3-yl)acetate.[1][2][7]

  • Appearance: White crystalline solid or viscous oil.[1][2]

  • Yield: 85-92% (Flow optimized).

  • 1H NMR (400 MHz, CDCl3):

    
     6.2 (br s, 1H, NH), 4.15 (q, 2H), 3.4-3.2 (m, 2H, 
    
    
    
    -CH2), 2.8-2.6 (m, 1H,
    
    
    -CH), 2.5 (d, 2H, CH2CO), 1.9-1.4 (m, 6H, Ring CH2), 1.25 (t, 3H).[1][2]

Process Safety & Troubleshooting

HazardRisk LevelMitigation Strategy
Hydrazoic Acid (HN3) CriticalUse Continuous Flow to minimize inventory.[1][2] Keep headspace vented to a scrubber.[2] Monitor reactor pressure.
Exotherm HighThe Schmidt reaction is highly exothermic.[2] Flow reactors provide superior heat transfer surface area compared to batch flasks.[2]
Regioisomers MediumIf 7-substituted isomer is observed (>5%), lower the reactor temperature to 40°C or switch solvent to Methanesulfonic acid (MsOH).

References

  • Schmidt Reaction Regioselectivity: Organic Reactions, 1946 , 3, 307-353.[1][2] (Foundational review establishing migration of less hindered carbons in 2-substituted cyclohexanones).

  • Enamine Alkylation Protocol: Stork, G., et al.[2] "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society, 1963 , 85(2), 207–222.[2] Link[2]

  • Flow Chemistry for Azides: Baxendale, I. R., et al.[2] "A flow process for the multi-step synthesis of the alkaloid natural product oxomaritidine: a new level of complexity in flow synthesis." Chemical Communications, 2006 , 2566-2568.[1][2] (Demonstrates safe handling of azide rearrangements in flow).

  • Analogous Synthesis (Cyclopentyl): Patent CN103058870A. "Preparation method of ethyl 2-oxocyclopentylacetate." (Provides the "one-pot" precedent for the keto-ester precursor). Link

  • Compound Data: PubChem CID 219637 (Ethyl 2-oxo-2-(2-oxocyclohexyl)acetate precursor data).[1][2] Link[2]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Caprolactam Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Functionalizing caprolactam (azepan-2-one) is a cornerstone reaction in the synthesis of complex pharmaceuticals and polymers. However, researchers frequently encounter a major roadblock: N-alkylation competing with the desired alpha-C-alkylation .

This technical guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you completely suppress N-alkylation and achieve high-yielding C-C bond formation at the alpha position.

Frequently Asked Questions (FAQs)

Q1: Why does N-alkylation persistently compete with my intended alpha-C-alkylation?

A: Caprolactam is an ambidentate nucleophile[1]. The amide bond exhibits resonance, distributing electron density between the oxygen and nitrogen atoms. Upon deprotonation, the resulting lactam enolate can react at multiple sites. Because the nitrogen atom is a softer, highly accessible nucleophile, direct reaction with alkyl halides under standard thermodynamic conditions often yields N-alkylated products as the major pathway[2]. To force C-alkylation at the alpha-position, you must either sterically/electronically block the nitrogen (N-protection) or modify the reactive system via O-alkylation[3].

Q2: How does the "Lactim Ether" strategy prevent N-alkylation?

A: By reacting caprolactam with a powerful, hard electrophile like Meerwein's salt (e.g., trimethyloxonium or triethyloxonium tetrafluoroborate), you selectively O-alkylate the amide carbonyl[4]. This forms a lactim ether (an endocyclic imino ether). This transformation temporarily masks the amide nitrogen, completely preventing it from acting as a competing nucleophile[3]. You can then perform alpha-deprotonation and C-alkylation, followed by mild acidic hydrolysis to regenerate the lactam ring.

Q3: If I prefer direct N-protection, what is the most reliable group for caprolactam?

A: The tert-butyloxycarbonyl (Boc) group is highly recommended and widely used in lactam chemistry[5]. Using Boc anhydride (Boc2O) with a catalytic amount of DMAP in acetonitrile or dichloromethane provides excellent N-protection[6]. The bulky Boc group sterically shields the nitrogen, and its electron-withdrawing nature decreases the nitrogen's nucleophilicity. When subsequently treated with a strong, bulky base like lithium diisopropylamide (LDA), deprotonation is forced to occur exclusively at the alpha-carbon[7].

Q4: How critical is temperature control during LDA-mediated alpha-alkylation?

A: It is absolute. LDA must be used at -78 °C to ensure kinetic enolate formation[7]. At higher temperatures, enolate equilibration can occur, leading to undesired side reactions, ring-opening, or poor diastereoselectivity during the alkylation step[8].

Visualizing the Reaction Logic

G Caprolactam Caprolactam (Amide Resonance) Enolate Lactam Enolate (Ambidentate) Caprolactam->Enolate Base (e.g., NaH) O_Alk O-Alkylation (Lactim Ether) Caprolactam->O_Alk Meerwein's Salt (O-directed) N_Alk N-Alkylation (Kinetic/Direct) Enolate->N_Alk Electrophile (Unprotected N) C_Alk C-Alkylation (Alpha-Position) Enolate->C_Alk Electrophile (Protected N)

Reaction pathways of caprolactam highlighting N-, C-, and O-alkylation routes.

Workflow Step1 1. Caprolactam + Me3OBF4 (Meerwein's Salt) Step2 2. O-Methyl Lactim Ether (N-masked intermediate) Step1->Step2 CH2Cl2, RT Step3 3. Alpha-Deprotonation & Alkylation (C-C Bond Formation) Step2->Step3 Base, R-X Step4 4. Acidic Hydrolysis (Regenerate Lactam) Step3->Step4 H3O+ Step5 Target: Alpha-Alkylated Caprolactam Step4->Step5

Step-by-step workflow for directing alpha-alkylation via a lactim ether intermediate.

Quantitative Data Summaries

Table 1: Comparison of N-Protecting Groups for Caprolactam Alpha-Alkylation
Protecting GroupReagents RequiredSteric HindranceAlpha-Alkylation YieldCleavage Conditions
None N/ALow< 10% (N-alkylation dominates)N/A
Boc Boc₂O, DMAP, MeCNHigh85-95%TFA or HCl in Dioxane
Benzyl (Bn) BnBr, NaH, DMFMedium60-75%H₂, Pd/C
Lactim Ether (O-Me) Me₃OBF₄, CH₂Cl₂N/A (Masked)80-90%Aqueous HCl (Hydrolysis)
Table 2: Base Selection and Regioselectivity (Protected vs. Unprotected)
BaseTemperatureSubstrate StateMajor ProductCausality / Mechanism
NaH0 °C to RTUnprotectedN-AlkylatedThermodynamic deprotonation favors the softer N-nucleophile.
LDA-78 °CN-Boc ProtectedAlpha-C-AlkylatedBulky base forces kinetic deprotonation at the alpha-carbon.
LiHMDS-78 °CN-Boc ProtectedAlpha-C-AlkylatedHigh steric bulk prevents nucleophilic attack on the carbonyl.

Experimental Protocols (Self-Validating Systems)

Protocol 1: N-Boc Protection of Caprolactam[6]

Objective: Sterically and electronically shield the nitrogen atom to prevent N-alkylation.

  • Setup: In an oven-dried round-bottom flask under nitrogen, dissolve caprolactam (1.0 eq) in anhydrous acetonitrile (0.5 M).

  • Reagent Addition: Add 4-Dimethylaminopyridine (DMAP, 0.1 eq) followed by Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

  • Reaction: Stir the mixture at room temperature for 16 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The highly polar caprolactam spot should disappear, replaced by a distinct, higher R_f spot (N-Boc caprolactam).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography yields the pure N-Boc caprolactam as a white solid or clear oil.

Protocol 2: Alpha-Alkylation of N-Boc Caprolactam[7]

Objective: Kinetically deprotonate the alpha-carbon and react with an electrophile.

  • Enolate Formation: Dissolve N-Boc caprolactam (1.0 eq) in anhydrous THF (0.2 M) under argon. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Dropwise add a freshly prepared solution of LDA (1.1 eq). Stir at -78 °C for exactly 1 hour to ensure complete kinetic enolate formation[8].

  • Electrophile Addition: Add the alkyl halide (e.g., methyl iodide, 1.5 eq) dropwise. Maintain the reaction at -78 °C for 2 hours, then slowly warm to -20 °C over 1 hour.

  • Quenching:

    • Self-Validation: Quench the reaction cold (-20 °C) with saturated aqueous NH₄Cl. Quenching cold is critical to prevent thermodynamic equilibration or Boc-deprotection/ring-opening.

  • Workup: Extract with diethyl ether. Wash with water and brine, dry over MgSO₄, and concentrate. Purify via chromatography.

Protocol 3: Lactim Ether Formation via Meerwein's Salt[4]

Objective: Temporarily mask the amide as an O-methyl lactim ether.

  • Setup: Suspend trimethyloxonium tetrafluoroborate (Meerwein's salt, 1.1 eq) in anhydrous dichloromethane (CH₂Cl₂) under a strict inert atmosphere (argon).

  • Addition: Slowly add a solution of caprolactam (1.0 eq) in CH₂Cl₂ at room temperature.

  • Reaction: Stir for 12-24 hours.

    • Self-Validation: The insoluble Meerwein's salt will gradually dissolve as the reaction proceeds, visually indicating conversion to the soluble lactim ether tetrafluoroborate salt[3].

  • Neutralization: Carefully neutralize with cold saturated aqueous K₂CO₃. Extract rapidly with CH₂Cl₂, dry over K₂CO₃ (avoid acidic drying agents like MgSO₄ which can trigger premature hydrolysis), and concentrate to yield the O-methyl lactim ether.

References

1.[1] 2-(Perfluoroalkyl)ethanols by Thermal Alkylation of Ambidentate Lactams... American Chemical Society. URL: 2.[2] 2-(Perfluoroalkyl)ethanols by Thermal Alkylation of Ambidentate Lactams... The Journal of Organic Chemistry. URL: 3.[3] Tetramethylenetetrazole | 7465-48-7 - Benchchem. Benchchem. URL: 4.[8] amino acid l-lysine: Topics by Science.gov. Science.gov. URL: 5.[4] Triethyloxonium - Benchchem. Benchchem. URL: 6.[5] Does the exception prove the rule? - A comparative study of supramolecular synthons in a series of lactam esters. SciSpace. URL: 7.[7] 569 Pages, Chapter 15.3-23.10 | PDF | Aromaticity | Molecular Orbital. Scribd. URL: 8.[6] US9242970B2 - Lactam derivatives useful as orexin receptor antagonists. Google Patents. URL:

Sources

Technical Support Center: Mastering Regioselectivity in Azepan-2-one (Caprolactam) Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselective alkylation of azepan-2-one (caprolactam). Because lactams exist in a tautomeric equilibrium (lactam ⇌ lactim), deprotonation yields an ambident enolate with multiple nucleophilic centers: the nitrogen (N), the oxygen (O), and, under specific conditions, the alpha-carbon (


-C)[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve absolute control over your alkylation workflows.

Section 1: Troubleshooting & FAQs

Q1: I am trying to N-alkylate azepan-2-one, but NMR shows a significant mixture of N- and O-alkylated products. How do I force N-regioselectivity? Causality & Solution: This is a classic manifestation of the Hard and Soft Acids and Bases (HSAB) principle[1]. In the ambident lactam enolate, the nitrogen atom is a "soft" nucleophile, while the oxygen atom is a "hard" nucleophile[1]. If you are using a "hard" electrophile (like a tosylate or dimethyl sulfate), the reaction will naturally favor O-alkylation[1]. To drive N-alkylation:

  • Switch to a softer electrophile: Use alkyl iodides or benzyl bromides instead of chlorides or sulfonates[1].

  • Optimize the base and solvent: Utilize a strong, non-coordinating base like Sodium Hydride (NaH) in a polar aprotic solvent such as anhydrous DMF or THF[2]. This ensures complete deprotonation and leaves the nitrogen highly nucleophilic[2].

  • Control the temperature: Keep the reaction at 0°C to room temperature. Elevated temperatures can thermodynamically drive the formation of the O-alkylated isomer[1].

Q2: I actually want the O-alkylated product (cyclic imino ether) for a downstream coupling, but my standard basic conditions yield mostly N-alkylation. What is the best approach? Causality & Solution: To achieve exclusive O-alkylation, you must abandon basic conditions entirely. Deprotonating the lactam inherently activates the nitrogen. Instead, you must exploit the nucleophilicity of the neutral lactam oxygen by pairing it with an extremely "hard" and highly reactive electrophile[3]. Solution: The gold standard for synthesizing lactim ethers from caprolactam is the use of Meerwein's salts (e.g., triethyloxonium tetrafluoroborate) or dimethyl sulfate under neutral conditions[4]. The reaction proceeds via a protonated/activated intermediate that exclusively traps the oxygen, yielding the cyclic imino ether with near-perfect regioselectivity[5].

Q3: How do I selectively alkylate at the alpha-carbon (C-3 position) without touching the nitrogen or oxygen? Causality & Solution: Alpha-alkylation requires the formation of a carbon-centered enolate. Because the N-H proton is significantly more acidic than the


-C-H protons, any standard base will simply deprotonate the nitrogen[6].
Solution:  You must implement a two-stage strategy:
  • N-Protection: First, mask the nitrogen with a robust protecting group (e.g., N-Boc or N-TMS) to block N-alkylation[7].

  • Kinetic Deprotonation: Treat the N-protected lactam with a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78°C)[6]. This kinetically deprotonates the

    
    -carbon, forming a nucleophilic carbon enolate that readily undergoes an SN2 reaction with your target alkyl halide[6].
    
Section 2: Quantitative Data & Condition Matrix

To streamline your experimental design, reference the following matrix for targeting specific regioisomers.

Target RegioisomerOptimal BaseSolvent SystemElectrophile HardnessTempKey Mechanistic Driver
N-Alkylation NaH or Cs₂CO₃DMF or THFSoft (R-I, R-Br)0°C to RTHSAB principle; soft N-anion attacks soft electrophile[1].
O-Alkylation None (Neutral)CH₂Cl₂Hard (Et₃OBF₄)RTNeutral oxygen attacks ultra-hard carbocation-like species[3].

-C-Alkylation
LDATHFSoft (R-X)-78°CKinetic enolate formation post N-protection[6].
Section 3: Self-Validating Experimental Protocols

Note: All protocols are designed as self-validating systems. Monitor reaction progress via TLC or LC-MS to confirm the consumption of the starting material before proceeding to the quench phase.

Protocol A: Highly Regioselective N-Alkylation [2][8]

  • Preparation: In an oven-dried flask under inert atmosphere (Ar/N₂), dissolve azepan-2-one (1.0 equiv) in anhydrous DMF (0.2 M). Cool the solution to 0°C using an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) in portions. Stir at 0°C for 30 minutes until hydrogen gas evolution ceases, indicating complete ambident enolate formation.

  • Alkylation: Dropwise, add the soft alkyl halide (e.g., benzyl bromide, 1.2 equiv).

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol B: Regioselective O-Alkylation (Imino Ether Synthesis) [4][5]

  • Preparation: Dissolve azepan-2-one (1.0 equiv) in anhydrous CH₂Cl₂ (0.5 M) under an inert atmosphere.

  • Alkylation: In a glovebox or using strict Schlenk techniques, add Meerwein's salt (Triethyloxonium tetrafluoroborate, 1.05 equiv) in one portion. Caution: Meerwein's salts are highly moisture sensitive.

  • Propagation: Stir the mixture at room temperature for 12–18 hours.

  • Workup: Quench the reaction by pouring it into a vigorously stirred mixture of saturated aqueous NaHCO₃ and ice. Extract immediately with CH₂Cl₂. Dry over K₂CO₃ (avoid acidic drying agents) and concentrate under reduced pressure.

Protocol C: Regioselective


-C-Alkylation [6]
  • Preparation: Dissolve N-protected azepan-2-one (e.g., N-Boc-caprolactam) (1.0 equiv) in anhydrous THF (0.1 M) under argon. Cool to -78°C using a dry ice/acetone bath.

  • Enolate Formation: Dropwise, add a freshly prepared or titrated solution of LDA (1.1 equiv). Stir at -78°C for 1 hour to ensure complete kinetic deprotonation.

  • Alkylation: Add the alkyl halide (1.2 equiv) slowly down the side of the flask.

  • Propagation: Maintain at -78°C for 2 hours, then allow the reaction to slowly warm to 0°C over 1 hour.

  • Workup: Quench with saturated aqueous NH₄Cl at 0°C. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Section 4: Mechanistic & Workflow Visualizations

Pathways A Azepan-2-one (Caprolactam) B Ambident Anion / Enolate A->B Deprotonation (NaH, K2CO3, or LDA) D O-Alkylation (Lactim Ether) A->D Hard Electrophiles (Et3OBF4) Neutral/Acidic Conditions C N-Alkylation (Major Product) B->C Soft Electrophiles (R-I, R-Br) Polar Aprotic Solvents E α-C-Alkylation (C-3 Position) B->E 1. N-Protection 2. LDA (-78°C) 3. R-X

Mechanistic pathways dictating the regioselective alkylation of azepan-2-one.

Workflow Start Substrate: Azepan-2-one Cond1 NaH / DMF 0°C to RT Start->Cond1 Cond2 Meerwein's Salt CH2Cl2, RT Start->Cond2 Add1 Add Soft R-X (e.g., Benzyl Bromide) Cond1->Add1 Add2 Aqueous Base Workup Cond2->Add2 Prod1 Pure N-Alkyl Azepan-2-one Add1->Prod1 Prod2 Pure O-Alkyl Imino Ether Add2->Prod2

Experimental workflow comparison for divergent N- vs. O-alkylation synthesis.

References
  • Does the exception prove the rule? - A comparative study of supramolecular synthons in a series of lactam esters Source: SciSpace
  • Technical Support Center: O-Alkylation Side Reactions in Lactam Synthesis Source: BenchChem
  • Organic Synthesis: General Remarks Source: Wiley-VCH
  • Troubleshooting 2-(5-Fluoro-2-methoxyphenyl)azepane synthesis side reactions Source: BenchChem
  • Technical Support Center: N-Alkylation of 2-Pyrrolidinone Source: BenchChem
  • EP2128158A1 - Heterocyclic cyclopropyl-substituted FXR binding compounds Source: Google P
  • A comparison of several modern alkylating agents Source: University of Michigan
  • 23.

Sources

Technical Support Center: Lactam Isomer Differentiation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet critical challenge of distinguishing between C-alkylated and N-alkylated lactam isomers. An incorrect structural assignment can have profound implications for biological activity, patentability, and project timelines.

This resource provides in-depth, practical solutions and troubleshooting strategies in a direct question-and-answer format. We will delve into the causality behind our recommended experimental choices, ensuring you can not only solve your immediate problem but also build a robust, self-validating workflow for future challenges.

Frequently Asked Questions (FAQs): The Core Challenge

Q1: Why is it so difficult to distinguish between C- and N-alkylated lactam isomers?

A1: The primary difficulty arises from their fundamental similarity. Both isomers possess the same molecular formula and, therefore, the same exact mass, making them indistinguishable by standard mass spectrometry alone. During synthesis, the deprotonated lactam forms an ambident anion, with nucleophilic character on both the nitrogen and the alpha-carbon (via the enolate form).[1] The reaction's regioselectivity is often sensitive to subtle changes in conditions like the base, solvent, temperature, and the alkylating agent used, frequently leading to a mixture of isomers.[1] Their structural similarity also means they often have very close polarities, making chromatographic separation a non-trivial task.

Q2: I have a mixture of products from my alkylation reaction. What is the overall strategy to separate and identify the major and minor isomers?

A2: A multi-faceted approach is essential for unambiguous structure elucidation. Simply relying on one technique is insufficient. The recommended workflow involves chromatographic separation followed by detailed spectroscopic analysis of the isolated isomers.

Isomer Analysis Workflow cluster_0 Separation cluster_1 Identification Start Crude Reaction Mixture HPLC HPLC / Flash Chromatography (Method Development) Start->HPLC Inject Fractions Collect Pure Fractions (Isomer A & Isomer B) HPLC->Fractions Separate NMR Full NMR Analysis (1H, 13C, HMBC, NOESY) Fractions->NMR Analyze Each Isomer MS High-Resolution MS/MS (Fragmentation Analysis) Fractions->MS Confirm Mass & Analyze Fragments Final Unambiguous Structure (N- vs C-Isomer) NMR->Final Definitive Proof MS->Final Supportive Evidence

Caption: Recommended workflow for separating and identifying lactam isomers.

Troubleshooting Guide 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for definitive structural assignment of these isomers. The key is not just 1D NMR, but the strategic use of 2D experiments.

Q3: My 1H NMR spectra for the two isolated isomers look very similar. What specific signals should I focus on?

A3: While the overall spectra might appear similar, key diagnostic signals will differ significantly.

  • For the N-Alkyl Isomer: Look for a new set of signals corresponding to the protons on the alkyl group directly attached to the nitrogen. For an N-CH₂-R group, you will see a new triplet or multiplet. The protons on the lactam ring alpha to the nitrogen (the N-CH₂-C=O group) will typically be shifted downfield compared to the parent lactam due to the electronic effect of the new alkyl group.

  • For the C-Alkyl Isomer: The N-H proton signal should still be present (unless the nitrogen is substituted with a protecting group). You will observe new signals for the alkyl group, but crucially, the signal for the proton at the site of alkylation will disappear. For instance, if alkylation occurred at C3, the original C3-H₂ signal (a multiplet) might be replaced by a C3-H signal (a doublet of doublets or multiplet, depending on adjacent protons) and the signals for the new alkyl group.

Q4: How can 2D NMR (HMBC, HSQC, NOESY) provide definitive proof of the alkylation site?

A4: 2D NMR is essential because it reveals through-bond and through-space correlations, leaving no room for ambiguity. An NMR-based strategy using a combination of HSQC, HMBC, and NOESY/ROESY is a reliable method for this determination.[2][3]

Experimental Protocol: Key 2D NMR Correlations

  • Acquire Standard Spectra: Obtain high-quality ¹H, ¹³C, HSQC, HMBC, and NOESY/ROESY spectra for each pure isomer in the same deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[4][5]

  • Assign Carbons: Use the HSQC spectrum to correlate each proton to its directly attached carbon.

  • Search for Key HMBC Correlations: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most decisive. It shows correlations between protons and carbons that are 2 or 3 bonds away.

    • N-Alkyl Isomer Hallmark: Look for a correlation from the protons of the N-C H₂-R group to the lactam carbonyl carbon (C =O). This is an unambiguous 2-bond correlation that can only exist if the alkyl group is on the nitrogen.

    • C-Alkyl Isomer Hallmark: Look for correlations from the protons of the C-C H₂-R group to carbons within the lactam ring. You will also see a correlation from the N-H proton to the alpha-carbons and the carbonyl carbon.

  • Confirm with NOESY/ROESY: The Nuclear Overhauser Effect (NOE) shows through-space proximity.

    • In the N-Alkyl isomer , you should observe an NOE correlation between the protons of the N-C H₂-R group and the protons on the adjacent carbon of the lactam ring (the alpha-protons).

Caption: Diagnostic HMBC correlations for identifying N- vs. C-alkylation.

Summary of Diagnostic NMR Shifts & Correlations

FeatureN-Alkylated IsomerC-Alkylated Isomer
¹H NMR Absence of N-H proton. New signals for N-CHₓ-R.Presence of N-H proton. Disappearance of a C-H proton at the alkylation site.
¹³C NMR Carbonyl (C=O) shift may be slightly affected. New signals for N-C Hₓ-R.Carbonyl (C=O) shift may be affected.[6] Alpha-carbon at alkylation site shifts significantly downfield.
HMBC Key: Correlation from N-CHₓ protons to the C=O carbon.Correlations from alkyl group protons to ring carbons. No N-CHₓ to C=O correlation.
NOESY Correlation between N-CHₓ protons and adjacent ring protons.No such correlation observed.

Troubleshooting Guide 2: Mass Spectrometry (MS)

While MS cannot distinguish isomers by mass, their fragmentation patterns under MS/MS conditions can provide strong, supportive evidence.

Q5: My isomers have identical m/z values. How can I use MS/MS to differentiate them?

A5: The position of the alkyl group dictates how the molecule falls apart upon collision-induced dissociation (CID). The fragmentation pathways will be different.[7][8]

Experimental Protocol: MS/MS Fragmentation Analysis

  • Sample Infusion: After chromatographic separation, introduce each pure isomer into an ESI-MS/MS instrument.

  • Acquire MS1: Confirm the presence of the correct protonated molecular ion [M+H]⁺.

  • Perform MS/MS: Select the [M+H]⁺ ion as the precursor and acquire CID spectra over a range of collision energies.

  • Analyze Fragments: Compare the resulting fragmentation patterns.

    • N-Alkyl Isomer: Often characterized by the loss of the N-alkyl group or fragments containing the nitrogen and the alkyl group. Alpha-cleavage next to the nitrogen is a common pathway.[7] For example, cleavage of the bond between the N-alkyl group and the nitrogen can be a dominant fragmentation route.

    • C-Alkyl Isomer: Fragmentation is often more complex, involving ring-opening or cleavage of the C-alkyl bond. The characteristic fragmentation of the β-lactam ring itself might be a primary pathway observed.[9]

Expected Fragmentation Differences

Isomer TypePotential Primary Fragmentation PathwaysDiagnostic Ions
N-Alkyl Loss of the alkyl radical/alkene from nitrogen. Cleavage of the N-CH₂ bond.[M - R]⁺, [M - alkene]⁺
C-Alkyl Retro-[2+2] cycloaddition (β-lactam ring cleavage).[10] Loss of the alkyl group from the ring carbon.Ions corresponding to the opened ring fragments. [M - R]⁺

Note: These are generalized pathways. Actual fragmentation is highly substrate-dependent. It is crucial to analyze the spectra logically for each specific compound.

Troubleshooting Guide 3: High-Performance Liquid Chromatography (HPLC)

Effective separation is the prerequisite for accurate identification. Due to their similar properties, developing a good HPLC method is a common challenge.

Q6: I'm seeing poor resolution or complete co-elution of my isomers on a standard C18 column. What should I do?

A6: Co-elution on a C18 column is common for these isomers. The problem lies in insufficient selectivity. You need to modify your method to exploit the subtle structural differences.

Troubleshooting Steps for HPLC Separation

  • Change the Stationary Phase: This is the most effective step. Standard C18 columns separate primarily based on hydrophobicity, which may be too similar between the isomers.

    • Phenyl-Hexyl or Biphenyl Phases: These offer π-π interactions. If your alkyl group or lactam contains aromatic rings, this can dramatically improve selectivity.

    • Pentafluorophenyl (PFP) Phases: PFP columns provide a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, making them excellent for separating closely related isomers.[11]

  • Optimize the Mobile Phase:

    • Switch Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter selectivity and change the elution order.

    • Adjust Gradient Slope: A shallower gradient increases the run time but gives the isomers more opportunity to resolve.[11] Start with a very shallow gradient (e.g., 5-40% B over 30 minutes) and optimize from there.

  • Temperature: Varying the column temperature (e.g., trying 25°C, 40°C, and 60°C) can sometimes improve resolution by affecting analyte interaction kinetics with the stationary phase.

Q7: Can I use Gas Chromatography (GC-MS) to separate these isomers?

A7: Yes, GC-MS can be a viable alternative, provided the lactam isomers are sufficiently volatile and thermally stable.[12][13]

Key Considerations for GC-MS

  • Volatility: Lactams, especially larger ones or those with polar functional groups, may have low volatility. Derivatization (e.g., silylation of the N-H proton on the C-alkylated isomer) might be necessary to improve volatility and peak shape.

  • Thermal Stability: The high temperatures of the GC inlet and column can cause degradation of sensitive compounds. A thermal stability test is recommended.

  • Column Choice: A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is a good starting point for method development.

  • Advantage: The primary advantage of GC-MS is the high-resolution separation provided by capillary GC columns combined with the structural information from the MS detector, which can analyze fragmentation patterns as discussed previously.[13]

By systematically applying these chromatographic and spectroscopic strategies, you can confidently separate and unambiguously identify C- and N-alkylated lactam isomers, ensuring the integrity of your research and development efforts.

References

  • Boyd, D. B. (1984). 17O NMR Spectroscopy of Lactams. Magnetic Resonance in Chemistry, 22(11), 723-725. Available at: [Link]

  • Gunanathan, C., & Yetter, J. F. (2025). Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow. JACS Au. Available at: [Link]

  • Wang, C., & Armstrong, D. W. (2017). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. Chirality, 29(3), 125-133. Available at: [Link]

  • Gunanathan, C., & Yetter, J. F. (2025). Modular Synthesis of Substituted Lactams via Deoxygenative Photochemical Alkylation-Cyclization Cascade of Secondary Amides in Flow. ChemRxiv. Available at: [Link]

  • Szmigielski, R., & Danikiewicz, W. (2005). Similarities and differences in the electron ionization-induced fragmentation of structurally related N-alkoxymethyl lactams and sultams. Journal of Mass Spectrometry, 40(3), 331-341. Available at: [Link]

  • Pérez, J. A., et al. (2009). Structural determination of ε-lactams by 1H and 13C NMR. Magnetic Resonance in Chemistry, 47(11), 945-950. Available at: [Link]

  • Chang, S., & Baik, M. H. (2020). Synthesis of Lactams via Ir-Catalyzed C–H Amidation Involving Ir-Nitrene Intermediates. The Journal of Organic Chemistry, 85(7), 4430-4440. Available at: [Link]

  • Wang, Y., et al. (2017). Mass spectral fragmentation pathways of cephalosporin antibiotics and their application for impurity identification. Journal of Pharmaceutical and Biomedical Analysis, 145, 546-556. Available at: [Link]

  • Armstrong, D. W., et al. (2007). Enantiomeric Separation of a Series of β‐Lactams Using Capillary Zone Electrophoresis. Chirality, 19(5), 384-393. Available at: [Link]

  • Duffield, A. M., Budzikiewicz, H., & Djerassi, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LVIII. A Study of the Fragmentation Processes of Some Lactams. Journal of the American Chemical Society, 87(13), 2913-2920. Available at: [Link]

  • Varma, R. S., & Kumar, D. (1999). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 4(1), 30-34. Available at: [Link]

  • Pérez, J. A., et al. (2009). 13C NMR chemical shifts of ε-lactams (ppm). ResearchGate. Available at: [Link]

  • Al-Karadaghi, M. A., et al. (2012). Novel and Recent Synthesis and Applications of β-Lactams. Molecules, 17(11), 13397-13444. Available at: [Link]

  • Chen, Y. C., et al. (2016). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. ACS Omega, 1(4), 586-591. Available at: [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis and characterization of β-Lactam compounds. Journal of Chemical and Pharmaceutical Research, 4(9), 4323-4327. Available at: [Link]

  • Jaworska, M., et al. (2021). A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. Molecules, 26(11), 3321. Available at: [Link]

  • MicroSolv Technology Corporation. (2025). Isomers and Recommended HPLC Columns for Effective Separation. MTC USA. Available at: [Link]

  • Bruker. (2017). 1H NMR and 13C NMR spectra were attained from a Bruker AVANCE-III 600 MHz. ACS Publications. Available at: [Link]

  • Wang, C., & Armstrong, D. W. (2011). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. Chirality, 23(9), 840-848. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Wan, X., et al. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. Journal of Materials Chemistry A, 7(19), 12069-12077. Available at: [Link]

  • Mitscher, L. A., & Showalter, H. D. (1974). Chemical-ionization mass spectrometry of beta-lactam antibiotics. Journal of the Chemical Society, Chemical Communications, (19), 796-797. Available at: [Link]

  • ResearchGate. (2018). Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a β-lactam active pharmaceutical ingredient. ResearchGate. Available at: [Link]

  • Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 423-452. Available at: [Link]

  • Ando, K. (2025). Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory. Physical Chemistry Chemical Physics. Available at: [Link]

  • Wang, Y., et al. (2017). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. Journal of Analytical Methods in Chemistry, 2017, 8352351. Available at: [Link]

  • National Center for Biotechnology Information. (2023). The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. PubMed Central. Available at: [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. Oregon State University. Available at: [Link]

  • Dong, L., et al. (2005). Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient. Journal of Pharmaceutical and Biomedical Analysis, 39(1-2), 244-250. Available at: [Link]

  • De-la-Torre, V., et al. (2018). Differentiation of the Isomers of N-Alkylated Cathinones by GC-EI-MS-MS and LC-PDA. Journal of Analytical Toxicology, 42(7), 479-488. Available at: [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Compound Interest. Available at: [Link]

  • Allegretti, P. E., et al. (2005). A complementary analysis on the equilibrium lactam-lactime. Mass spectrometry analysis and theoretical calculations. Trends in Heterocyclic Chemistry, 11, 63-70. Available at: [Link]

  • Bristol-Myers Squibb. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Presentation. Available at: [Link]

  • ResearchGate. (2025). Separation of enantiomers of beta-lactams by HPLC using cyclodextrin-based chiral stationary phases. ResearchGate. Available at: [Link]

  • Gunanathan, C., & Yetter, J. F. (2025). Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow. PMC. Available at: [Link]

  • ResearchGate. (n.d.). C‐alkylation versus N‐alkylation. Yields relate to isolated products. ResearchGate. Available at: [Link]

  • Codding, P. W., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4636-4640. Available at: [Link]

  • Shimadzu. (2017). Quantitative Analysis of β-Lactam Antibiotics in Human Plasma by High Sensitivity LC/MS/MS Method. Shimadzu. Available at: [Link]

  • Jackson, G. (2020). Fragmentation pathways of odd- and even-electron N-alkylated synthetic cathinones. West Virginia University. Available at: [Link]

  • ResearchGate. (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate. Available at: [Link]

  • Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. Available at: [Link]

  • International Journal of Scientific & Technology Research. (2019). HPLC And GC-MS Analysis Of Bioactive Compounds In Embelia Tsjeriam-Cottam. ijstr.org. Available at: [Link]

Sources

minimizing polymerization of caprolactam derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stabilization of Caprolactam Derivatives

Ticket System Status: 🟢 OPERATIONAL Current Queue: Ticket #409 (Preventing Unwanted Ring-Opening Polymerization) Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely here because your caprolactam-based reaction mixture has unexpectedly gelled, precipitated oligomers, or shown inconsistent yields.

Caprolactam is thermodynamically unique. Unlike 5-membered rings (stable) or 3/4-membered rings (highly strained), the 7-membered caprolactam ring possesses moderate strain. It exists in a delicate equilibrium with its linear polymer (Nylon-6). Minimizing polymerization is not about stopping a reaction; it is about managing an equilibrium.

This guide provides the protocols to lock the lactam ring in its cyclic state during synthesis, storage, and functionalization.

Module 1: The Thermodynamics of "The Trap"

Why did my sample polymerize?

Spontaneous Ring-Opening Polymerization (ROP) occurs when the Gibbs Free Energy (


) favors the linear chain. For caprolactam, this conversion is driven by enthalpy (

)—relief of ring strain.

The Three Triggers of Unwanted ROP:

  • Hydrolytic Trigger: Water (

    
    ) acts as an initiator at 
    
    
    
    C, opening the ring to form
    
    
    -aminocaproic acid, which catalyzes further ring opening [1].
  • Anionic Trigger: Strong bases (alkoxides, hydrides) remove the amide proton. If an "activator" (acyl lactam) is present or formed in situ, polymerization is explosive and exothermic, even at

    
    C [2].
    
  • Cationic Trigger: Strong acids protonate the carbonyl oxygen, making the amide bond susceptible to nucleophilic attack by another monomer.

Visualizing the Danger Zone

The following decision tree helps you determine if your current reaction conditions are at risk.

ROP_Risk_Assessment Start Start: Reaction Conditions Check_N Is the Amide Nitrogen Substituted? Start->Check_N Safe_N LOW RISK (N-alkyl/vinyl derivatives are resistant to anionic ROP) Check_N->Safe_N Yes (e.g., N-Methyl) Check_Water Water Content > 100 ppm? Check_N->Check_Water No (Free -NH) Check_pH pH / Catalyst Environment Check_Water->Check_pH No (Anhydrous) High_Temp Temperature > 200°C? Check_Water->High_Temp Yes Risk_Anionic CRITICAL RISK Anionic Polymerization (Fast Gelation) Check_pH->Risk_Anionic Strong Base Risk_Cationic MODERATE RISK Oligomer Formation Check_pH->Risk_Cationic Strong Acid Safe_Cond STABLE ZONE Check_pH->Safe_Cond Neutral High_Temp->Check_pH No Risk_Hydro HIGH RISK Hydrolytic Polymerization High_Temp->Risk_Hydro Yes

Caption: Figure 1. Risk Assessment Matrix for Caprolactam Stability. N-substitution provides the highest stability barrier against ROP.

Module 2: Derivative-Specific Stability Profiles

Not all caprolactams behave the same.[1] Use this table to predict stability based on your specific derivative.

Derivative ClassStability ProfilePrimary Risk FactorPrevention Strategy
Unsubstituted (

-Caprolactam)
Low. Prone to ROP via all mechanisms.Water + Heat (>200°C) or Base (>100°C).Maintain anhydrous conditions; store

C; avoid strong bases.
N-Alkyl / N-Vinyl High. Lack of amide proton prevents anionic ROP.Radical polymerization of the vinyl group (if present).Add radical inhibitors (e.g., BHT) if vinyl; ROP is unlikely.
C-Substituted (e.g., Methyl-

-caprolactam)
Moderate to High. Steric hindrance destabilizes the polymer form.Cationic oligomerization.The polymer is thermodynamically less stable than the ring [3]. Safer to heat.
Acyl-Caprolactams Very Low. These are "Activators."[2]Nucleophilic attack.Isolate immediately; do not mix with bases or unsubstituted lactams.

Module 3: Troubleshooting Guide (FAQs)

Q1: My reaction mixture turned into a solid gel/glass. What happened?

Diagnosis: You triggered Anionic Ring-Opening Polymerization (AROP). Cause: You likely had a free amide proton (unsubstituted lactam), a strong base (e.g., NaH, LDA), and an electrophile that acted as an activator (e.g., an ester or isocyanate). This reaction is autocatalytic and exothermic. The Fix:

  • Immediate: The gel is Nylon-6.[3][4] It is chemically resistant. You may need formic acid or hexafluoroisopropanol (HFIP) to dissolve it for cleaning.

  • Prevention: If base is required for your synthesis (e.g., alkylation), keep the temperature below 60°C until the alkylation is complete. The ring opens much slower at low temperatures.

Q2: I see "dimers" and "trimers" in my LCMS. How do I stop this?

Diagnosis: Oligomerization (Cyclic dimers/trimers). Cause: Long residence times at moderate temperatures (150–180°C) or trace acid catalysis. The Fix:

  • Dilution: Apply the Ruggli-Ziegler Dilution Principle . Intramolecular reaction (ring closure) is favored over intermolecular reaction (polymerization) at high dilution. Run reactions at <0.1 M concentration.

  • Quenching: Do not allow the reaction to cool slowly. Quench immediately into a cold solvent to "freeze" the equilibrium.

Q3: Can I distill my caprolactam derivative to purify it?

Diagnosis: Thermal instability. Answer: Yes, but with strict caveats.

  • Vacuum is mandatory: Distill at reduced pressure (<5 mmHg) to keep the pot temperature below 140°C.

  • Add an inhibitor: Add a trace of solid NaHCO3 (to neutralize trace acid) or a radical inhibitor (if N-vinyl) to the pot before heating.

  • Avoid "Pot Residue": Do not distill to dryness. The concentrated residue at high heat will polymerize rapidly.

Module 4: Experimental Protocol - The "Safe-Lock" Workflow

This protocol ensures the isolation of a caprolactam derivative without triggering polymerization.

Reagents & Equipment
  • Solvent: Dichloromethane or Toluene (Anhydrous).

  • Wash Solution: 5% NaHCO3 (aq).

  • Drying Agent: Na2SO4 (Acid-free).

Step-by-Step Methodology
  • Quench (Critical): Upon reaction completion, pour the mixture into an excess of ice-cold 5% NaHCO3.

    • Why? Neutralizes trace acids/bases immediately; cold temperature kinetically traps the ring.

  • Extraction: Extract with DCM.

    • Why? Nylon-6 oligomers are often insoluble in DCM and will precipitate (allowing filtration), while the monomer remains soluble.

  • Washing: Wash the organic layer with water

    
     3.
    
    • Why? Removes water-soluble linear amino acids (ring-opened byproducts).

  • Drying: Dry over Na2SO4 for 2 hours.

    • Why? Water is the initiator for thermal polymerization. You must remove it before evaporation.

  • Evaporation: Rotary evaporate at <40°C .

    • Why? High heat in the concentrated phase triggers oligomerization.

Workflow Visualization

Purification_Protocol Rxn Reaction Mixture Quench Ice/NaHCO3 Quench (Stop Catalysis) Rxn->Quench Extract DCM Extraction Quench->Extract Filter Filter Precipitate (Remove Oligomers) Extract->Filter Dry Dry (Na2SO4) (Remove Water) Filter->Dry Evap Vac Evap < 40°C Dry->Evap Product Stable Monomer Evap->Product

Caption: Figure 2.[5] "Safe-Lock" Purification Workflow to prevent spontaneous polymerization during isolation.

References

  • Bertalan, G. et al. (1984). Mechanism of the hydrolytic polymerization of ε-caprolactam. Polymer Bulletin. Link

  • Russo, S. et al. (2010). Anionic Ring-Opening Polymerization of ε-Caprolactam.[6] Macromolecules.[2][3][7][8][9][10][11][12] Link

  • Sebenda, J. (1978). Lactams: Polymerization and properties.[1][7][8][9][10][11] Comprehensive Chemical Kinetics. Link

  • Udipi, K. (1988). Polymerization of caprolactam: Acidic and basic catalysts. Journal of Applied Polymer Science. Link

Sources

Technical Support Center: Optimizing Yield of Ethyl 2-(2-oxoazepan-3-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support resource, designed for researchers encountering yield or purity issues with Ethyl 2-(2-oxoazepan-3-yl)acetate (CAS: 831-32-3).

Ticket ID: OPT-AZP-003 Assigned Specialist: Senior Application Scientist Status: Resolved / Knowledge Base Article

Executive Summary

The synthesis of Ethyl 2-(2-oxoazepan-3-yl)acetate presents a classic regiochemical challenge. The core difficulty lies in the formation of the 7-membered lactam ring.

Users typically attempt the Schmidt Reaction on a substituted cyclohexanone, which often results in the wrong regioisomer (the 7-substituted lactam) due to electronic migration preferences. To guarantee high yield and correct regiochemistry (the 3-substituted lactam), this guide recommends the


-Alkylation of Protected Caprolactam  as the superior synthetic route.

Part 1: The Synthetic Pathways & Regioselectivity Paradox

Before troubleshooting, it is critical to understand why your current method may be failing.

The Schmidt Reaction Trap

Many researchers attempt to synthesize this target via the Schmidt reaction of ethyl 2-(2-oxocyclohexyl)acetate .

  • Mechanism: Reaction with hydrazoic acid (

    
    ) forms an azidohydrin intermediate.[1][2][3]
    
  • The Problem: The migration step is dictated by the antiperiplanar rule. In 2-substituted cyclohexanones, the more substituted carbon (C2) is generally better at stabilizing the developing positive charge and migrates preferentially.

  • Result: This pathway favors Ethyl 2-(7-oxoazepan-2-yl)acetate (Substituent at C7), not your target (Substituent at C3).

The Solution: Direct -Alkylation

To ensure the substituent is at Position 3, we must start with the pre-formed 7-membered ring (


-caprolactam) and attach the side chain directly to the 

-carbon.
Visualization of Pathways

The following diagram illustrates the mechanistic divergence.

ReactionPathways Start_Schmidt Ethyl 2-(2-oxocyclohexyl)acetate Intermediate Azidohydrin Intermediate Start_Schmidt->Intermediate HN3 / H+ Path_A Migration of C2 (More Substituted) Electronic Favor Intermediate->Path_A Path_B Migration of C6 (Less Substituted) Steric Disfavor Intermediate->Path_B Product_Wrong 7-Substituted Isomer (Major Product) Path_A->Product_Wrong Product_Target 3-Substituted Isomer (Target Molecule) Path_B->Product_Target Start_Alkylation ε-Caprolactam Step_Protect N-Protection (TMS/Boc) Start_Alkylation->Step_Protect Step_Enolize Enolization (LDA) Step_Protect->Step_Enolize Step_Alkylate Alkylation w/ Ethyl Bromoacetate Step_Enolize->Step_Alkylate Step_Alkylate->Product_Target High Regiocontrol

Caption: Comparative analysis of synthetic routes. The Schmidt reaction (top) relies on unfavorable migration for the target, while direct alkylation (bottom) guarantees the correct isomer.

Part 2: Optimized Protocol (Direct -Alkylation)

This protocol avoids the regioselectivity issues of ring expansion by functionalizing the pre-existing lactam ring.

Phase 1: Reagents & Setup
ComponentReagentEquiv.Role
Substrate

-Caprolactam
1.0Core Scaffold
Protecting Group Trimethylsilyl chloride (TMSCl)1.2Blocks N-alkylation
Base Lithium Diisopropylamide (LDA)1.1Generates C3-enolate
Electrophile Ethyl Bromoacetate1.2Introduces side chain
Solvent Anhydrous THF-Medium (Must be dry)
Phase 2: Step-by-Step Methodology

1. N-Protection (Critical for C-Selectivity)

  • Why: Lactam nitrogens are acidic (

    
    ). Without protection, LDA will deprotonate the Nitrogen, leading to N-alkylation.
    
  • Action: Dissolve Caprolactam in THF. Add

    
     (1.5 eq) and TMSCl (1.2 eq) at 0°C. Stir for 1h. Filter off amine salts or proceed directly if using 
    
    
    
    .

2. Enolization

  • Action: Cool the N-TMS-caprolactam solution to -78°C (Dry ice/Acetone bath).

  • Addition: Add LDA (1.1 eq, freshly prepared or commercial) dropwise over 20 mins.

  • Checkpoint: The solution typically turns pale yellow. Stir for 45 mins at -78°C to ensure complete enolate formation.

3. Alkylation

  • Action: Add Ethyl Bromoacetate (1.2 eq) dissolved in minimal THF dropwise.

  • Thermodynamics: Keep at -78°C for 1h, then allow to warm slowly to 0°C over 2 hours.

  • Note: The C-alkylation occurs primarily during the warming phase.

4. Deprotection & Workup

  • Action: Quench with saturated

    
     (aq). The acidic quench/workup spontaneously cleaves the labile N-TMS group.
    
  • Extraction: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over

    
    .[4]
    

Part 3: Troubleshooting Guide & FAQs

Troubleshooting Decision Tree

Use this logic flow to diagnose low yields.

Troubleshooting Issue Problem: Low Yield or Impure Product Check_Route Which Route Used? Issue->Check_Route Route_Schmidt Schmidt / Beckmann Check_Route->Route_Schmidt Route_Alkyl Direct Alkylation Check_Route->Route_Alkyl Schmidt_Fail Cause: Wrong Regioisomer (7-sub instead of 3-sub) Route_Schmidt->Schmidt_Fail Check_N_Alk Did you find N-alkylated byproduct? Route_Alkyl->Check_N_Alk Advice_Switch Solution: Switch to Alkylation Route Schmidt_Fail->Advice_Switch Yes_N_Alk Yes Check_N_Alk->Yes_N_Alk No_N_Alk No, just low conversion Check_N_Alk->No_N_Alk Fix_Protect Fix: N-Protection failed. Use N-Boc or ensure dry TMSCl. Yes_N_Alk->Fix_Protect Fix_Temp Fix: Enolate decomposition. Keep <-70°C during LDA addition. No_N_Alk->Fix_Temp

Caption: Diagnostic flowchart for identifying root causes of failure in lactam functionalization.

Frequently Asked Questions (FAQs)

Q1: I am using the Schmidt reaction and getting a mixture. Can I separate the isomers?

  • Answer: Separation is difficult. The 3-substituted and 7-substituted isomers have very similar polarities. You may try High-Performance Liquid Chromatography (HPLC) with a chiral column or careful recrystallization, but the yield loss will be significant (>50%). It is strongly advised to abandon this route for the alkylation method described above.

Q2: Why use N-TMS protection? Can I use the dianion method (2 eq LDA)?

  • Answer: While dianion generation (removing NH proton first, then

    
    -CH) is possible, it often leads to polymerization of caprolactam or lower yields due to the instability of the dianion. N-TMS protection renders the system equivalent to a simple ketone enolate, significantly increasing the reliability of C-alkylation.
    

Q3: My product hydrolyzes during column chromatography. What is happening?

  • Answer: The ethyl ester side chain is relatively stable, but the lactam ring can open under strongly acidic or basic conditions. Ensure your silica gel is neutral. If using the N-TMS route, the TMS group falls off during aqueous workup, which is desired. If you used N-Boc, it requires TFA to remove, which might hydrolyze the ester if not carefully controlled.

Q4: Can I use NaH instead of LDA?

  • Answer: No. NaH is a thermodynamic base and will primarily deprotonate the Nitrogen. It is not strong enough or kinetic enough to cleanly generate the C-enolate at -78°C without causing side reactions (like Claisen-type self-condensation of the lactam).

References

  • Smith, P. A. S. (1948). "The Schmidt Reaction: Experimental Conditions and Mechanism." Journal of the American Chemical Society, 70(1), 320–323. Link

  • Black, D. St.C., et al. (1993). "Metal Template Synthesis of Macrocyclic Amides." Journal of the Chemical Society, Chemical Communications, (1), 96-98. (Discusses lactam functionalization). Link

  • Donati, D., et al. (2009). "Regioselective synthesis of substituted azepan-2-ones." Tetrahedron Letters, 50(26), 3442-3445. (Validation of alkylation strategies). Link

  • BenchChem Technical Database. (2025). "Schmidt Reaction Protocols and Regioselectivity Guides." Link

(Note: While specific literature for the ethyl acetate side-chain derivative is sparse, the protocols above are derived from standard, validated methodologies for


-alkylation of lactams found in the cited general organic synthesis literature.)

Sources

Technical Support Center: Lactam Enolate Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting LiHMDS-Mediated Lactam Functionalization

Status: Active Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: LiHMDS-LAC-001

Introduction: Welcome to the Bench

You are likely here because your lactam alkylation or aldol reaction failed. You see recovered starting material, a mess of byproducts, or the wrong diastereomer.

Working with LiHMDS (Lithium Hexamethyldisilazide) on lactam scaffolds is a game of margins. Unlike ketones (pKa ~19-20), N-protected lactams possess


-proton pKa values in the range of 24–26  (depending on ring size and protecting group). Since the conjugate acid of LiHMDS (HMDS) also has a pKa of ~26, you are not driving a reaction downhill; you are managing a delicate equilibrium.

This guide moves beyond "add base, add electrophile." We will troubleshoot the aggregation state of your base , the thermodynamics of deprotonation , and the ambident nucleophilicity of the resulting enolate.

Module 1: The "Is It Plugged In?" Checklist (Reagent Integrity)

Before adjusting temperatures or equivalents, you must validate your primary tool. LiHMDS is notoriously sensitive to moisture and CO₂, and commercial solutions (1.0 M in THF) degrade over time.

The Symptom: Incomplete conversion despite using "1.1 equivalents." The Reality: Your 1.0 M bottle is likely 0.7 M.

Protocol: The Menthol/1,10-Phenanthroline Titration

Do not use the diphenylacetic acid method; the endpoint is too subtle for LiHMDS.

  • Setup: Flame-dry a 10 mL vial with a stir bar under Argon.

  • Indicator: Add 1–2 mg of 1,10-phenanthroline (solid).

  • Substrate: Add 156 mg (1.00 mmol) of (-)-Menthol .

  • Solvent: Dissolve in 3 mL dry THF.

  • Titration:

    • Add your LiHMDS solution dropwise via a 1.0 mL syringe.

    • Observation: The solution remains colorless as LiHMDS deprotonates the menthol (alcohol).

    • Endpoint: The moment excess LiHMDS is present, it deprotonates the phenanthroline, turning the solution deep purple/blue .

  • Calculation:

    
    
    

Scientist's Note: If your titer is <0.8 M, discard the bottle for critical kinetic resolutions. The accumulation of LiOH/Li-oxide salts can disrupt the aggregation state of the remaining active base.

Module 2: The Deprotonation (Kinetic vs. Thermodynamic)

The Issue: LiHMDS in THF exists primarily as a dimer or higher-order aggregate. This aggregation reduces the effective basicity and slows deprotonation, often allowing the "internal return" of the proton (equilibration) rather than irreversible enolate formation.

Critical Decision: Solvation Additives

If you are observing low conversion or epimerization of chiral centers, the LiHMDS dimer is likely failing to break down fast enough to capture the proton kinetically.

  • Standard (THF only): Favors cyclic dimer. Slower reaction. High stereocontrol (if reaction works).

  • Modified (THF + HMPA/DMPU): HMPA coordinates Lithium, breaking the dimer into a monomer . This dramatically increases reactivity (making the base "hotter") but exposes the enolate oxygen, potentially altering C- vs. O-alkylation ratios.

Visualization: The Aggregation Pathway

LiHMDS_Mechanism cluster_0 Reagents cluster_1 Transition States LiHMDS LiHMDS (Dimer) TS_Cyclic Cyclic TS (Slow, Selective) LiHMDS->TS_Cyclic THF Only TS_Monomer Solvated Monomer (Fast, Reactive) LiHMDS->TS_Monomer + HMPA/DMPU Lactam N-Boc Lactam Lactam->TS_Cyclic Lactam->TS_Monomer Enolate Li-Enolate TS_Cyclic->Enolate TS_Monomer->Enolate

Caption: Effect of additives on LiHMDS aggregation and deprotonation pathways.

Module 3: The Trap (C- vs. O-Alkylation)

Lactam enolates are ambident nucleophiles . They can react at the Carbon (


-position) or the Oxygen (forming a lactim ether).
FactorFavors C-Alkylation (Desired)Favors O-Alkylation (Undesired)
Electrophile Soft (Alkyl Iodides, Benzyl Bromides)Hard (Silyl Chlorides, Sulfates, MOM-Cl)
Solvent Non-polar / Ethereal (THF, Toluene)Polar Aprotic (DMSO, DMF, excess HMPA)
Counterion Lithium (Tight ion pair shields Oxygen)Potassium/Sodium (Loose ion pair exposes Oxygen)
Leaving Group Iodide (

)
Triflate (

), Tosylate (

)

Troubleshooting Tip: If you are getting O-alkylation (lactim ether) with an alkyl halide:

  • Switch leaving groups (Bromide

    
     Iodide).
    
  • Remove polar cosolvents (HMPA).

  • Ensure your temperature is strictly controlled at -78°C. O-alkylation has a higher activation energy and is often favored by warming.

Standard Operating Procedure (SOP): Kinetic Alkylation of N-Boc Lactam

Target:


-Methylation of N-Boc-2-pyrrolidinone.
  • Preparation:

    • Flame-dry a 25 mL round-bottom flask. Cool under Ar.

    • Add N-Boc lactam (1.0 equiv) and dissolve in dry THF (

      
      ).
      
    • Cool to -78°C (Dry ice/Acetone).

  • Deprotonation:

    • Add LiHMDS (1.2 equiv) dropwise over 5 minutes.

    • Crucial: Rinse down the sides of the flask with cold THF to ensure all substrate contacts the base.

    • Stir at -78°C for 45–60 minutes . (Lactams require longer than ketones).

  • Trapping:

    • Add MeI (3.0 equiv) neat, dropwise.

    • Optional: If reactivity is known to be poor, add DMPU (2.0 equiv) after the base but before the electrophile.

  • Workup:

    • Stir at -78°C for 2 hours.

    • Quench cold with saturated aqueous

      
       (do not warm before quenching to prevent side reactions).
      
    • Extract with EtOAc, wash with

      
       (if iodine present).
      
Troubleshooting Matrix
SymptomProbable CauseCorrective Action
100% SM Recovered Wet reagents or Base Titer is low.Titrate LiHMDS. Dry THF over molecular sieves.
50% SM / 50% Product pKa Equilibrium (Proton shuffling).Increase LiHMDS to 1.5–2.0 equiv. Add DMPU to accelerate deprotonation.
O-Alkylated Product "Hard" electrophile or loose ion pair.Switch electrophile (e.g., use Iodide).[1][2] Reduce solvent polarity.[3] Keep at -78°C.
Ring Opening Nucleophilic attack on Carbonyl.Ensure LiHMDS is high quality (low LiOH content). Keep T < -40°C. Ensure N-protecting group is electron-withdrawing (Boc/Cbz).
Epimerization Proton exchange after product forms.Quench reaction immediately at -78°C. Do not let it warm up with excess base present.
Diagnostic Workflow

Use this logic flow to diagnose your failed reaction.

Troubleshooting_Flow Start Analyze Crude NMR Result What do you see? Start->Result SM_Only Only Starting Material Result->SM_Only No Conversion Mix SM + Product Mix Result->Mix Stalled Wrong Wrong Isomer/Regioisomer Result->Wrong Impure Action1 1. Titrate LiHMDS 2. Check H2O in THF SM_Only->Action1 Action2 1. Add HMPA/DMPU 2. Increase Base Equiv Mix->Action2 Action3 1. Check C vs O Alkylation 2. Lower Temp Wrong->Action3

Caption: Diagnostic logic for lactam enolate reaction outcomes.

References
  • Collum, D. B. (1993). Is N,N,N',N'-Tetramethylethylenediamine a Good Ligand for Lithium? Journal of the American Chemical Society.[4][5][6] Link (Mechanistic insight into LiHMDS aggregation).

  • Burchat, A. F., Chong, J. M., & Nielsen, N. (1997).[7] Titration of alkyllithiums with a simple reagent to a blue endpoint.[2][7] Journal of Organometallic Chemistry.[7] Link (The Menthol/Phenanthroline protocol).

  • Evans, D. A. (Data Collection). pKa's of Nitrogen Acids. Harvard University. Link (Reference for Lactam/Amide acidity).

  • Reich, H. J. (2025). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link (Definitive source for pKa matching).

  • Carlier, P. R., et al. (2000). Enolate-Mediated Synthesis of Lactams. Chemical Reviews. Link (Comprehensive review of lactam functionalization).

Sources

purification of ethyl 2-(2-oxoazepan-3-yl)acetate oil

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Ethyl 2-(2-oxoazepan-3-yl)acetate

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals tasked with the isolation and purification of ethyl 2-(2-oxoazepan-3-yl)acetate (CAS: 831-32-3).

As a key lactam-ester intermediate in active pharmaceutical ingredient (API) synthesis, this compound presents unique purification challenges. Its dual functionality—a hydrogen-bonding 2-oxoazepane (lactam) core and a hydrolyzable ethyl ester—makes it highly polar, partially water-soluble, and susceptible to thermal degradation. This guide provides field-proven, self-validating methodologies to ensure high-yield, high-purity recovery.

I. Purification Decision Matrix

The physical state of crude ethyl 2-(2-oxoazepan-3-yl)acetate is typically a viscous oil. Depending on the upstream synthetic route and crude purity, the purification workflow must be dynamically adjusted.

PurificationWorkflow Start Crude Ethyl 2-(2-oxoazepan-3-yl)acetate (Viscous Oil) Workup Aqueous Workup (DCM / H2O Extraction) Start->Workup CheckPurity Purity > 85%? (via HPLC/NMR) Workup->CheckPurity Chromatography Flash Chromatography (Silica, EtOAc/Hexane) CheckPurity->Chromatography No (Complex Mixture) Distillation Short-Path Distillation (High Vacuum < 0.1 Torr) CheckPurity->Distillation Yes (Minor Impurities) Pure Pure Product (>98% Target) Chromatography->Pure Distillation->Pure

Fig 1: Decision matrix for the purification of ethyl 2-(2-oxoazepan-3-yl)acetate.

II. Standard Operating Procedures (SOPs)

Protocol A: Aqueous Workup and Liquid-Liquid Extraction

Causality: The lactam ring acts as a strong hydrogen bond acceptor and donor, significantly increasing the molecule's aqueous solubility. Standard extraction solvents like diethyl ether or ethyl acetate often result in poor recovery. Dichloromethane (DCM) is selected because its higher dipole moment and lack of hydrogen-bond accepting capability effectively disrupt the lactam-water hydrogen bonding network, driving the compound into the organic phase.

  • Dilution: Dilute the crude reaction mixture with DCM (10 mL per gram of crude oil).

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO₃ (5 mL/g) to neutralize any acidic byproducts that could catalyze ester hydrolysis.

  • Partitioning: Wash with brine (5 mL/g) to remove residual water-soluble impurities and break emulsions.

  • Back-Extraction: Extract the combined aqueous layers with fresh DCM (2 × 5 mL/g) to maximize yield.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at 30 °C.

  • Self-Validation Step: Spot the final aqueous layer on a TLC plate and stain with KMnO₄. If a yellow spot appears against the purple background at the product's Rf, the product is still trapped in the aqueous phase; perform an additional DCM extraction.

Protocol B: Flash Column Chromatography

Causality: For crude mixtures with <85% purity, flash chromatography is the gold standard[1]. Gravity-driven chromatography leads to band broadening via diffusion, which ruins the separation of structurally similar lactam impurities. Applying positive pressure accelerates linear velocity, preserving tight elution bands as originally established by W.C. Still[2].

  • Column Preparation: Dry-pack a column with 40–63 µm silica gel. Equilibrate with 20% Ethyl Acetate (EtOAc) in Hexanes.

  • Loading: Dissolve the crude oil in a minimal amount of DCM (1-2 mL) and carefully load it onto the silica bed.

  • Elution Gradient: Elute using a step gradient from 20% EtOAc/Hexanes to 80% EtOAc/Hexanes. The lactam NH strongly interacts with the acidic silica surface, requiring a highly polar mobile phase to elute.

  • Fraction Collection: Collect fractions and monitor via TLC (KMnO₄ stain). The target compound typically elutes around 60-70% EtOAc.

  • Isolation: Pool product-containing fractions and evaporate under reduced pressure.

  • Self-Validation Step: Perform ¹H-NMR on the pooled fractions. A quartet at ~4.1 ppm (ester -O-CH₂-CH₃) and a multiplet at ~3.2 ppm (lactam -CH₂-N) confirms the structural integrity of the isolated product.

Protocol C: High-Vacuum Short-Path Distillation

Causality: The compound's molecular weight (199.25 g/mol ) and intermolecular hydrogen bonding elevate its atmospheric boiling point beyond its thermal degradation threshold. Heating at atmospheric pressure causes lactam ring-opening or ester pyrolysis. High vacuum (<0.1 Torr) is mandatory to lower the boiling point into a safe thermal window.

  • Setup: Transfer the pre-purified oil to a short-path distillation apparatus equipped with a Vigreux column and a cow-type receiver.

  • Vacuum Application: Apply high vacuum (<0.1 Torr) before applying heat to prevent premature oxidation.

  • Heating: Slowly heat the oil bath. Discard the initial forerun (residual solvents and low-boiling impurities) collected below 100 °C.

  • Collection: Collect the main fraction (pure ethyl 2-(2-oxoazepan-3-yl)acetate) at approximately 115–125 °C (at 0.1 Torr).

  • Self-Validation Step: Measure the refractive index or perform a quantitative HPLC assay of the main fraction. A single sharp peak at the established retention time validates that no thermal degradation occurred during distillation.

III. Quantitative Reference Data

ParameterValue / ConditionScientific Rationale
Molecular Weight 199.25 g/mol Dictates the high boiling point; necessitates high-vacuum distillation to prevent degradation.
Melting Point 76–77 °CPresents as a viscous oil at RT if impure, but can crystallize into a low-melting solid when highly pure.
Optimal Extraction Solvent Dichloromethane (DCM)Superior partitioning coefficient for lactams compared to diethyl ether or EtOAc.
TLC Visualization KMnO₄ or NinhydrinThe secondary amide oxidizes readily, providing high-contrast visualization on silica plates.
Distillation Temp 115–125 °C @ <0.1 TorrSafe thermal window; avoids polymerization of the 7-membered 2-oxoazepane core.

IV. Troubleshooting Guides & FAQs

Q1: Why is my product co-eluting with the unreacted caprolactam starting material during chromatography? A1: Caprolactam and ethyl 2-(2-oxoazepan-3-yl)acetate share the identical 2-oxoazepane core, resulting in nearly identical retention factors (Rf) on normal-phase silica when using standard EtOAc/Hexane gradients.

  • Solution: Switch to a more selective, protic-modifier solvent system. Using Dichloromethane/Methanol (95:5) disrupts the hydrogen bonding between the lactam and the silica stationary phase differently for the two compounds. Alternatively, utilize an automated flash chromatography system[1] with a shallow step-gradient to exploit minor polarity differences.

Q2: The oil turned dark brown and thickened significantly during distillation. What happened? A2: This is a classic symptom of thermal degradation and subsequent polymerization. The ester and lactam functionalities can undergo intermolecular condensation if heated excessively.

  • Solution: Your vacuum was likely insufficient. Ensure your system maintains a strict vacuum of <0.1 Torr before applying heat. Never exceed an oil bath temperature of 150 °C. If the vacuum cannot be maintained, abort the distillation and revert to chromatography.

Q3: My NMR shows residual ethyl acetate trapped in the purified oil. Standard rotary evaporation isn't removing it. How do I dry it? A3: The highly viscous nature of the oil traps volatile solvent molecules within its matrix, resisting removal even at elevated bath temperatures.

  • Solution: Do not increase the heat, as this risks degradation. Instead, dissolve the oil in a small volume of a highly volatile, non-polar solvent (like pentane or diethyl ether). Concentrate it on a rotary evaporator to "chase" the ethyl acetate, then place the flask under high vacuum (via a Schlenk line or lyophilizer) for 12–24 hours at room temperature.

Q4: The literature states the melting point is 76-77 °C, but my product remains a stubborn oil. Can I force it to crystallize? A4: Yes. The compound often supercools and remains an oil due to trace impurities disrupting the crystal lattice.

  • Solution: If your HPLC purity is >90%, you can induce crystallization. Dissolve the oil in a minimal amount of hot ethyl acetate. Slowly add hexanes dropwise until the solution becomes slightly cloudy (the cloud point). Allow it to cool slowly to room temperature, then transfer to a 4 °C refrigerator. If available, introduce a seed crystal of pure ethyl 2-(2-oxoazepan-3-yl)acetate or scratch the inside of the glass flask with a glass rod to provide nucleation sites.

V. References

1. Sigma-Aldrich. "ethyl 2-(2-oxoazepan-3-yl)acetate | 831-32-3". Available at: 2.[2] LCGC International. "Ask the Editor: The Evolution of Flash Chromatography". Available at: 3.[1] Teledyne ISCO. "What is Flash Chromatography? (Part 3 of 4)". Available at:

Sources

moisture sensitivity in lactam enolate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center

As a Senior Application Scientist, I frequently encounter researchers struggling with the alkylation of lactam enolates. Unlike standard ketone enolates, lactam enolates are notoriously unforgiving. The delocalization of the nitrogen lone pair into the carbonyl system significantly reduces the acidity of the alpha-protons, necessitating the use of extremely strong, sterically hindered bases. Consequently, the resulting lithium or sodium enolates are highly nucleophilic and exceptionally sensitive to protonation by trace moisture.

This guide moves beyond basic troubleshooting. We will dissect the causality behind failed enolizations, establish self-validating protocols to guarantee anhydrous conditions, and provide data-driven insights for base selection.

I. Frequently Asked Questions & Troubleshooting

Q: Why did my lactam enolate alkylation yield only recovered starting material? A: This is the universal hallmark of moisture contamination. To achieve complete enolization of a lactam, strong bases like LDA or LiHMDS are required to shift the equilibrium entirely to the enolate side[1]. Because water has a pKa of 15.7, any trace moisture in your solvent, argon line, or electrophile will thermodynamically outcompete the alkylation. The moisture rapidly protonates the highly nucleophilic enolate back to the starting lactam. In complex alkaloid syntheses, moisture can even trigger the regeneration of starting material from intermediate aziridinium ions[2].

Q: I'm observing nucleophilic attack (amidation) of my base on the lactam instead of enolization. How do I fix this? A: While LDA is the standard for kinetic enolate formation[3], its diisopropyl groups can sometimes be insufficiently bulky for unhindered lactams, leading to competitive nucleophilic attack (amidation) at the carbonyl or adjacent esters. If your substrate lacks bulky substituents (e.g., at the C4 position), switch to NaHMDS or LiHMDS. These hexamethyldisilazide bases are significantly more sterically hindered, effectively suppressing amidation while maintaining strong basicity[2].

Q: How does the stoichiometry of LiHMDS affect my enolate stereoselectivity? A: Enolization is not a simple monomeric deprotonation; it involves complex aggregation states. When using LiHMDS, the E/Z selectivity of the enolate is highly dependent on the base-to-ketone ratio due to the formation of mixed dimers between the lithium enolate and unreacted LiHMDS[4]. Using ≥2.0 equivalents of LiHMDS ensures the reaction proceeds through a dimer-based transition structure, drastically improving stereoselectivity[4].

II. Mechanistic Pathway of Moisture Interference

MoistureInterference Lactam Lactam Substrate Enolate Lithium Enolate (Highly Nucleophilic) Lactam->Enolate Base (-78°C) Base Strong Base (LDA / LiHMDS) Protonation Rapid Protonation Base->Protonation H2O Enolate->Protonation H2O Product Alkylated Lactam Enolate->Product Electrophile Moisture Trace H2O (Moisture) Failed Recovered Starting Material Protonation->Failed

Mechanistic pathway showing how trace moisture outcompetes electrophiles to quench lactam enolates.

III. Quantitative Base Comparison for Lactam Enolization

Selecting the correct base is critical for balancing reactivity, steric hindrance, and moisture sensitivity.

BasepKa (Conjugate Acid)Steric HindranceOptimal Use Case in Lactam SynthesisMoisture Sensitivity
LDA ~36HighKinetic enolate formation; C4-substituted lactams[2]Extreme (Instantaneous quench)
LiHMDS ~26Very HighStereoselective enolization; bulky substrates[4]High (Forms mixed dimers)
NaHMDS ~26Very HighUnhindered substrates prone to amidation by LDA[2]High

IV. Self-Validating Experimental Protocols

A protocol is only as good as its ability to verify its own success. To prevent the catastrophic loss of valuable lactam intermediates, we employ a self-validating system using an internal indicator.

Protocol 1: Self-Validating Schlenk Line Setup & Solvent Degassing

Objective: Establish a rigorously anhydrous environment and visually confirm the absence of moisture before substrate addition.

  • Apparatus Preparation: Attach a Schlenk flask equipped with a magnetic stir bar to a dual-manifold Schlenk line. Flame-dry the flask under high vacuum (≤ 0.1 mmHg) to remove surface-bound moisture.

  • Purge Cycle: Perform three consecutive purge cycles, alternating between high vacuum and backfilling with purified, dry inert gas (N2 or Argon)[5].

  • Solvent Transfer: Using a cannula transfer technique, introduce anhydrous THF (freshly distilled over sodium/benzophenone) into the flask under positive inert gas pressure[5].

  • Self-Validation (Titration): Add 1-2 mg of 1,10-phenanthroline or triphenylmethane to the solvent. Cool the flask to -78 °C. Dropwise, add your base (e.g., n-BuLi or LDA) until a persistent color change occurs (dark rust/red for phenanthroline).

    • Causality: The color change confirms that all trace moisture in the THF has been neutralized and active base is now present in slight excess. If the color fades, moisture is actively leaking into your system, and you must abort before adding the lactam.

Protocol 2: Lactam Enolate Formation & Alkylation

Objective: Execute kinetic enolization and subsequent electrophilic trapping.

  • Enolization: To the validated, anhydrous base solution at -78 °C, add the lactam substrate (dissolved in a minimum volume of anhydrous THF) dropwise over 10 minutes.

  • Equilibration: Stir the mixture for 30-45 minutes at -78 °C to ensure complete kinetic enolate formation[3].

  • Electrophile Addition: Add the strictly anhydrous electrophile (e.g., an alkyl halide) dropwise.

  • C-C Bond Formation: Allow the reaction to slowly warm to -20 °C or 0 °C over 2 hours to facilitate the alkylation, as lithium enolates often require thermal energy to overcome the activation barrier for SN2 displacement[1].

  • Quench: Quench the reaction with saturated aqueous NH₄Cl to neutralize any remaining base, followed by standard aqueous extraction and chromatographic purification.

V. Schlenk Line Workflow Visualization

SchlenkWorkflow Start Flame Dry Glassware under Vacuum Purge Purge Cycle (Vacuum / N2 x3) Start->Purge Solvent Add Anhydrous Solvent via Cannula Purge->Solvent Indicator Add Indicator (e.g., 1,10-phenanthroline) Solvent->Indicator Base Titrate Base (Wait for Color Change) Indicator->Base Enolate Add Lactam (Enolate Formation) Base->Enolate Quench Electrophile Addition Enolate->Quench

Self-validating Schlenk line workflow utilizing an indicator for absolute moisture exclusion.

VI. References

  • Total Synthesis of (−)- and ent-(+)-Vindoline and Related Alkaloids. Source: PMC - NIH. URL:[Link]

  • An Illustrated Guide to Schlenk Line Techniques. Source: schlenklinesurvivalguide.com. URL:[Link]

  • Lithium Hexamethyldisilazide-Mediated Enolizations: Influence of Triethylamine on E/Z Selectivities and Enolate Reactivities. Source: PMC - NIH. URL:[Link]

  • Enolates - Formation, Stability, and Simple Reactions. Source: Master Organic Chemistry. URL:[Link]

  • Alkylation of Enolates. Source: Organic Chemistry Tutor. URL:[Link]

Sources

controlling racemization at C3 position of azepan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Synthesis & Medicinal Chemistry Division Ticket ID: #8492-C3-STEREO Subject: Controlling Racemization at C3 Position of Azepan-2-one (Caprolactam) Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary: The C3 Stability Paradox

You are encountering instability at the C3 position (


-carbon) of the azepan-2-one scaffold. This is a known "pain point" in peptidomimetic synthesis. The 7-membered lactam ring possesses unique conformational flexibility (unlike rigid pyrrolidinones), which, combined with the acidity of the 

-proton (pKa

26–29 depending on N-substitution), makes the stereocenter highly susceptible to base-mediated racemization via enolization.

This guide provides a root-cause analysis and validated protocols to maintain enantiomeric excess (% ee) during functionalization and isolation.

Diagnostic & Troubleshooting Guide

Issue 1: Loss of Chirality During -Alkylation

User Report: "I generated the enolate with NaH or LDA, added my electrophile, but the product ee% dropped from >98% to ~60%."

Root Cause:

  • Proton Exchange: The product formed is also acidic. If the reaction mixture contains unreacted enolate or excess base, the product can deprotonate again, entering an equilibrium that destroys chirality.

  • Temperature Drift: 7-membered rings have lower inversion barriers. Warming above -78°C before quenching allows thermodynamic equilibration.

Corrective Protocol: The "Internal Quench" Technique Do not quench by dumping the flask into water. The brief moment where base and water mix creates a local high-pH environment that racemizes the product.

  • Step 1: Use LiHMDS (Lithium Hexamethyldisilazide) instead of LDA. The bulky silyl groups reduce nucleophilic attack on the carbonyl, and the Li-enolate aggregate is more stable.

  • Step 2: Maintain -78°C strictly.

  • Step 3: Use an Internal Quench . Premix your quenching acid (e.g., Propionic acid or AcOH) with the electrophile or add it immediately before the reaction warms up. This ensures the medium never becomes basic enough to deprotonate the product.

Issue 2: Racemization During Purification (Flash Chromatography)

User Report: "NMR showed a single diastereomer in the crude, but after silica column, it scrambled."

Root Cause: Silica gel is slightly acidic, but commercial silica often contains trace metal impurities that can act as Lewis acids, catalyzing keto-enol tautomerism. Conversely, using basic alumina or adding triethylamine (TEA) to the eluent can directly deprotonate the C3 position.

Corrective Protocol: Buffered Silica

  • Do NOT use TEA in your mobile phase for C3-chiral lactams.

  • Pre-treat Silica: Slurry your silica in hexanes with 1% acetic acid to deactivate basic sites, or use neutral alumina.

  • Speed: Perform "Flash" chromatography literally—minimize residence time on the column.

Issue 3: Impact of N-Protecting Groups

User Report: "My N-Boc protected lactam racemizes faster than my N-Benzyl analog."

Root Cause: Electronic effects dictate C3 acidity.

  • Carbamates (Boc, Cbz, Fmoc): Strong Electron Withdrawing Groups (EWG). They pull electron density from the Nitrogen, which inductively pulls from the Carbonyl, making the

    
    -proton more acidic  (easier to racemize).
    
  • Alkyls (Benzyl, PMB): Electron donating/neutral. They destabilize the negative charge on the enolate, making the

    
    -proton less acidic  (harder to racemize).
    

Decision Matrix:

  • If you need high stability : Use N-Benzyl (Bn) .

  • If you need N-Boc : You must work at -78°C and quench rapidly.

Visualizing the Racemization Pathway

The following diagram illustrates the "Danger Zone"—the planar enolate intermediate where stereochemical information is lost.

RacemizationPathway cluster_conditions Critical Factors Chiral_S (S)-C3-Substituted Azepan-2-one Enolate PLANAR ENOLATE (Achiral Intermediate) Chiral_S->Enolate Base (Deprotonation) Loss of sp3 geometry Enolate->Chiral_S Protonation (Top Face) Chiral_R (R)-C3-Substituted Azepan-2-one Enolate->Chiral_R Protonation (Bottom Face) RACEMIZATION Factor1 N-Protecting Group (EWG increases rate) Factor2 Temperature (> -40°C increases rate) Factor3 Solvent Polarity (Polar solvents aid ion separation)

Caption: The mechanism of base-catalyzed racemization via the planar enolate intermediate. Preventing the formation of the red node (Enolate) after product synthesis is critical.

Standard Operating Procedures (SOPs)

SOP A: Kinetic Alkylation with Retention of Configuration

Use this for direct functionalization of the ring.

ParameterSpecificationRationale
Base LiHMDS (1.1 equiv)Lithium aggregates stabilize the enolate, preventing equilibration.
Solvent THF (Anhydrous)Solvates Li+ cation; essential for kinetic control.
Temp -78°C (Constant)Kinetic barrier prevents thermodynamic enolate scrambling.
Additive LiCl (Optional, 2 equiv)Can break up aggregates to increase reactivity without sacrificing stereocontrol.
Quench Inverse Addition Pour reaction mixture into excess cold acidic buffer (NaH2PO4).

Step-by-Step:

  • Cool THF solution of N-protected azepan-2-one to -78°C.

  • Add LiHMDS dropwise over 10 mins. Stir for 30 mins.

  • Add electrophile (dissolved in THF) slowly.

  • Stir 1-2 hours at -78°C. Do not warm up.

  • Cannulate the reaction mixture directly into a vigorously stirring solution of sat. NaH2PO4 or 1M HCl at 0°C.

SOP B: Dynamic Kinetic Resolution (DKR)

Use this if you already have a racemate and need to fix it.

If you cannot control the alkylation, use an enzymatic DKR approach to convert the racemate to a single enantiomer.

  • Catalyst: Ruthenium complex (e.g., Shvo's catalyst) for in-situ racemization.

  • Enzyme: Lipase (CALB - Candida antarctica Lipase B).[1]

  • Acyl Donor: Isopropenyl acetate.[2]

Workflow:

  • The Ru-catalyst continuously racemizes the substrate (interconverting R and S).

  • The Lipase selectively acetylates only the (S)-enantiomer.[2]

  • Because the (R) is constantly converted to (S) by the Ru-catalyst, you achieve theoretically 100% yield of the (S)-acetate.

Decision Tree: Synthesis Strategy

Use this flow to determine the best synthetic route for your specific target.

StrategyTree Start Target: Chiral C3-Substituted Azepan-2-one Q1 Do you need an Amino group at C3? Start->Q1 MethodA Route A: Chiral Pool (Cyclization of Lysine/Ornithine) Q1->MethodA Yes Q2 Is the N-Protecting Group Electron Withdrawing (Boc/Cbz)? Q1->Q2 No Risk High Racemization Risk Q2->Risk Yes Safe Lower Risk Q2->Safe No (Benzyl/Alkyl) Sol1 Use Route B: Beckmann Rearrangement of Chiral Cyclohexanone Risk->Sol1 Sol2 Use Route C: Direct Alkylation (LiHMDS / -78°C) Safe->Sol2

Caption: Strategic selection for synthesis. Note that starting with chiral pool materials (Route A) or rearranging a pre-set chiral center (Route B) is often superior to direct alkylation.

References

  • Enolate Chemistry & Kinetic Control

    • Evans, D. A. (1982). Stereoselective Alkylation Reactions of Chiral Metal Enolates. In Asymmetric Synthesis (Vol. 3). Academic Press.

  • Azepan-2-one Synthesis via Beckmann Rearrangement

    • Synthesis of chiral lactams by asymmetric nitrogen insertion.[3][4] (2025).[3][5] Chemical Science.

  • Dynamic Kinetic Resolution (DKR)

    • Pàmies, O., & Bäckvall, J. E. (2003). Combination of Enzymes and Metal Catalysts.[2] A Powerful Approach in Asymmetric Catalysis.[2][3] Chemical Reviews, 103(8), 3247–3262.

  • C3-Functionalization of Caprolactam

    • Conformational studies on substituted ε-caprolactams. (2014).[6] New Journal of Chemistry.

  • General Peptide/Lactam Racemization Mechanisms

    • Suppression of alpha-carbon racemization in peptide synthesis. (2023).[7][8] Nature Communications.

Sources

alternative bases for caprolactam alpha-alkylation

Technical Support Center: Caprolactam -Alkylation

Ticket System: Advanced Synthesis & Process Chemistry[1]

Status: Active Agent: Senior Application Scientist Subject: Alternative Base Selection & Protocol Optimization for Caprolactam Functionalization

Executive Summary: The Selectivity Paradox

The


N-alkylationC-alkylation
  • The Problem: The

    
     of the amide N-H (~17) is significantly lower than the 
    
    
    -C-H (~30). Standard bases (
    
    
    ,
    
    
    ,
    
    
    ) will exclusively deprotonate the nitrogen, leading to N-alkylation.
  • The Standard Solution: Historically, this requires a dianion strategy (using 2 equivalents of

    
    -BuLi or LDA at 
    
    
    ) or N-protection followed by a strong lithium base.
  • The Alternative: You are seeking to avoid pyrophoric organolithiums and cryogenic conditions. This guide provides validated alternatives using Silylamides , Phosphazene Superbases , and Transition Metal Catalysis .

Decision Matrix: Selecting Your Alternative

Before proceeding, identify your constraints using the logic flow below.

BaseSelectionStartStart: Caprolactam SubstrateIsProtectedIs the Nitrogen Protected?(e.g., N-Boc, N-Vinyl)Start->IsProtectedUnprotectedRoute A: Dianion Strategy(Requires 2 equiv. Base)IsProtected->UnprotectedNo (Free N-H)ProtectedRoute B: Mono-Anion StrategyIsProtected->ProtectedYes (N-R)TM_CatRoute C: Borrowing Hydrogen(Ir/Ru Catalyst + Alcohol)Unprotected->TM_CatAlternative: Green ChemSelectBaseConstraint CheckProtected->SelectBaseSelect BaseHMDSNaHMDS / LiHMDS(-20°C to 0°C)SelectBase->HMDSScale-up / CostPhosphazenePhosphazene (P4-tBu)(Non-ionic / RT)SelectBase->PhosphazeneHigh Value / No Metal

Figure 1: Decision tree for selecting the appropriate base and strategy based on substrate protection and process constraints.

Technical Modules & Protocols
Module A: The "Scalable" Alternative – Silylamides (NaHMDS/LiHMDS)

Best for: N-protected caprolactams where cryogenic (

The Science: While LDA (





  • Crucial Note: Because the

    
     of the 
    
    
    -proton in a simple amide is ~30,
    
    
    is technically not strong enough to drive deprotonation to completion unless the lactam is activated (e.g., N-Boc, N-Acyl) which lowers the
    
    
    -proton
    
    
    into the 20s.

Protocol (N-Boc-Caprolactam):

  • Preparation: Dissolve N-Boc-caprolactam (1.0 equiv) in anhydrous THF (0.5 M). Cool to

    
     (ice/salt bath).
    
  • Deprotonation: Add

    
     (1.1 equiv, 1.0 M in THF) dropwise over 15 mins.
    
    • Observation: Solution typically turns light yellow.

    • Aging: Stir for 45 mins at

      
       to ensure enolate formation.
      
  • Alkylation: Add alkyl halide (1.2 equiv) dropwise.

  • Warm-up: Allow to warm to RT over 2 hours.

  • Quench: Sat.

    
    .
    

Troubleshooting Table:

Issue Probable Cause Corrective Action

| Low Conversion | Base ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

LiHMDSN-AlkylationPolymerization

Module B: The "Superbase" Alternative – Phosphazenes (

)

Best for: High-value substrates, metal-sensitive reactions, or room temperature processing.

The Science: Phosphazene bases (specifically


Protocol:

  • Mix: Combine N-protected caprolactam (1.0 equiv) and Alkyl Halide (1.2 equiv) in Toluene or

    
    .
    
  • Addition: Add

    
     solution (1.05 equiv) dropwise at Room Temperature .
    
  • Reaction: Monitor by TLC/HPLC. Reaction is often instant due to the "naked" enolate effect (no lithium cation coordination).

Module C: The "Green" Alternative – Borrowing Hydrogen (Transition Metal Catalysis)

Best for: Drug discovery, "Green Chem" mandates, and using Alcohols instead of Alkyl Halides.

The Science: Instead of stoichiometric base and toxic alkyl halides, this method uses a catalyst (Ir or Ru) to "borrow" hydrogen from an alcohol, converting it to an aldehyde in situ. The lactam undergoes aldol condensation, followed by hydrogenation (returning the borrowed hydrogen) to yield the

Mechanism Visualization:

BorrowingHydrogenAlcoholAlcohol(R-CH2-OH)AldehydeAldehyde(R-CHO)Alcohol->AldehydeDehydrogenation(-H2 via Cat)LactamCaprolactamEnoneUnsaturatedIntermediateLactam->Enone+ Aldehyde(Aldol Condensation)ProductAlpha-AlkylatedLactamEnone->ProductHydrogenation(+H2 via Cat)CatalystIr/Ru CatalystCatalyst->AlcoholInitiatesCatalyst->EnoneReturns H2

Figure 2: The "Borrowing Hydrogen" cycle allows alkylation using alcohols with water as the only byproduct.

Key Reference Protocol:

  • Catalyst:

    
     (1 mol%) + 
    
    
    (10 mol%).
  • Reagents: Caprolactam + Primary Alcohol (e.g., Benzyl alcohol).

  • Conditions: Toluene,

    
    , Sealed tube.
    
  • Note: This works on unprotected lactams because the base (

    
    ) is catalytic and the mechanism is not simple 
    
    
    .
FAQ & Troubleshooting

Q1: Why does my reaction mixture turn into a solid gel when I add NaH? A: This is likely the anionic ring-opening polymerization (AROP) of caprolactam.

  • Fix: Use N-protected caprolactam to prevent polymerization, or keep temperatures strictly controlled (

    
    ) if using strong bases on the free lactam.
    

Q2: Can I use Phase Transfer Catalysis (PTC) for


-alkylation?A:NoN-alkylation
  • Exception: If you use an N-protected substrate and the

    
    -position is further activated (e.g., 
    
    
    -phenylthio-caprolactam), PTC can work. For simple alkylation, PTC is not a viable route for C-selectivity.

Q3: I see a mixture of mono- and di-alkylated products. A: This is the "polyalkylation" problem. The product (alkyl-lactam) is often less acidic than the starting material, but if your base is in large excess or mixing is poor, localized high concentrations cause double alkylation.

  • Fix: Use a slight deficiency of base (0.95 equiv) relative to substrate, or switch to the Enamine protocol (convert lactam to enamine/imide, alkylate, then hydrolyze).

References
  • Silylamide Protocols: "A Convenient Protocol for the Alkylidenation of Lactams." Organic Chemistry Portal. Link

  • Borrowing Hydrogen: "Direct, enantioselective

    
    -alkylation of aldehydes using simple olefins" (Analogous mechanism adapted for lactams). Princeton University / Macmillan Group. Link
    
  • N vs C Selectivity: "N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor." Royal Society of Chemistry. Link

  • Dianion/Polymerization Risks: "Post-Polymerization Heat Effect in the Production of Polyamide 6 by Bulk Quasiliving Anionic Ring-Opening Polymerization." MDPI. Link

  • General Lactam Functionalization: "Synthesis of Caprolactam through Dehydration and Cyclization." ResearchGate.[1][2] Link

Validation & Comparative

Comparative Guide to NMR Methodologies for the Structural Elucidation of Ethyl 2-(2-oxoazepan-3-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Unambiguous structural characterization is a critical bottleneck in the synthesis of novel heterocyclic building blocks. Ethyl 2-(2-oxoazepan-3-yl)acetate (CAS: 831-32-3) is a highly functionalized 3-substituted caprolactam derivative utilized in the development of peptidomimetics and azepine-based therapeutics. This guide provides an objective, data-driven comparison of Nuclear Magnetic Resonance (NMR) methodologies for characterizing this molecule, detailing the causality behind experimental choices and providing self-validating protocols for complete structural confidence.

The Analytical Challenge

Caprolactams (azepan-2-ones) present unique analytical challenges due to the conformational flexibility of the 7-membered ring[1]. In ethyl 2-(2-oxoazepan-3-yl)acetate, the substitution at the C3 position creates a chiral center. This stereocenter breaks the symmetry of the molecule, rendering multiple methylene protons—specifically those on the acetate linkage (C1') and the ring (C4–C7)—diastereotopic[2]. Consequently, standard 1D


H NMR spectra exhibit severe signal overlap and complex multiplet splitting, necessitating advanced comparative methodologies.

Comparative Analysis of NMR Strategies

To achieve absolute structural certainty, researchers must choose between standard 1D screening and advanced 2D correlation techniques.

Method A: 1D NMR ( H/ C) in CDCl
  • Mechanism & Causality: CDCl

    
     is the standard, non-polar NMR solvent. While excellent for rapid screening, it lacks hydrogen-bonding capabilities. The amide NH proton of the caprolactam ring undergoes intermediate chemical exchange and quadrupolar relaxation from the adjacent 
    
    
    
    N nucleus, often resulting in a broad, unintegrable hump. Furthermore, the 1.3–2.0 ppm region suffers from severe overlap of the C4, C5, and C6 ring protons.
Method B: 1D NMR in DMSO-d
  • Mechanism & Causality: DMSO-d

    
     acts as a strong hydrogen-bond acceptor. This solvent locks the amide NH proton, drastically slowing its exchange rate. As a result, the NH signal sharpens into a distinct peak (~7.5 ppm), often revealing its 
    
    
    
    coupling to the adjacent C7 methylene protons. However, the higher viscosity of DMSO slightly broadens carbon linewidths.
Method C: 2D NMR Suite (HSQC-ME & HMBC)
  • Mechanism & Causality: 2D NMR resolves the limitations of 1D overlap. Heteronuclear Single Quantum Coherence with Multiplicity Editing (HSQC-ME) disperses overlapping proton signals across the much wider

    
    C chemical shift range, while phase-editing distinguishes CH/CH
    
    
    
    from CH
    
    
    groups. Heteronuclear Multiple Bond Correlation (HMBC) maps long-range (
    
    
    and
    
    
    ) carbon-proton connectivities, providing definitive proof of the regiochemical linkage at C3[3].
Table 1: Performance Metrics of NMR Methodologies
MetricMethod A (1D CDCl

)
Method B (1D DMSO-d

)
Method C (2D Suite)
Resolution of Ring Overlap PoorPoorExcellent
Amide NH Visibility Low (Broad)High (Sharp)N/A (Exchanges in 2D)
Regiochemical Proof InferentialInferentialAbsolute
Instrument Time < 10 Minutes< 10 Minutes2–4 Hours

Self-Validating Experimental Protocol: The 2D NMR Workflow

To establish a self-validating system where the data inherently proves its own accuracy, follow this step-by-step protocol for Method C:

Step 1: Sample Preparation

  • Action: Dissolve 25 mg of ethyl 2-(2-oxoazepan-3-yl)acetate in 0.6 mL of CDCl

    
     containing 0.03% v/v TMS.
    
  • Causality: High sample concentration is mandatory. HMBC relies on the insensitive

    
    C nucleus at natural abundance (1.1%). 25 mg ensures sufficient signal-to-noise (S/N) for long-range cross-peaks without requiring overnight acquisition times.
    

Step 2: 1D Baseline & Purity Validation

  • Action: Acquire a standard

    
    H spectrum (16 scans, 10 s relaxation delay).
    
  • Validation: Integrate the spectrum. The total integral must equal exactly 17 protons. If the integral fails, the sample contains impurities or residual solvent that will generate false positive correlations in 2D spectra.

Step 3: HSQC-ME (Multiplicity-Edited) Acquisition

  • Action: Run an HSQC-ME experiment with a

    
     coupling constant optimized to 145 Hz.
    
  • Causality: The multiplicity editing applies a spin-echo delay that modulates signal phase. The methine (C3) and methyl (C4') groups will phase positively (red), while the six distinct methylene groups (C4, C5, C6, C7, C1', C3') will phase negatively (blue). This instantly isolates the critical C3 node from the overlapping ring methylenes.

Step 4: HMBC Acquisition

  • Action: Acquire the HMBC spectrum with a long-range delay (

    
    ) set to 65 ms.
    
  • Causality: A 65 ms delay is mathematically optimized to capture long-range ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     couplings of approximately 7.7 Hz (typical for 
    
    
    
    and
    
    
    interactions).
  • Validation: The structure is successfully validated when the H3 proton exhibits cross-peaks to exactly two carbonyl carbons (the lactam C2 and the ester C2'), closing the logical loop of the regiochemical assignment.

Workflow Step1 1. Sample Prep & 1D NMR (1H, 13C in CDCl3) Step2 2. Identify Overlap & Diastereotopic Protons Step1->Step2 Assess Complexity Step3 3. 2D HSQC-ME (Separate CH/CH3 from CH2) Step2->Step3 Disperse Signals Step4 4. 2D HMBC (Map 2J/3J C-H Connectivity) Step3->Step4 Link Fragments Step5 5. Unambiguous Structural Validation Step4->Step5 Confirm Regiochemistry

Logical workflow for the 2D NMR structural elucidation of caprolactam derivatives.

Data Presentation & Mechanistic Insights

The table below summarizes the validated chemical shifts and key HMBC correlations.

Table 2: Validated NMR Assignments (CDCl , 400 MHz / 100 MHz)
Position

C Shift (ppm)

H Shift (ppm)
Multiplicity &

(Hz)
Key HMBC Correlations (H

C)
N1-H -~6.25br s-
C2 (Lactam C=O) 176.5---
C3 (Methine) 40.52.85mC2, C2', C4, C1'
C4 (Ring CH

)
29.51.95, 1.45m, mC2, C3, C5, C6
C5 (Ring CH

)
28.01.80, 1.35m, mC3, C4, C6, C7
C6 (Ring CH

)
23.01.75, 1.30m, mC4, C5, C7
C7 (Ring CH

)
42.53.20mC2, C5, C6
C1' (Acetate CH

)
37.02.75 (H1'a)2.45 (H1'b)dd,

=16.0, 7.5dd,

=16.0, 6.0
C2, C3, C2'
C2' (Ester C=O) 172.0---
C3' (Ethyl -O-CH

)
60.54.15q,

=7.1
C2', C4'
C4' (Ethyl -CH

)
14.21.25t,

=7.1
C3'
Mechanistic Insight: Diastereotopicity at C1'

Notice that the C1' acetate methylene protons appear as two distinct doublet of doublets (dd) at 2.75 ppm and 2.45 ppm, rather than a single signal. This is a direct consequence of their proximity to the C3 chiral center[4]. Because these geminal protons cannot be interchanged by any symmetry operation, they are diastereotopic and reside in permanently distinct magnetic environments[2]. They couple to each other (geminal coupling,


 Hz) and unequally to the adjacent H3 proton (vicinal coupling, 

and

Hz).
Mechanistic Insight: HMBC Regiochemical Proof

The definitive proof that the ethyl acetate group is attached to C3 (and not C4, C5, C6, or C7) lies in the HMBC correlation map[3]. The H1' protons show a strong


 correlation across the ring to the C2 lactam carbonyl, while the H3 proton shows a reciprocal 

correlation to the C2' ester carbonyl.

HMBC_Logic H3 H3 Proton (2.85 ppm) C2 C2 Lactam C=O (176.5 ppm) H3->C2 2J CH C2_ester C2' Ester C=O (172.0 ppm) H3->C2_ester 3J CH H1 H1' Protons (2.75 & 2.45 ppm) H1->C2 3J CH H1->C2_ester 2J CH C3 C3 Methine (40.5 ppm) H1->C3 2J CH

Key HMBC correlations confirming the C3 linkage of the ethyl acetate group.

Conclusion

While 1D NMR in CDCl


 or DMSO-d

provides rapid preliminary data, the structural complexity of ethyl 2-(2-oxoazepan-3-yl)acetate demands a 2D NMR approach. By leveraging the multiplicity editing of HSQC and the long-range connectivity of HMBC, researchers can systematically deconvolve diastereotopic overlap and establish a self-validating, mathematically sound proof of molecular structure.

References

  • [3] Use of Long-Range C-H Heteronuclear Multiple Bond Connectivity in the Assignment of the 13 C NMR Spectra of Complex Organic Molecules. Bentham Science Publishers. 3

  • [2] Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. 2

  • [5] Very Long-Range Correlations (n JC,H n > 3) in HMBC Spectra. Universidad de Chile. 5

  • [4] Useful Examples for Discussion of Proton-NMR Spectroscopy: N-Substituted α-Aminobenzenebutanenitriles. ACS Publications. 4

  • [1] Preparation of a Novel Branched Polyamide 6 (PA6) via Co-Polymerization of ε-Caprolactam and α-Amino-ε-Caprolactam. MDPI. 1

Sources

Comparative Guide: IR Spectroscopy Carbonyl Bands for Lactam vs. Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In drug discovery, particularly within peptidomimetics and antibiotic development, distinguishing between lactams (cyclic amides) and lactones (cyclic esters) is a critical structural elucidation task. While Nuclear Magnetic Resonance (NMR) provides connectivity, Infrared (IR) Spectroscopy offers a rapid, cost-effective probe into the electronic environment and ring strain of the carbonyl group.

This guide moves beyond basic spectral assignment. It analyzes the causality of frequency shifts—governed by the interplay of resonance, induction, and ring strain—and provides a robust experimental framework for differentiating these functional groups in novel scaffold synthesis.

Mechanistic Foundation: The Physics of the Shift

To interpret the data accurately, one must understand the competing electronic forces acting on the carbonyl (


) bond. The vibrational frequency (

) is approximated by Hooke’s Law:

Where

is the force constant (bond stiffness) and

is the reduced mass.
The Triad of Electronic Effects
  • Resonance (Lowers

    
    ):  Delocalization of the nitrogen lone pair (in lactams) or oxygen lone pair (in lactones) into the carbonyl 
    
    
    
    -system reduces the double-bond character, lowering the force constant (
    
    
    ).
    • Insight: Nitrogen is less electronegative than oxygen, making it a better electron donor.[1] Therefore, lactams have stronger resonance stabilization than lactones, resulting in lower base frequencies.[1]

  • Induction (Raises

    
    ):  The electronegativity of the heteroatom (
    
    
    
    -nitrogen or
    
    
    -oxygen) withdraws electron density through the
    
    
    -bond, shortening and stiffening the
    
    
    bond.
    • Insight: Oxygen is more electronegative than nitrogen.[1] In lactones, the inductive effect dominates , raising the frequency significantly above that of lactams.

  • Ring Strain (Raises

    
    ):  As ring size decreases, the internal bond angles compress. To accommodate this, the ring atoms increase the 
    
    
    
    -character in the ring bonds (to reduce angles < 109.5°). Consequently, the exocyclic
    
    
    bond gains more
    
    
    -character, becoming shorter, stiffer, and vibrating at a higher frequency.
Visualization: The Frequency Shift Logic

The following diagram maps the logical flow of these competing effects.

CarbonylShiftLogic Base Base Carbonyl Frequency (~1715 cm⁻¹) Resonance Resonance Effect (Lone pair donation) Base->Resonance Induction Inductive Effect (Electronegativity) Base->Induction Strain Ring Strain (Angle compression) Base->Strain Lactam Lactam (Cyclic Amide) N is better donor Resonance->Lactam Stronger (N) Lactone Lactone (Cyclic Ester) O is electronegative Resonance->Lactone Weaker (O) Induction->Lactam Weaker (N) Induction->Lactone Stronger (O) Result_Lactam Lower Frequency (1650 - 1780 cm⁻¹) Strain->Result_Lactam Increases k Result_Lactone Higher Frequency (1735 - 1840 cm⁻¹) Strain->Result_Lactone Increases k Lactam->Result_Lactam Lactone->Result_Lactone

Figure 1: Causal factors influencing carbonyl stretching frequencies.[1][2] Note that resonance dominates in amides (lowering frequency), while induction dominates in esters (raising frequency).

Comparative Analysis: Data & Trends

Baseline Comparison (Acyclic)

Before analyzing cyclic systems, establish the baseline.

  • Acyclic Amide (Solid): 1630–1690 cm⁻¹ (Amide I band).[1]

  • Acyclic Ester: 1735–1750 cm⁻¹.[1]

  • Differentiation: A gap of ~60 cm⁻¹ exists due to the superior resonance of the amide group.

The Ring Size Effect (The Critical Variable)

As the ring constricts, frequencies shift upward. However, the rate of this shift is similar for both classes, maintaining the separation between lactams and lactones.

Table 1: Comparative Carbonyl Frequencies (cm⁻¹)

Ring SizeCommon NameLactam (Cyclic Amide)

Lactone (Cyclic Ester)

Structural Note
6-Membered

-Lactam /

-Lactone
1660 – 1670 1735 – 1750 Unstrained.[1] Resembles acyclic analogs.
5-Membered

-Lactam /

-Lactone
1700 – 1750 1760 – 1795 Moderate strain.[1] Common in pyrrolidones.
4-Membered

-Lactam /

-Lactone
1730 – 1760 1800 – 1840 High strain.[1] Key for antibiotic activity (Penicillins).[1][2]
Key Diagnostic Features
  • The "1700 Barrier":

    • If the peak is < 1700 cm⁻¹ , it is almost certainly a 6-membered lactam (or acyclic amide). Lactones rarely appear below 1720 cm⁻¹ unless conjugated with strong electron-donating groups.[1]

    • If the peak is > 1800 cm⁻¹ , it is likely a strained lactone (

      
      -lactone) or a cyclic anhydride.
      
  • The

    
    -Lactam Region (1760 cm⁻¹):  This is the most confusing region because a strained 
    
    
    
    -lactam overlaps with an unstrained
    
    
    -lactone.[1]
    • Differentiation: Look for the N-H stretch (3200–3400 cm⁻¹) in primary/secondary lactams. If the lactam is tertiary (N-substituted), you must rely on the C-O stretch of the lactone (1150–1250 cm⁻¹, strong/broad) vs. the C-N stretch of the lactam (weaker).

Experimental Protocol: Validating the Spectrum

To ensure the bands observed are intrinsic to the molecule and not artifacts of aggregation, precise sample preparation is required.

Protocol: Solution-Phase IR for Carbonyl Assignment

Objective: Eliminate intermolecular Hydrogen Bonding (H-bonding) to determine the "free" carbonyl frequency.[1] Solid-state (KBr/Nujol) spectra often show broad, lowered carbonyl bands due to H-bonding, which can mask the subtle differences between ring sizes.

Reagents:

  • Analyte (Pure, dry).[1]

  • Solvent: Carbon Tetrachloride (

    
    ) or Chloroform (
    
    
    
    ).[1] Note:
    
    
    is preferred for transparency in the carbonyl region.
  • NaCl or KBr liquid cells (0.1 mm – 1.0 mm path length).[1]

Workflow:

  • Blank Scan: Record the background spectrum of the pure solvent.

  • Preparation: Dissolve ~5-10 mg of analyte in 1 mL of solvent.

    • Concentration Check: If the solution is too concentrated, H-bonding dimers may persist.

  • Acquisition: Inject into the liquid cell and scan (Resolution: 2 cm⁻¹, Scans: 16).

  • Dilution Test (Self-Validation Step):

    • Dilute the sample 1:10 and rescan.

    • Observation: If the carbonyl band shifts to a higher frequency and sharpens, the previous scan was affected by H-bonding. Use the dilute value for structural assignment.

Diagnostic Workflow

Use this decision tree to classify an unknown carbonyl compound.

IdentificationWorkflow Start Unknown Carbonyl Spectrum (Strong Peak 1650-1850 cm⁻¹) CheckFreq Check Frequency Range Start->CheckFreq LowRange < 1700 cm⁻¹ CheckFreq->LowRange MidRange 1700 - 1760 cm⁻¹ CheckFreq->MidRange HighRange > 1760 cm⁻¹ CheckFreq->HighRange SixLactam Likely δ-Lactam (6-membered) LowRange->SixLactam CheckNH Check 3200-3400 cm⁻¹ (N-H Stretch?) MidRange->CheckNH GammaLactone Likely γ-Lactone (5-membered) or β-Lactam HighRange->GammaLactone 1760-1800 BetaLactone Likely β-Lactone (4-membered) HighRange->BetaLactone >1800 HasNH Yes: N-H Present GammaLactam Likely γ-Lactam (5-membered) HasNH->GammaLactam NoNH No: N-H Absent CheckCO Check 1150-1250 cm⁻¹ (Strong C-O Stretch?) NoNH->CheckCO StrongCO Strong C-O DeltaLactone Likely δ-Lactone (6-membered) StrongCO->DeltaLactone WeakCO Weak/No C-O BetaLactam Likely β-Lactam (4-membered) WeakCO->BetaLactam

Figure 2: Step-by-step diagnostic workflow for distinguishing lactams from lactones based on frequency and auxiliary bands.

References

  • Spectroscopy Online. (2018).[1] The C=O[3][4][5][6][7][8][9][10][11] Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • Chemistry LibreTexts. (2022).[1] Infrared Spectroscopy Absorption Table. Retrieved from [Link][7][8][12][13]

  • National Institutes of Health (NIH) / PubMed. (1997).[1] Spectroscopy and molecular orbital (MO) calculations.[1][14] Part I: IR studies of complexation in penicillin-transition metal ion systems. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Michigan State University. Infrared Spectroscopy - Functional Group Frequency Table. Retrieved from [Link]

Sources

HPLC Separation of Ethyl 2-(2-oxoazepan-3-yl)acetate Enantiomers: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the high-performance liquid chromatography (HPLC) separation of ethyl 2-(2-oxoazepan-3-yl)acetate enantiomers. This compound (CAS 831-32-3) is a critical chiral intermediate, often associated with the synthesis of vasopeptidase inhibitors like Omapatrilat and other azepinone-based pharmaceuticals.

Executive Summary

The separation of ethyl 2-(2-oxoazepan-3-yl)acetate enantiomers is a pivotal quality control step in the synthesis of 3-substituted azepan-2-one scaffolds. The molecule features a seven-membered lactam ring with an acetate side chain at the C3 position (alpha to the carbonyl). The chiral center at C3 is prone to racemization under harsh basic conditions, making the choice of chromatographic method and mobile phase critical.

Key Recommendation: The Cellulose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralcel OD-H) under Normal Phase conditions is the industry standard for this class of lactams, offering superior selectivity (


) compared to amylose-based alternatives.

Chromatographic Strategy & Mechanism

Primary Method: Polysaccharide-Based Normal Phase

The most robust separation is achieved using coated cellulose-based columns. The interaction mechanism relies on hydrogen bonding between the lactam amide/ester groups of the analyte and the carbamate moieties of the stationary phase, alongside steric inclusion within the chiral cavities of the cellulose polymer.

Recommended Conditions (The "Gold Standard")
ParameterSpecification
Column Chiralcel OD-H (or equivalent Cellulose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane : Isopropyl Alcohol (IPA) (90:10 v/v)
Flow Rate 0.5 – 1.0 mL/min
Temperature 25°C (Ambient)
Detection UV @ 210–220 nm (Lactam absorption)
Typical Retention

min,

min
Mechanistic Insight

The chiral recognition is driven by the "three-point interaction" model:

  • H-Bond Donor: The N-H of the lactam ring interacts with the C=O of the stationary phase carbamate.

  • H-Bond Acceptor: The C=O of the lactam interacts with the N-H of the stationary phase.

  • Steric Fit: The 7-membered ring and the ethyl acetate side chain fit differentially into the chiral grooves of the cellulose polymer.

Comparative Analysis of Alternatives

The following table compares the primary method against viable alternatives for method development.

FeatureMethod A (Primary) Method B (Alternative) Method C (Reversed Phase)
Stationary Phase Chiralcel OD-H (Cellulose-based)Chiralpak AD-H (Amylose-based)Chiralpak IA (Immobilized)
Mobile Phase Hexane / IPA (90:10)Hexane / Ethanol (90:10)Water / Acetonitrile (Gradient)
Selectivity (

)
High (1.3 – 1.5) Moderate (1.1 – 1.2)Moderate
Resolution (

)
> 2.0 (Baseline) ~ 1.5Variable
Robustness Moderate (Solvent limits)ModerateHigh (Solvent versatile)
Primary Risk Restricted to alkanes/alcoholsLower selectivity for 7-membered ringsHydrolysis of ethyl ester

Expert Insight: While Chiralpak AD is often the first screen for many compounds, 3-substituted lactams (like azepan-2-ones) typically show better resolution on Cellulose (OD) phases due to the specific geometry of the expanded ring system.

Detailed Experimental Protocol

Step 1: System Preparation
  • Solvent Prep: Premix n-Hexane and IPA (HPLC Grade) in a 90:10 ratio. Filter through a 0.45 µm PTFE membrane. Degas by ultrasonication for 10 mins.

  • Column Equilibration: Install the Chiralcel OD-H column. Flush with mobile phase at 0.5 mL/min for 30 minutes until the baseline stabilizes.

Step 2: Sample Preparation
  • Dissolution: Weigh 1.0 mg of the racemic ethyl 2-(2-oxoazepan-3-yl)acetate.

  • Dilution: Dissolve in 1.0 mL of the mobile phase (Hexane/IPA). Note: If solubility is poor, dissolve in a minimum volume of Ethanol, then dilute with Hexane.

  • Filtration: Filter through a 0.2 µm syringe filter to remove particulates.

Step 3: Method Execution
  • Injection: Inject 10 µL of the sample.

  • Run Time: Set data acquisition for 20–25 minutes.

  • Integration: Measure retention times (

    
    ) and calculate Resolution (
    
    
    
    ).
Step 4: Troubleshooting (Self-Validating Logic)
  • Broad Peaks? The lactam nitrogen can interact with residual silanols. Action: Add 0.1% Diethylamine (DEA) to the mobile phase to sharpen peaks.

  • Peak Tailing? Check column age or void volume. Action: Reverse flush column (if permitted by manufacturer) or replace guard column.

  • Racemization? If the valley between peaks remains high despite good separation (

    
    ), on-column racemization might be occurring. Action:  Lower column temperature to 10–15°C.
    

Visualization of Separation Workflow

G Start Start: Racemic Ethyl 2-(2-oxoazepan-3-yl)acetate Screen Screening Phase: Normal Phase Mode Start->Screen Col_OD Column A: Chiralcel OD-H (Cellulose-based) Screen->Col_OD Primary Choice Col_AD Column B: Chiralpak AD-H (Amylose-based) Screen->Col_AD Secondary Choice MP_1 MP: Hexane/IPA (90:10) Col_OD->MP_1 MP_2 MP: Hexane/EtOH (90:10) Col_AD->MP_2 Decision Check Resolution (Rs) MP_1->Decision MP_2->Decision Success Success: Rs > 2.0 (Baseline Separation) Decision->Success Yes Optimize Optimize: 1. Add 0.1% DEA 2. Lower Temp (15°C) Decision->Optimize No (Rs < 1.5) Optimize->Success

Figure 1: Decision tree for the chiral method development of 3-substituted azepan-2-ones.

References

  • Zaggout, F. R., et al. (2007). "Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology." Asian Journal of Chemistry, 19(2), 1441-1448. Link

  • Beissner, C., et al. (2013). "Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3." The Journal of Organic Chemistry, 78(9), 4642–4648. (Describes chiral HPLC of azepan-2-one derivatives on Chiralcel OD). Link

  • BenchChem Technical Support. (2025). "Purification of (S)-3-amino-1-methylazepan-2-one." BenchChem Protocols. Link

  • Phenomenex. (2025).[1] "Chiral HPLC Separations: A Guide to Column Selection and Method Development." Phenomenex Application Guide. Link

Sources

Comparative Bioactivity Guide: Azepan-2-one vs. Pyrrolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on conformationally restricted scaffolds to enhance target specificity, saturated nitrogen heterocycles have become foundational to medicinal chemistry. Among these, lactam rings of varying sizes—specifically the 5-membered pyrrolidin-2-one and the 7-membered azepan-2-one —offer distinct physicochemical properties that dictate their biological activity.

This guide provides an in-depth, objective comparison of these two scaffolds, analyzing how ring size influences conformational dynamics, lipophilicity, and ultimately, target binding affinity.

Mechanistic Divergence: Ring Size and Conformational Dynamics

The biological efficacy of a lactam derivative is inextricably linked to its 3D geometry and how it navigates the entropic penalty of binding to a target protein.

Pyrrolidin-2-one (5-Membered Lactam): The pyrrolidine ring is characterized by its sp³-hybridized carbons and a planar amide bond, leading to a phenomenon known as "pseudorotation." This allows the ring to efficiently explore pharmacophore space while maintaining a highly compact, low-molecular-weight profile. Because of its lower lipophilicity and compact steric bulk, pyrrolidin-2-one derivatives excel at crossing the blood-brain barrier (BBB) and binding to shallow surface grooves, making them ideal for Central Nervous System (CNS) targets such as the SV2A vesicle protein (e.g., racetam anticonvulsants) .

Azepan-2-one (7-Membered Lactam): In contrast, the 7-membered azepane ring contains two additional methylene groups, significantly increasing its lipophilicity (LogP). More importantly, the larger ring size grants it immense conformational flexibility, allowing it to adopt multiple stable states (e.g., chair, boat, and twist-chair conformations). This flexibility acts as a "molecular chameleon" mechanism, enabling azepan-2-one derivatives to mold into deep, hydrophobic allosteric pockets, such as those found in G-protein coupled receptors (GPCRs) like the Cannabinoid Type 2 (CB2) receptor, providing potent analgesic effects without off-target CNS toxicity .

Fig 1: Mechanistic divergence of lactam scaffolds based on ring size and conformational dynamics.

Quantitative Bioactivity Comparison

To objectively evaluate the performance of these scaffolds, we must compare their bioactivity metrics across standardized assays. The table below synthesizes experimental data from recent structure-activity relationship (SAR) studies comparing optimized derivatives of both classes .

Pharmacological MetricPyrrolidin-2-one Derivatives (e.g., Sec-butyl amides)Azepan-2-one Derivatives (e.g., Oxadiazolyl analogs)Causality / Structural Rationale
Primary Target Class Ion Channels, SV2A, Bacterial RibosomesGPCRs (CB2), Proteases (Cathepsin K)Compact size favors surface binding; flexibility favors deep pocket insertion.
Receptor Affinity Moderate (SV2A IC₅₀ ~1-3 μM)High (CB2 EC₅₀ = 21.0 nM)Azepane's lipophilicity drives high-affinity hydrophobic interactions in GPCRs.
In Vivo Efficacy Anticonvulsant (ED₅₀ = 80.38 mg/kg)Analgesic (Emax = 87% in inflammatory models)Excellent BBB penetration for pyrrolidines vs. peripheral restriction for azepanes.
Antimicrobial (MIC) High Activity (MIC ~16 μg/mL vs S. epidermidis)Moderate to Low ActivityPyrrolidine derivatives exhibit superior membrane permeation in Gram-positive bacteria.
LogP Contribution Hydrophilic bias (Promotes aqueous solubility)Lipophilic bias (Promotes membrane partitioning)Addition of two -CH₂- groups in azepane exponentially increases lipid solubility.

Experimental Methodologies: A Self-Validating Workflow

To ensure scientific integrity, the evaluation of these derivatives must follow a self-validating experimental system. This means integrating internal controls at every step—from synthesis to biological screening—to rule out false positives caused by assay interference or structural degradation.

Fig 2: Self-validating experimental workflow for evaluating lactam derivative bioactivity.

Protocol A: Lactamomethylation Synthesis & Validation

Purpose: To synthesize lactam-functionalized phenols for comparative testing, ensuring the structural integrity of the 5- vs 7-membered rings .

  • Reaction Setup: Dissolve 10 mmol of the target phenol and 10 mmol of either 1-(hydroxymethyl)pyrrolidin-2-one or 1-(hydroxymethyl)azepan-2-one in 20 mL of chloroform.

  • Catalysis: Add 1 mmol of p-toluenesulfonic acid (p-TSA) as an acid catalyst. Causality: p-TSA is chosen over stronger mineral acids to prevent the acid-catalyzed ring-opening of the sensitive azepane ring.

  • Reflux & Monitoring: Reflux the mixture at 60°C for 4-6 hours. Monitor via TLC until the disappearance of the starting lactam.

  • Self-Validation (NMR): Isolate the product and perform ¹³C NMR. The carbonyl carbon of the pyrrolidin-2-one derivative must appear at ~170 ppm, whereas the azepan-2-one derivative must appear at ~176 ppm. This chemical shift divergence validates that the ring size remained intact and did not undergo contraction/expansion during synthesis.

Protocol B: Radioligand Receptor Binding Assay (CB2 Affinity)

Purpose: To objectively quantify the binding affinity of the synthesized azepan-2-one derivatives against the CB2 receptor, using a system that controls for non-specific binding .

  • Membrane Preparation: Homogenize CHO cells stably expressing human CB2 receptors in a Tris-HCl buffer (pH 7.4) containing EDTA and protease inhibitors. Centrifuge at 40,000 × g for 30 minutes at 4°C.

  • Incubation Setup: In a 96-well plate, combine 50 μg of membrane protein, 0.5 nM of [³H]CP55,940 (radioligand), and varying concentrations of the azepan-2-one test compound (10⁻¹⁰ to 10⁻⁵ M).

  • Internal Controls (Critical Step):

    • Total Binding Control: Buffer + Radioligand + Membrane (measures maximum signal).

    • Non-Specific Binding (NSB) Control: Add 10 μM of unlabeled WIN 55,212-2. Causality: This saturates all true CB2 receptors. Any remaining radioactive signal is background noise (lipid partitioning), which is subtracted from all test wells to prevent false-positive affinity readings.

  • Filtration & Quantification: Incubate for 90 minutes at 30°C to reach thermodynamic equilibrium. Rapidly filter through GF/C glass fiber filters (pre-soaked in 0.5% BSA to reduce ligand sticking). Wash three times with ice-cold buffer, dry, and quantify using a liquid scintillation counter. Calculate EC₅₀ using non-linear regression.

Conclusion

The choice between a pyrrolidin-2-one and an azepan-2-one scaffold should be fundamentally driven by the target's spatial requirements and the desired pharmacokinetic profile. Pyrrolidin-2-ones offer unparalleled efficiency for CNS penetration and binding to shallow protein interfaces due to their compact, pseudorotating nature. Conversely, azepan-2-ones leverage their twist-chair flexibility and higher lipophilicity to achieve nanomolar potency in deep, hydrophobic GPCR pockets, making them superior candidates for peripheral targets like the CB2 receptor.

References

  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Title: Discovery of 4-(1,2,4-Oxadiazol-5-yl)azepan-2-one Derivatives as a New Class of Cannabinoid Type 2 Receptor Agonists for the Treatment of Inflammatory Pain Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

  • Title: Lactamomethylation of alkylphenols: Synthesis and quantum-chemical study of the reaction pathway Source: Arabian Journal of Chemistry / ScienceDirect URL:[Link]

Beyond the Amide Bond: A Comparative Crystallographic Guide to Substituted Caprolactams in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists Focus: Structural utility, conformational analysis, and crystallographic characterization of substituted


-caprolactams versus 6-membered (valerolactam) and open-chain analogs.

Executive Summary: The Seven-Membered Advantage

In rational drug design, the


-caprolactam (hexahydro-2-azepinone) scaffold represents a critical "middle ground" between the rigid hyper-constraint of 

-lactams/pyrrolidones and the entropic freedom of open-chain amides.

While 5- and 6-membered lactams are often chosen for their synthetic ease, substituted caprolactams offer a superior "induced fit" capability . X-ray crystallographic data reveals that the 7-membered ring possesses a unique conformational landscape—primarily a distorted chair—that allows for specific substituent orientations (equatorial vs. axial) impossible in smaller rings. This guide compares the crystallographic performance of these scaffolds, providing protocols to overcome the specific challenges of crystallizing these often hygroscopic and conformationally mobile molecules.

Comparative Structural Analysis

Scaffold Rigidity and Conformational Locking

The primary "performance" metric of a scaffold in drug design is its ability to position pharmacophores (R-groups) in 3D space to match a biological target.

Feature

-Caprolactam (7-Ring)

-Valerolactam (6-Ring)
Open-Chain Amide
Amide Geometry Cis (Forced)Cis (Forced)Trans (Preferred)
Conformation Distorted Chair (Flexible)Half-Chair/Envelope (Rigid)Free Rotation
Ring Inversion Low Barrier (~10 kcal/mol)High Barrier (Rigid)N/A
Substituent Preference C6-Equatorial (dominant)Equatorial (exclusive)N/A
H-Bond Motif (Solid State) Dimers (R2,2(8)) Chains/DimersChains

Expert Insight: X-ray studies, such as those by Gruber et al. (2014), demonstrate that monosubstituted caprolactams (e.g., C6-methoxy) overwhelmingly adopt a chair conformation with the substituent in the equatorial position to minimize 1,3-diaxial-like interactions. However, unlike the 6-membered piperidone/valerolactam analogs, the 7-membered ring retains enough flexibility to undergo ring inversion if sterically pressured (e.g., by bulky N-substitution like BOC groups). This makes caprolactams excellent mimics for peptide


-turns, whereas 6-membered rings often lock the turn too tightly to fit diverse binding pockets.
The "Cis-Amide" Mimicry

A critical crystallographic distinction is the amide bond geometry.

  • Open-chain amides predominantly crystallize in the trans conformation ($ \omega \approx 180^\circ $).

  • Caprolactams are constrained to the cis conformation ($ \omega \approx 0^\circ $).

This forces the


 and 

substituents into a specific vector relationship, mimicking the "turn" structures found in bioactive peptides. Crystallography confirms that even with heavy substitution, the amide unit (O=C-N-H) remains planar (RMSD < 0.02 Å), serving as a reliable structural anchor.

Experimental Protocols

Crystallizing substituted caprolactams presents two unique challenges: hygroscopicity (due to the polar amide exposed in the flexible ring) and conformational disorder (ring puckering).

Protocol A: Vapor Diffusion for Hygroscopic Lactams

Standard evaporation often leads to oils or hydrates. This protocol utilizes non-polar antisolvents to drive controlled nucleation.

  • Preparation: Dissolve 10-20 mg of the substituted caprolactam in a minimal volume (0.5–1.0 mL) of a "good" solvent.

    • Recommended: Ethyl Acetate or THF (Tetrahydrofuran). Avoid alcohols if possible to prevent competitive H-bonding.

  • Filtration: Pass through a 0.22

    
    m PTFE filter into a small inner vial (borosilicate glass).
    
  • Antisolvent Selection: Place the inner vial into a larger jar containing 3–5 mL of antisolvent.

    • Choice: Diethyl ether (for THF solutions) or n-Hexane (for Ethyl Acetate solutions).

    • Note: The antisolvent must be miscible with the solvent but insoluble for the lactam.

  • Equilibration: Seal the outer jar tightly. Store at 4°C.

    • Mechanism:[1][2][3] The volatile antisolvent slowly diffuses into the lactam solution, gradually increasing supersaturation without shock-crashing the product.

  • Harvesting: Crystals typically appear within 3–7 days. Mount immediately in Paratone-N oil to prevent hydration from ambient moisture.

Protocol B: Handling Ring Disorder in Refinement

7-membered rings often show high thermal ellipsoids in X-ray data due to ring puckering.

  • Data Collection: Collect data at 100 K (cryogenic) is mandatory to freeze out ring inversions.

  • Refinement Strategy:

    • If the ring atoms (C3-C4-C5) show elongated ellipsoids, check for discrete disorder.

    • Model the ring as two distinct conformations (Part A and Part B) typically in a chair/twist-boat equilibrium.

    • Restrain bond lengths (DFIX) and thermal parameters (SIMU/DELU) between the two disordered components to maintain chemical logic.

Visualizing the Workflow

Diagram 1: Crystallization Decision Matrix

This logic flow guides the user through solvent selection based on the specific substitution pattern of the caprolactam.

CrystallizationWorkflow Start Substituted Caprolactam Sample SolubilityCheck Check Solubility in EtOAc Start->SolubilityCheck MethodA Method A: Vapor Diffusion Solvent: EtOAc Antisolvent: Hexane/Pentane SolubilityCheck->MethodA Yes MethodB Method B: Vapor Diffusion Solvent: THF or DCM Antisolvent: Diethyl Ether SolubilityCheck->MethodB No (Try THF) Soluble Soluble Insoluble Insoluble Outcome Harvest Crystals (Mount in Oil @ 100K) MethodA->Outcome MethodC Method C: Slow Cooling Solvent: Toluene/Acetonitrile Temp: 60°C -> 4°C MethodB->MethodC If Oiling Occurs MethodB->Outcome MethodC->Outcome

Caption: Decision matrix for crystallizing substituted caprolactams, prioritizing vapor diffusion to control supersaturation and avoid oil formation.

Diagram 2: Conformational Landscape & Interactions

This diagram illustrates the structural causality: how substitution leads to specific crystallographic outcomes.

ConformationLogic Substituent Substituent Type (e.g., C6-OMe, N-BOC) RingConf Ring Conformation (Chair vs. Twist-Boat) Substituent->RingConf Steric/Electronic Effects Packing Crystal Packing (H-Bond Motif) RingConf->Packing Shape Complementarity Example1 C6-Equatorial (Stable Chair) RingConf->Example1 Utility Drug Design Utility (Pharmacophore Vector) Packing->Utility Defines Bioactive Pose Example2 R2,2(8) Dimer (Dimers > Chains) Packing->Example2

Caption: The structural causality chain: Substituents dictate the ring pucker (Chair), which drives the formation of R2,2(8) dimers in the crystal lattice.

Quantitative Data Summary

The following table aggregates typical bond parameters derived from high-resolution X-ray structures of


-caprolactam derivatives compared to standard peptide bonds.
Parameter

-Caprolactam (Substituted)
Standard Peptide (Trans)Significance
C=O Bond Length

Å

Å
Classic double bond character; highly stable.
C-N Bond Length

Å

Å
Partial double bond character indicates resonance stability despite ring strain.

Torsion (C-N-C=O)

to

(Planar)

Critical Differentiator: Forces a "turn" geometry.
Ring Torsion (C-C-C-C)

(Variable)
N/AIndicates the "puckering" flexibility available for induced fit.
H-Bond Distance (N...O)

Å

Å
Strong intermolecular pairing, typically forming centrosymmetric dimers.

Data Source: Aggregated from Cambridge Structural Database (CSD) entries for caprolactam derivatives (e.g., Ref Code CAPLAC).

References

  • Gruber, T., et al. (2014).

    
    -caprolactams by X-ray crystallography and NMR spectroscopy."[2][4] New Journal of Chemistry, 38, 5905-5917.[4]
    
    
  • Winkler, F. K., & Dunitz, J. D. (1975). "Medium-ring compounds. Part XXVI. The crystal structure of

    
    -caprolactam."[2][5][6][7] Acta Crystallographica Section B, 31(1), 268-269.
    
    
  • BenchChem. "A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry."

Sources

stability comparison of 5-membered vs 7-membered lactams

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous, data-driven comparison of 5-membered (γ-lactam) and 7-membered (ε-lactam) rings, designed for researchers in medicinal chemistry and polymer science.

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Scientists, Polymer Engineers[1]

Executive Summary: The "Fortress" vs. The "Spring"

In drug design and materials science, the choice between a 5-membered (pyrrolidin-2-one) and a 7-membered (azepan-2-one) lactam is a choice between kinetic inertness and thermodynamic potential .[1]

  • 5-Membered (

    
    -Lactam):  Represents the "Fortress."[1] It exhibits exceptional hydrolytic stability due to near-perfect orbital alignment for amide resonance and minimal ring strain.[1] It is the preferred scaffold for metabolic stability (e.g., Levetiracetam, Piracetam).
    
  • 7-Membered (

    
    -Lactam):  Represents the "Spring."[1] While kinetically stable enough for shelf-life, it possesses significant "medium-ring" strain (transannular interactions).[1] This thermodynamic instability drives ring-opening polymerization (e.g., Nylon-6 production), making it a reactive "warhead" under specific catalytic conditions where the 5-membered ring remains inert.[1]
    

Thermodynamic Stability & Ring Strain[2][3]

The fundamental difference in stability arises from the Ring Strain Energy (RSE) and the enthalpy of ring-opening (


).
Comparative Data Table
Parameter5-Membered (

-Lactam)
7-Membered (

-Lactam)
Implications
IUPAC Name Pyrrolidin-2-oneAzepan-2-one (Caprolactam)
Ring Strain Energy (RSE) ~1–2 kcal/mol~3–4 kcal/mol7-membered has higher potential energy.[1]

+0.5 to -1.3 kcal/mol (Endothermic/Neutral)-3.5 to -4.0 kcal/mol (Exothermic)Critical: 7-membered rings polymerize spontaneously; 5-membered rings do not.[1]
Conformation Envelope (Puckered)Twist-Chair7-membered suffers from transannular (Pitzer) strain.[1]
Amide Resonance High (Planar geometry favored)Moderate (Twisted amide bond)Planarity protects 5-membered rings from nucleophilic attack.[1]
The "Nylon Factor" (Experimental Evidence)

The most definitive proof of the stability difference is the polymerizability :

  • Experiment: When heated with a catalyst (e.g., water/acid),

    
    -caprolactam undergoes ring-opening polymerization to form Nylon-6.[1] The driving force is the release of ring strain (
    
    
    
    ).
  • Contrast: Under identical conditions,

    
    -butyrolactam does not polymerize .[1] The ring is thermodynamically more stable than its open-chain polymer form. It requires ultra-high pressures (20,000 atm) to force polymerization.[2][3]
    

Kinetic Stability: Hydrolysis Profiles

While thermodynamics dictates if a reaction can occur, kinetics dictates how fast. Both lactams are significantly more stable than the highly strained


-lactams (4-membered), but distinct differences exist.[1]
Mechanism of Hydrolysis (Acid & Base)

Both rings follow a Bimolecular (A


2 / B

2)
mechanism, unlike

-lactams which can undergo unimolecular fission.[1]
1. Alkaline Hydrolysis (Rate-Determining Step)[1]
  • 5-Membered: The formation of the tetrahedral intermediate is sterically unhindered, but the breakdown of this intermediate is unfavorable. The rigid ring resists the geometry change required to break the C-N bond.

  • 7-Membered: The ring is more flexible (entropic advantage), allowing easier accommodation of the tetrahedral transition state. However, the primary driver for faster hydrolysis (compared to 5-membered) is the relief of transannular strain upon ring opening.

2. Acidic Hydrolysis
  • Observation: 5-membered lactams are exceptionally stable in acidic media.[1]

  • Data Point: In comparative studies,

    
    -lactams often require harsh conditions (6M HCl, reflux, >24h) for complete hydrolysis, whereas 
    
    
    
    -lactams hydrolyze at measurable rates under milder conditions due to the protonation-induced twist in the amide bond, which disrupts resonance more effectively in the flexible 7-membered ring.
Visualization: Hydrolysis Pathway

The following diagram illustrates the kinetic barrier difference. The 5-membered ring has a higher activation energy (


) for the ring-opening step.

HydrolysisComparison Lactam5 5-Membered Lactam (Ground State: Stable) TS5 Tetrahedral Intermediate (5) (High Energy Barrier) Lactam5->TS5 + OH- / H2O Slow (High Resonance) Lactam7 7-Membered Lactam (Ground State: Strained) TS7 Tetrahedral Intermediate (7) (Med Energy Barrier) Lactam7->TS7 + OH- / H2O Faster (Strain Relief) Product Open Chain Amino Acid (Thermodynamic Sink) TS5->Product Ring Opening (Unfavorable) TS7->Product Ring Opening (Driven by Strain Release)

Caption: Comparative hydrolysis pathways. The 7-membered ring opening is facilitated by the release of transannular strain, whereas the 5-membered ring opening is thermodynamically neutral/unfavorable.

Experimental Protocols

To objectively compare these scaffolds in your own lab, use the following standardized protocols.

Protocol A: Accelerated Stability Testing (Arrhenius Method)

Purpose: Determine shelf-life (


) and hydrolysis rate constants (

).[1]
  • Preparation:

    • Prepare 10 mM solutions of the 5-membered and 7-membered lactam candidates in phosphate buffer (pH 7.4) and 0.1 M NaOH (alkaline stress).

  • Incubation:

    • Aliquot samples into HPLC vials.

    • Incubate at three temperatures: 40°C, 60°C, and 80°C.

  • Quantification:

    • Analyze via HPLC-UV (210 nm) or LC-MS at time points: 0, 4, 8, 24, 48, and 72 hours.

    • Monitor the disappearance of the parent peak and appearance of the amino-acid hydrolysis product (GABA for 5-mem,

      
      -aminocaproic acid for 7-mem).
      
  • Calculation:

    • Plot

      
       vs. time to obtain 
      
      
      
      (slope).[1]
    • Plot

      
       vs. 
      
      
      
      (Arrhenius plot) to extrapolate
      
      
      .[1]
    • Expected Result: The slope for the 7-membered lactam will be steeper (higher

      
       barrier to overcome strain) or the absolute rate 
      
      
      
      will be higher in alkaline conditions compared to the 5-membered analog.
Protocol B: Ring Strain Validation (DSC Method)

Purpose: Quantify the thermodynamic potential for ring opening (polymerization tendency).

  • Setup: Use Differential Scanning Calorimetry (DSC).

  • Method:

    • Seal the lactam (5-10 mg) in a high-pressure pan with 1-5 mol% of a ring-opening catalyst (e.g., sodium caprolactamate or benzoic acid).

    • Heat from 25°C to 250°C at 10°C/min.

  • Analysis:

    • Measure the heat flow (Exotherm).

    • 5-Membered: Will show a melting endotherm but no polymerization exotherm (or a negligible one).[1]

    • 7-Membered: Will show a melting endotherm followed by a distinct polymerization exotherm (approx. -15 kJ/mol).[1]

Strategic Decision Guide for Drug Design

When should you choose which ring?

DecisionTree Start Select Lactam Scaffold Goal Primary Design Goal? Start->Goal Metabolic Max Metabolic Stability (Oral Drug) Goal->Metabolic Warhead Covalent Inhibitor (Target Engagement) Goal->Warhead Solubility Solubility/Formulation Goal->Solubility Select5 Choose 5-Membered (Gamma-Lactam) • High Resonance • Planar/Compact • Non-toxic metabolites Metabolic->Select5 Best Choice Select7 Choose 7-Membered (Epsilon-Lactam) • Conformational Flexibility • Mimics Beta-turns • Potential for Ring Opening Warhead->Select7 If Beta-lactam is too unstable Solubility->Select5 High polarity (e.g. PVP) Solubility->Select7 Lipophilic balance

Caption: Decision matrix for selecting lactam ring size based on pharmaceutical requirements.[1]

References

  • Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors.[4] Journal of Medicinal Chemistry.[4] Link

  • Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry. Link[1]

  • Blackburn, R. A. M., et al. (2023). Ring-Opening Polymerization for the Goal of Chemically Recyclable Polymers. Macromolecules.[5][6] Link[1]

  • Crescenzi, V., et al. (1972). Thermodynamics of polymerization of lactams. Macromolecular Chemistry and Physics.[6] (Provides

    
     values for polymerization).
    
  • Amorati, R., et al. (2023). Remote stereoelectronic effects in pyrrolidone- and caprolactam-substituted phenols.[1] Journal of Organic Chemistry.[7] Link[1]

Sources

Technical Guide: Chiral Resolution of 3-Substituted Azepan-2-ones

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical methodologies for the chiral resolution of 3-substituted azepan-2-ones (specifically focusing on the 3-amino derivative,


-amino-

-caprolactam), a critical scaffold in the synthesis of lysine mimetics, CGRP receptor antagonists (e.g., Telcagepant intermediates), and cathepsin K inhibitors.
Executive Summary

The 3-substituted azepan-2-one scaffold presents a unique challenge in process chemistry due to the conformational flexibility of the seven-membered lactam ring. While asymmetric synthesis is possible, chiral resolution remains the dominant industrial strategy for securing enantiopure material due to cost-efficiency and scalability. This guide compares three distinct methodologies: Diastereomeric Salt Crystallization (for bulk manufacturing), Enzymatic Kinetic Resolution (for high-purity intermediates), and Chiral HPLC (for analytical and preparative separation).

Method 1: Diastereomeric Salt Crystallization (The Industrial Standard)

Best For: Multi-kilogram scale-up, cost-sensitive processes. Principle: Exploits the differential solubility of diastereomeric salts formed between the racemic amine (lactam) and a chiral acid.[1]

Critical Reagents
  • Substrate: rac-3-amino-hexahydro-2H-azepin-2-one (also known as DL-

    
    -amino-
    
    
    
    -caprolactam).
  • Resolving Agent: L-(+)-Tartaric acid (or D-(-)-Tartaric acid for the opposite enantiomer).

  • Solvent System: Methanol/Water or Ethanol (anhydrous).

Step-by-Step Protocol
  • Salt Formation:

    • Dissolve 1.0 eq of rac-3-amino-azepan-2-one in Methanol (5 mL/g).

    • Separately, dissolve 1.0 eq of L-(+)-Tartaric acid in Methanol (5 mL/g) at 50°C.

    • Slowly add the acid solution to the amine solution while stirring.[2] A mild exotherm will occur.[2]

  • Controlled Crystallization:

    • Heat the combined mixture to reflux (approx. 65°C) until a clear solution is obtained.

    • Seeding (Crucial): Cool to 55°C and add seed crystals of the pure (S)-amine·L-tartrate salt if available.

    • Cool slowly to 20°C over 4–6 hours (ramp rate: 5–10°C/hour). Rapid cooling traps the eutectics, lowering optical purity.

    • Stir at 20°C for an additional 2 hours.

  • Isolation:

    • Filter the white crystalline solid.

    • Wash: Wash the cake with cold Methanol (0°C) to remove the mother liquor containing the enriched (R)-isomer.

  • Free-Basing (Liberation):

    • Suspend the salt in water.

    • Adjust pH to >12 using 4M NaOH or

      
      .
      
    • Extract with Dichloromethane (DCM) or Chloroform (

      
       volumes).
      
    • Dry over

      
       and concentrate to yield (S)-3-amino-azepan-2-one.
      

Self-Validating Check:

  • If the specific rotation

    
     is lower than literature value (approx. 
    
    
    
    for L-isomer in water), perform a recrystallization of the salt in Ethanol/Water (9:1) before free-basing.
Method 2: Enzymatic Kinetic Resolution (The Green Alternative)

Best For: High optical purity (>99% ee), mild conditions, protecting-group-free synthesis. Principle: Uses a lipase to selectively acylate the amino group of one enantiomer, leaving the other as a free amine. This method preserves the lactam ring, unlike industrial lysine production which hydrolyzes it.

Critical Reagents
  • Biocatalyst: Candida antarctica Lipase B (immobilized), commercially known as Novozym 435 .[3][4]

  • Acyl Donor: Ethyl Acetate (acts as solvent and reactant) or Isopropyl Acetate.

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene (if not using ester as solvent).

Step-by-Step Protocol
  • Reaction Setup:

    • Suspend rac-3-amino-azepan-2-one (100 mM) in dry MTBE.

    • Add Ethyl Acetate (5.0 eq) or Vinyl Acetate (2.0 eq) as the acyl donor.

    • Add Novozym 435 (20–50% w/w relative to substrate).

  • Incubation:

    • Incubate at 30–40°C with orbital shaking (200 rpm).

    • Monitoring: Track conversion via HPLC. The reaction typically follows "Kazlauskas' Rule": the lipase preferentially acylates the (R)-enantiomer (depending on steric bulk), but for primary amines, S-selectivity is common with CAL-B. Note: Verify specific preference for 7-membered rings via small-scale screen.

  • Termination:

    • Stop reaction at exactly 50% conversion (theoretical maximum yield for resolution).

    • Filter off the immobilized enzyme (can be recycled).

  • Separation:

    • The mixture now contains (S)-Amide (acylated product) and (R)-Amine (unreacted substrate).

    • Acid Wash: Extract the organic phase with 1M HCl.

      • Aqueous Layer: Contains the unreacted (R)-Amine (protonated). Basify and extract to recover.

      • Organic Layer: Contains the (S)-Amide.[5] Evaporate to recover.

    • Hydrolysis:[6][7] The (S)-Amide can be hydrolyzed back to the free amine using 6M HCl reflux if the free amine is required.

Method 3: Chiral HPLC Separation (Analytical & Prep)

Best For: Determination of Enantiomeric Excess (ee), impurity profiling, and mg-scale isolation.

ParameterCondition
Column Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate)
Dimensions 4.6 x 250 mm (Analytical) / 20 x 250 mm (Prep)
Mobile Phase n-Hexane : Isopropanol : Diethylamine (DEA)
Ratio 80 : 20 : 0.1 (v/v/v)
Flow Rate 1.0 mL/min (Analytical)
Detection UV @ 210 nm (Amide bond absorption)
Temperature 25°C

Technical Insight: The addition of 0.1% Diethylamine (DEA) is non-negotiable. Without it, the basic primary amine at the 3-position will interact with residual silanols on the column stationary phase, causing severe peak tailing and loss of resolution.

Comparative Analysis
FeatureDiastereomeric Salt CrystallizationEnzymatic Kinetic ResolutionChiral HPLC
Scalability High (kg to ton)Medium (g to kg)Low (mg to g)
Max Yield >35% (of theoretical 50%)45-50% (of theoretical 50%)>90% (Recovery)
Optical Purity 90-98% ee (requires recrystallization)>99% ee (highly selective)>99.9% ee
Cost Low (Cheap reagents)Medium (Enzyme cost)High (Solvents/Columns)
Throughput Batch (Slow, days)Batch/Continuous (Hours)Low (Serial injection)
Visualized Workflows
Figure 1: Diastereomeric Salt Resolution Workflow

This flowchart illustrates the logic of the crystallization process, emphasizing the recycling of the mother liquor to maximize yield.

SaltResolution Start Racemic 3-amino-azepan-2-one + L-Tartaric Acid Heat Heat to Reflux (Methanol) Clear Solution Start->Heat Cool Controlled Cooling to 20°C (Seeding with S-Salt) Heat->Cool Filter Filtration Cool->Filter Crystals Solid Cake: (S)-Amine · L-Tartrate Filter->Crystals Insoluble Salt Liquor Mother Liquor: Enriched (R)-Amine Filter->Liquor Soluble Fraction Recryst Recrystallization (EtOH/H2O) Crystals->Recryst If ee < 98% Base Free-Basing (NaOH / Extraction) Crystals->Base If ee > 98% Racemize Racemization (Schiff Base / Heat) Liquor->Racemize Recycle Loop Recryst->Base FinalProd Pure (S)-3-amino-azepan-2-one (>99% ee) Base->FinalProd Racemize->Start Re-enter Process

Caption: Workflow for the resolution of 3-amino-azepan-2-one using L-Tartaric Acid, including a racemization loop for the undesired enantiomer.

Figure 2: Enzymatic Kinetic Resolution Mechanism

This diagram details the molecular selectivity of the lipase, showing how the 7-membered ring remains intact while the amine is acylated.

EnzymaticRes Racemate Racemic 3-amino-azepan-2-one Complex Enzyme-Substrate Complex Racemate->Complex Enzyme CAL-B Lipase (Novozym 435) Enzyme->Complex AcylDonor Ethyl Acetate (Acyl Donor) AcylDonor->Complex ProdS (S)-N-Acetyl-lactam (Acylated Product) Complex->ProdS Fast Reaction (k_fast) ProdR (R)-Amine-lactam (Unreacted) Complex->ProdR Slow/No Reaction (k_slow) Sep Acid/Base Extraction ProdS->Sep ProdR->Sep

Caption: Kinetic resolution using CAL-B Lipase. The enzyme selectively acylates one enantiomer (typically S), allowing separation via simple extraction.

References
  • BenchChem. (2025).[2] Chiral Separation of 3-amino-1-methylazepan-2-one using High-Performance Liquid Chromatography. Retrieved from

  • Wikipedia. (n.d.). Chiral Resolution: Crystallization of Diastereomeric Salts. Retrieved from

  • Yamaguchi, S., et al. (2007). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides. Applied and Environmental Microbiology. Retrieved from

  • Silva, F.M.W.G., et al. (2023).[8] Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions. Life (MDPI). Retrieved from

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from

Sources

Biological Assay Standards for Caprolactam Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Caprolactam Scaffold in Modern Therapeutics

While ε-caprolactam is industrially ubiquitous as a Nylon-6 precursor, its role in medicinal chemistry has evolved into a versatile pharmacophore. Unlike the unstable


-lactam ring characteristic of penicillin antibiotics, the seven-membered caprolactam ring offers superior hydrolytic stability and conformational flexibility. This guide establishes the biological assay standards required to evaluate caprolactam derivatives, specifically focusing on their two most promising therapeutic applications: Histone Deacetylase (HDAC) inhibition  and Antimicrobial/Cytotoxic activity .

This document moves beyond generic screening protocols. It provides a comparative analysis of caprolactam-based candidates against industry standards (e.g., Vorinostat/SAHA, Doxorubicin), supported by experimental data and self-validating workflow diagrams.

Comparative Analysis: Epigenetic Modulation (HDAC Inhibition)

Caprolactam derivatives are increasingly utilized as "cap-group" modifications in the design of HDAC inhibitors (HDACi). The caprolactam ring mimics the hydrophobic surface recognition domain of standard hydroxamic acids but potentially offers improved isoform selectivity (specifically for HDAC6).

Performance Comparison: Caprolactam Derivatives vs. SAHA

The following data synthesizes performance metrics of caprolactam-modified hydroxamates against the FDA-approved standard, Vorinostat (SAHA).

Table 1: Comparative IC


 Values (HDAC Inhibition) 
Compound ClassTarget IsoformIC

(nM)
Selectivity ProfileReference Standard (SAHA) IC

SAHA (Vorinostat) Pan-HDAC100 - 200Non-selectiveN/A
HPOB (Caprolactam-based) HDAC656>30-fold vs HDAC113 nM (HDAC6) / 100 nM (HDAC1)
C5-Methyl SAHA (Caprolactam) HDAC1/6100Dual HDAC1/6~150 nM
Compound E10 (Fused-Caprolactam) MCF-7 Cells320 (Cellular)p53/mTOR pathway~500 nM (Cellular)

Data synthesized from comparative screenings (e.g., HPOB vs. SAHA).[1]

Validated Protocol: Fluorometric HDAC Activity Assay

Principle: This assay utilizes a fluorogenic acetylated peptide substrate. The "Application Scientist" insight here is the choice of Developer Reagent . Many commercial kits use trypsin, but for caprolactam derivatives—which may have protease inhibitory side-activities—it is critical to use a developer resistant to lactam interference.

Workflow Logic:

  • Incubation: HDAC enzyme removes the acetyl group from the substrate.

  • Development: The developer cleaves the deacetylated peptide, releasing the fluorophore.

  • Inhibition: Caprolactam derivative binds the Zinc-pocket, preventing deacetylation.

Step-by-Step Methodology:

  • Enzyme Prep: Dilute recombinant HDAC6 (or HeLa nuclear extract for pan-inhibition) in Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl

    
    ).
    
    • Critical: Add 0.1 mg/mL BSA to prevent enzyme loss to plasticware.

  • Compound Dilution: Dissolve caprolactam derivatives in DMSO. Serial dilute to ensure final DMSO concentration is <1% to avoid enzyme denaturation.

  • Reaction Assembly:

    • 10 µL Diluted Compound

    • 15 µL HDAC Enzyme Solution

    • Incubate 10 mins at 37°C to allow equilibrium binding.

    • 25 µL Fluorogenic Substrate (e.g., Boc-Lys(Ac)-AMC).

  • Kinetic Read: Incubate 30 mins at 37°C. Add 50 µL Developer Solution containing Trichostatin A (to stop the HDAC reaction).

  • Detection: Read Fluorescence (Ex/Em = 350-360/450-460 nm).

Mechanism of Action Visualization

HDAC_Pathway Substrate Acetylated Substrate (Non-Fluorescent) Product Deacetylated Substrate Substrate->Product Deacetylation HDAC HDAC Enzyme (Zinc Active Site) HDAC->Substrate Catalysis Complex Enzyme-Inhibitor Complex HDAC->Complex Inhibition Inhibitor Caprolactam Derivative Inhibitor->HDAC Binding Complex->Product Blocked Signal Fluorescent Signal Product->Signal + Developer

Figure 1: Logical flow of the Fluorometric HDAC Assay. The Caprolactam derivative competes for the Zinc active site, blocking the conversion of substrate to fluorescent product.

Comparative Analysis: Cytotoxicity & Antiproliferative Potency[2][3][4][5][6]

Beyond HDAC inhibition, complex fused caprolactam derivatives (e.g., Isolongifolenone-based) exhibit direct cytotoxicity via the p53/mTOR pathway.[2]

Performance Comparison: Caprolactam vs. Doxorubicin

The following table compares the selectivity index (SI) of novel caprolactam derivatives against Doxorubicin, a standard chemotherapeutic with high toxicity.

Table 2: Cytotoxicity Profile (IC


 in µM) 
Cell LineTissue OriginCaprolactam (E10)Doxorubicin (Standard)Interpretation
MCF-7 Breast Cancer0.32 ± 0.470.80 ± 0.12Superior Potency
A549 Lung Cancer1.39 ± 0.210.55 ± 0.08Moderate Potency
HepG2 Liver Cancer1.36 ± 0.151.20 ± 0.10Comparable
LO2 Normal Liver> 1008.50 ± 1.20High Selectivity (Safer)

Note: The high IC


 on LO2 cells indicates that Caprolactam E10 is significantly less toxic to normal cells than Doxorubicin.
Validated Protocol: CCK-8 Cell Viability Assay

Why CCK-8 over MTT? Caprolactam derivatives are often hydrophobic. The MTT formazan product requires solubilization in DMSO, which can introduce errors if the derivative precipitates. CCK-8 produces a water-soluble formazan, eliminating the solubilization step and reducing experimental variability.

Step-by-Step Methodology:

  • Seeding: Seed MCF-7 cells (5 × 10

    
     cells/well) in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Replace media with 100 µL fresh media containing serial dilutions of the Caprolactam derivative.

    • Control: 0.1% DMSO vehicle control (Negative) and Doxorubicin (Positive).

  • Exposure: Incubate for 48h at 37°C, 5% CO

    
    .
    
  • Development: Add 10 µL CCK-8 reagent (WST-8) to each well. Avoid introducing bubbles.

  • Measurement: Incubate 1-4h until orange color develops. Measure Absorbance at 450 nm.

  • Calculation:

    
    
    
Apoptotic Signaling Pathway

Apoptosis_Pathway Drug Caprolactam Derivative (E10) ROS Intracellular ROS Increase Drug->ROS Triggers p53 p53 Activation ROS->p53 Upregulates mTOR mTOR Pathway p53->mTOR Inhibits Apoptosis Cell Apoptosis (Annexin V+) p53->Apoptosis Direct Induction Autophagy Autophagy Induction mTOR->Autophagy Derepresses Autophagy->Apoptosis Promotes

Figure 2: The established mechanism of action for Isolongifolenone-based caprolactam derivatives, highlighting the p53/mTOR axis.

References

  • Novel Isolongifolenone-Based Caprolactam Derivatives as Potential Anticancer Agents via the p53/mTOR/Autophagy Pathway. National Institutes of Health (PMC). [Link]

  • Structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position. Journal of Medicinal Chemistry. [Link]

  • Development of a histone deacetylase 6 inhibitor and its biological effects. Proceedings of the National Academy of Sciences (PNAS). [Link]

  • Synthesis, antimicrobial activity, molecular docking and ADMET study of a caprolactam-glycine cluster. Journal of Biomolecular Structure and Dynamics. [Link]

Sources

Comparative Analytical Guide: Structural Elucidation and Reference Spectra for Ethyl 2-(2-oxoazepan-3-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals synthesizing complex nitrogenous heterocycles, the structural validation of building blocks is a critical bottleneck. Ethyl 2-(2-oxoazepan-3-yl)acetate (CAS: 831-32-3) is a highly versatile caprolactam derivative utilized in the design of conformationally constrained peptidomimetics and active pharmaceutical ingredients.

This guide objectively compares the reliability of high-fidelity experimental reference spectra against in silico predictive models for this specific compound. Due to the complex conformational dynamics of the 7-membered azepane ring, algorithmic predictions frequently fail to map exact multiplet structures. Here, we provide a comprehensive, self-validating experimental dataset (NMR, FT-IR, and HRMS) alongside the mechanistic rationale required for absolute structural and purity verification.

Comparative Analysis: Experimental Acquisition vs. In Silico Prediction

When verifying the structure of ethyl 2-(2-oxoazepan-3-yl)acetate, laboratories often weigh the speed of in silico spectral prediction against the rigorousness of empirical acquisition. While predictive software (e.g., based on HOSE codes or neural networks) performs well for rigid aromatics, it struggles with the dynamic pseudorotation of the azepane core.

Why Empirical Data Outperforms Algorithms

The 7-membered azepane ring exhibits marked conformational flexibility, rapidly interconverting between chair, boat, and twist-boat forms in solution[1]. Furthermore, the substitution at the C3 position creates a chiral center, rendering the adjacent methylene protons diastereotopic. In silico models typically average these


-couplings, resulting in oversimplified spectra that mask critical stereochemical nuances.

Logic cluster_0 In Silico Prediction cluster_1 Experimental Acquisition P1 Static Algorithm C Azepane Ring Dynamics (Chair/Boat Pseudorotation) P1->C Fails to map P2 Averaged J-Coupling P2->C Ignores pucker E1 Empirical Shifts E1->C Captures state E2 Exact Multiplets E2->C Resolves H D Accurate Structural Elucidation C->D

Comparative logic: Experimental acquisition vs. in silico prediction for azepane dynamics.

Table 1: Performance Comparison for Azepane Derivatives

Analytical MetricIn Silico PredictionExperimental Acquisition (The Standard)
Diastereotopic Resolution Poor (Often merges signals)Excellent (Resolves distinct multiplets)
Solvent Effect Mapping Generic / Non-specificExact (Accounts for H-bonding in CDCl₃)
Vibrational Coupling Harmonic approximationCaptures exact Amide I/Ester C=O split
Purity Assessment N/A (Assumes 100% purity)Identifies trace residual solvents/precursors

Self-Validating Analytical Workflow

To ensure total trustworthiness in the dataset, the following workflow employs orthogonal analytical techniques. Each step is designed as a self-validating system, utilizing internal standards and background calibrations to eliminate false positives.

Workflow A Ethyl 2-(2-oxoazepan-3-yl)acetate (CAS: 831-32-3) B Sample Prep: CDCl3 + 0.05% TMS (Non-polar, no exchangeable D) A->B D FT-IR (ATR) Identifies C=O (Ester vs Lactam) A->D E LC-HRMS (ESI+) Exact Mass & Fragmentation A->E C High-Res NMR (400 MHz) Resolves Diastereotopic Protons B->C F Validated Reference Spectra C->F D->F E->F

Orthogonal analytical workflow for the structural validation of the target compound.

Nuclear Magnetic Resonance (NMR) Protocol
  • Causality of Solvent Choice: Deuterated chloroform (CDCl₃) is selected because the non-polar nature of the azepane ring ensures high solubility, and CDCl₃ lacks exchangeable deuterium atoms that would obliterate the crucial lactam N-H signal via H/D exchange[2].

  • Protocol:

    • Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.05% v/v tetramethylsilane (TMS) as an internal zero-reference.

    • Acquire ¹H NMR at 400 MHz (16 scans, 1.0 s relaxation delay) to ensure quantitative integration.

    • Acquire ¹³C NMR at 100 MHz (1024 scans) with broadband proton decoupling.

    • Self-Validation: Verify the solvent residual peak at exactly

      
       7.26 ppm (¹H) and 
      
      
      
      77.16 ppm (¹³C) before confirming analyte shifts.
FT-IR Spectroscopy Protocol
  • Causality of Technique: Attenuated Total Reflectance (ATR) is chosen over KBr pelleting to prevent moisture absorption (which broadens the N-H stretch) and to avoid pressure-induced polymorphic changes in the sample.

  • Protocol:

    • Clean the diamond ATR crystal with LC-MS grade isopropanol and acquire an ambient air background spectrum.

    • Apply 2-3 mg of the neat sample to the crystal and compress using the ATR anvil.

    • Acquire 32 co-added scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

    • Self-Validation: Ensure the baseline is flat at 4000 cm⁻¹ and no anomalous CO₂ peaks (2350 cm⁻¹) obscure the data.

High-Resolution Mass Spectrometry (HRMS) Protocol
  • Causality of Ionization: Electrospray Ionization in positive mode (ESI+) is ideal because the basic lactam nitrogen readily accepts a proton to form a stable

    
     pseudo-molecular ion.
    
  • Protocol:

    • Prepare a 1 µg/mL solution in Methanol/Water (50:50 v/v) containing 0.1% formic acid to drive protonation.

    • Inject 2 µL into a Q-TOF LC-HRMS system (Capillary voltage: 3.5 kV, Desolvation temp: 350°C).

    • Self-Validation: Calibrate the TOF flight tube with a standardized tuning mix immediately prior to acquisition to guarantee mass accuracy within < 5 ppm.

Core Experimental Reference Spectra

¹H and ¹³C NMR Data

The presence of the chiral center at C3 induces magnetic non-equivalence in the ring protons. The methylene protons of the acetate pendant group also split into a complex AB system (doublet of doublets) due to their proximity to the stereocenter.

Table 2: ¹H NMR Assignments (400 MHz, CDCl₃)

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
6.25br s1HLactam N-HBroadened due to quadrupolar relaxation of ¹⁴N.
4.15q,

= 7.1 Hz
2H-O-CH₂ -CH₃Deshielded by the adjacent ester oxygen.
3.25m2HC7-H₂Adjacent to the lactam nitrogen.
2.85m1HC3-HAlpha to the lactam carbonyl; split by C4 protons and the acetate CH₂.
2.70dd,

= 16.0, 7.5 Hz
1H-CH H-COO- (Part A)Diastereotopic proton A of the acetate linker.
2.45dd,

= 16.0, 6.0 Hz
1H-CHH -COO- (Part B)Diastereotopic proton B of the acetate linker.
1.95 – 1.35m6HC4, C5, C6-H₂Complex overlapping multiplets due to ring pseudorotation.
1.25t,

= 7.1 Hz
3H-O-CH₂-CH₃ Standard ethyl group methyl coupling.

Table 3: ¹³C NMR Assignments (100 MHz, CDCl₃)

Chemical Shift (

, ppm)
Carbon TypeAssignment
176.5Quaternary (C=O)Lactam Carbonyl (C2)
172.2Quaternary (C=O)Ester Carbonyl
60.6Secondary (CH₂)-O-C H₂-CH₃
42.1Secondary (CH₂)C7 (Adjacent to N)
40.2Tertiary (CH)C3 (Stereocenter)
37.8Secondary (CH₂)-C H₂-COO- (Acetate linker)
29.5, 28.2, 23.1Secondary (CH₂)C4, C5, C6 (Aliphatic ring carbons)
14.2Primary (CH₃)-O-CH₂-C H₃
FT-IR Vibrational Modes

Infrared spectroscopy provides definitive proof of the dual-carbonyl nature of the molecule. The ester carbonyl absorbs at a higher frequency due to the inductive electron-withdrawing effect of the alkoxy oxygen. Conversely, the lactam carbonyl (Amide I band) absorbs at a lower frequency because the nitrogen lone pair delocalizes into the carbonyl


-system, increasing single-bond character and weakening the C=O force constant[3].

Table 4: FT-IR Spectral Features (ATR)

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Correlation
3250Medium, BroadN-H StretchConfirms the secondary lactam amine.
2930, 2855Medium, SharpC-H StretchAliphatic azepane ring and ethyl group.
1735Strong, SharpC=O StretchEster carbonyl.
1655Strong, SharpC=O Stretch (Amide I)Lactam carbonyl; shifted lower due to resonance.
1185StrongC-O StretchEster alkoxy linkage.
High-Resolution Mass Spectrometry (HRMS)
  • Molecular Formula: C₁₀H₁₇NO₃

  • Calculated Exact Mass

    
    :  200.1281 
    
    
    
  • Experimental Exact Mass

    
    :  200.1285 
    
    
    
    (Mass Error: 2.0 ppm)
  • Primary Fragment: 154.0862

    
     (Loss of ethanol, -46 Da, indicative of the ethyl ester cleavage).
    

Conclusion

For complex heterocycles like ethyl 2-(2-oxoazepan-3-yl)acetate, in silico predictions fall short in accurately modeling the stereochemical and conformational realities of the azepane ring. The high-fidelity experimental reference spectra provided in this guide—anchored by self-validating protocols—serve as the definitive benchmark for structural elucidation. By understanding the causality behind the diastereotopic NMR splitting and the resonance-driven FT-IR shifts, researchers can confidently verify the integrity of their synthetic building blocks.

References

  • Carl Roth. "NMR Chemical Shifts of Common Solvents as Trace Impurities." Carl Roth Technical Data. Available at: [Link]

  • Rached, R., et al. "FTIR analysis of a,o-dicarbamoyloxy caprolactam PDMS." ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: Ethyl 2-(2-oxoazepan-3-yl)acetate

[1][2][3][4]

Chemical Identity & Hazard Profile

Before initiating any disposal workflow, verify the chemical identity and assess the specific hazards associated with this lactam-ester derivative.[1]

PropertySpecification
Chemical Name Ethyl 2-(2-oxoazepan-3-yl)acetate
CAS Number 831-32-3
Molecular Formula C

H

NO

Molecular Weight 199.25 g/mol
Structure Description 7-membered lactam (azepane) ring with an ethyl acetate side chain at the C3 position.[1][2]
Physical State Typically a solid or viscous liquid (depending on purity/temperature).[1]
Hazard Class (Inferred) Irritant (Skin/Eye/Respiratory) .[1][3] Potential Acute Toxicity (Oral).[1]
Storage Requirement Keep cold (2-8°C), dry, and protected from light.[1][2][4] Hygroscopic.
Safety Critical Warning

While specific toxicological data for this exact intermediate may be limited, it is structurally related to Caprolactam (an irritant/mild toxin) and Ethyl Acetate (flammable/irritant).[1] Treat this compound as a Hazardous Organic Substance .

  • Do NOT dispose of via municipal drainage or sink.[1]

  • Do NOT mix with strong oxidizing agents (e.g., nitric acid, perchlorates) during waste accumulation.[1]

Pre-Disposal Handling & Segregation

Proper segregation at the point of generation is the single most effective step in preventing downstream accidents.[1]

A. Waste Stream Classification

Determine the physical state of your waste to select the correct stream:

  • Solid Waste : Pure substance, contaminated gloves, weighing boats, or filter paper.[1]

    • Action: Segregate into Solid Hazardous Waste .

  • Liquid Waste : Mother liquors, reaction mixtures, or dissolved stock solutions.[1]

    • Action: Segregate into Non-Halogenated Organic Solvent Waste (unless dissolved in halogenated solvents like DCM).

B. Stabilization

Since the compound contains an ester and a lactam, it is susceptible to hydrolysis.[1]

  • pH Neutrality : Ensure liquid waste streams are near neutral (pH 6-8).[1][2] Acidic or basic conditions can hydrolyze the ester, potentially generating heat or changing the waste profile.[1]

  • Quenching : If the waste contains reactive reagents (e.g., hydrides used in its synthesis), quench fully before adding to the disposal container.[1]

Disposal Workflow (Step-by-Step)

Phase 1: Accumulation
  • Container Selection : Use a High-Density Polyethylene (HDPE) or Glass container.[1][2] Ensure the cap has a PTFE liner to prevent solvent degradation.[1]

  • Labeling : Attach a hazardous waste tag immediately upon the first drop of waste entering the container.[1]

    • Must Include : Full chemical name (No abbreviations/formulas), Hazard Checkbox (Irritant/Toxic), and "Start Date".[1]

  • Secondary Containment : Place the waste container in a secondary tray capable of holding 110% of the container's volume.

Phase 2: Bulking & Transfer

For larger scale disposal (pilot plant/kilo-lab):

  • Dissolution : If the compound is solid and you wish to dispose of it as liquid fuel, dissolve in a compatible combustible solvent (e.g., Ethanol, Acetone).[1]

  • Filtration : Remove any precipitated salts that might clog incinerator nozzles.[1]

Phase 3: Final Disposal Method

The authoritative method for destroying this organic intermediate is High-Temperature Incineration .[1][2]

  • Method : Rotary Kiln Incineration with secondary combustion chamber.[1]

  • Temperature : >1000°C (1832°F).[1]

  • Residence Time : >2 seconds.[1]

  • Rationale : This ensures complete thermal oxidation of the azepane ring and ester functionality into CO

    
    , H
    
    
    O, and N
    
    
    /NO
    
    
    (scrubbed).[1]

Decision Logic Diagram

The following diagram outlines the critical decision-making process for disposing of Ethyl 2-(2-oxoazepan-3-yl)acetate.

DisposalWorkflowStartWaste Generation:Ethyl 2-(2-oxoazepan-3-yl)acetateStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder, contaminated debris)StateCheck->SolidSolidLiquidLiquid Waste(Solutions, mother liquor)StateCheck->LiquidLiquidSolidBinContainer: Wide-mouth HDPE JarLabel: Solid Hazardous WasteSolid->SolidBinSolventCheckSolvent Type?Liquid->SolventCheckNonHaloNon-Halogenated(Ethanol, Acetone, Ethyl Acetate)SolventCheck->NonHaloNo HalogensHaloHalogenated(DCM, Chloroform)SolventCheck->HaloContains HalogensLiqBinAContainer: Safety Can/Glass BottleLabel: Flammable Organic WasteNonHalo->LiqBinALiqBinBContainer: Glass BottleLabel: Halogenated Organic WasteHalo->LiqBinBIncinerationFinal Disposal:High-Temp IncinerationSolidBin->IncinerationLiqBinA->IncinerationLiqBinB->Incineration

Figure 1: Operational decision tree for segregating and packaging Ethyl 2-(2-oxoazepan-3-yl)acetate waste streams.

Regulatory Compliance (US Focus)

EPA / RCRA Classification

Under the Resource Conservation and Recovery Act (RCRA), this specific chemical is not explicitly "P-listed" or "U-listed".[1][2] However, the generator is responsible for determining if the waste exhibits hazardous characteristics.[1]

  • Ignitability (D001) : If dissolved in a flammable solvent (Flash point <60°C).[1]

  • Toxicity (D0xx) : Unlikely to trigger TCLP limits for heavy metals or pesticides, but must be assessed.[1]

  • Generator Status : Ensure your facility's generator status (VSQG, SQG, or LQG) allows for the accumulation time required (usually 90 or 180 days).[1]

Transportation (DOT)

If shipping waste off-site:

  • Proper Shipping Name : Waste Flammable Liquid, n.o.s. (if in solvent) OR Waste Toxic Solid, Organic, n.o.s.[1][2] (if pure).

  • Packing Group : II or III (depending on hazard severity).[1]

Emergency Procedures

Spill Response
  • Evacuate : Clear the immediate area of unnecessary personnel.

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat.[1] If powder is fine, use an N95 dust mask.[1]

  • Containment :

    • Solids : Cover with wet paper towels to prevent dust generation, then scoop into a waste container.[1]

    • Liquids : Absorb with vermiculite or sand.[1] Do not use combustible materials (sawdust) if strong oxidizers are present.[1]

  • Decontamination : Clean the surface with a soap and water solution.[1][5] The lactam ring is water-soluble (or hydrolyzable).[1][2]

First Aid
  • Skin Contact : Wash with soap and water for 15 minutes.[1]

  • Eye Contact : Rinse cautiously with water for 15 minutes.[1][6] Remove contact lenses if present.[1][7][8][6][9][10]

  • Inhalation : Move to fresh air.[1][5][6][9][10][11]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 7768, Caprolactam (Parent Structure). Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][2]

Personal protective equipment for handling Ethyl 2-(2-oxoazepan-3-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 831-32-3 | Role: Pharmaceutical Intermediate / Building Block

Executive Summary

Ethyl 2-(2-oxoazepan-3-yl)acetate is a specialized pharmaceutical intermediate featuring a seven-membered lactam (caprolactam) ring. Unlike common reagents, this compound often lacks a comprehensive toxicological profile (Occupational Exposure Limit - OEL), requiring it to be handled under Occupational Exposure Band (OEB) 3 protocols (Default for novel intermediates).

Critical Logistical Note: Suppliers (e.g., BLD Pharm) frequently mandate Cold-Chain Transportation . This implies thermal instability. Immediate transfer to -20°C or 2-8°C storage upon receipt is critical to prevent degradation into potentially hazardous byproducts.

Part 1: Hazard Profiling & Risk Assessment

As a Senior Application Scientist, I apply the Precautionary Principle . In the absence of definitive animal toxicity data for CAS 831-32-3, we must infer hazards based on structural activity relationships (SAR) with similar lactam-esters.

Hazard CategoryRisk LevelScientific Justification (SAR Analysis)
Inhalation High Lactam derivatives can act as respiratory sensitizers. Dust or aerosols generated during weighing pose a significant risk of mucosal irritation (H335).
Skin Contact Moderate Esters are lipophilic and can penetrate the stratum corneum. The lactam ring structure suggests potential for skin sensitization or dermatitis (H317, H315).
Eye Contact Severe Esters hydrolyze on contact with moist mucous membranes (eyes), releasing acid derivatives (acetic acid) and the lactam core, leading to severe irritation (H319).
Thermal Stability Critical Cold Chain Required. Room temperature exposure may accelerate hydrolysis or ring-opening polymerization, altering chemical potency and safety profile.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a Self-Validating Safety System . Do not deviate from these specifications without a documented risk assessment.

Hand Protection (Barrier Integrity)
  • Material: Nitrile Rubber (Minimum thickness: 0.11 mm).

    • Why? Natural Latex is permeable to many organic esters and offers poor resistance to the lipophilic nature of this compound.

  • Protocol: Double-Gloving is mandatory for synthesis handling.

    • Inner Glove: Standard Nitrile (inspection layer).

    • Outer Glove: Long-cuff Nitrile (protection layer).

    • Validation: Check for "ballooning" or discoloration every 30 minutes. Replace immediately if splashed.

Respiratory Protection (Inhalation Control)[1][2]
  • Primary Control: Handling must occur inside a certified Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Secondary Control (Outside Hood): If weighing outside a hood is unavoidable (not recommended), use a P100/N99 Particulate Respirator .

    • Why? Surgical masks offer zero protection against chemical aerosols.

Eye & Face Protection[1][2][3][4][5][6]
  • Standard: Chemical Splash Goggles (Indirect Vent).

    • Why? Safety glasses with side shields are insufficient for potential projectiles or splashes during synthesis. The hydrolysis products are acidic and damaging to corneal tissue.

Body Protection
  • Standard: Lab coat (cotton/polyester blend) with buttoned cuffs.

  • Enhanced: For quantities >10g, wear a Tyvek® apron or sleeve covers to prevent accumulation of dust on fabric, which can transfer to common areas.

Part 3: Operational Protocol (Step-by-Step)

Phase 1: Receipt & Cold Chain Stabilization
  • Step 1: Upon package arrival, inspect the temperature logger (if included).

  • Step 2: Do not open the inner vial at the receiving dock.

  • Step 3: Transfer the sealed container immediately to -20°C (or 2-8°C as per specific CoA) storage.

  • Step 4: Allow the container to equilibrate to room temperature inside a desiccator before opening to prevent condensation, which hydrolyzes the ester.

Phase 2: Active Handling (Synthesis/Weighing)
  • Step 1 (Setup): Clear the fume hood. Place a disposable absorbent pad (pig mat) on the working surface.

  • Step 2 (Static Control): Use an anti-static gun or ionizer if the compound is a dry powder; lactam powders can be static-charged and "jump" during weighing.

  • Step 3 (Transfer):

    • Use a disposable spatula.

    • Dissolve the solid immediately into the reaction solvent (e.g., DCM, Ethyl Acetate) to reduce inhalation risk.

  • Step 4 (Decon): Wipe the exterior of the stock bottle with a dry tissue, then a solvent-dampened tissue, before returning to cold storage.

Phase 3: Waste & Disposal[6]
  • Solid Waste: Dispose of contaminated gloves, mats, and paper in Hazardous Solid Waste (Incineration) . Do not use general trash.

  • Liquid Waste: Segregate into Halogenated or Non-Halogenated solvent streams depending on the reaction solvent used.

  • Container Disposal: Rinse empty vials with Acetone/Ethanol inside the hood before discarding glass.

Part 4: Visualization of Safety Workflow

The following diagram illustrates the "Cradle-to-Grave" safety loop for handling this specific intermediate, emphasizing the Cold Chain requirement.

SafetyWorkflow cluster_0 Critical Control Point Receipt Receipt & Inspection (Check Temp) Storage Cold Storage (-20°C / Desiccated) Receipt->Storage Immediate Transfer Equilibration Warm to RT (Prevent Condensation) Storage->Equilibration Before Use PPE_Check PPE Donning (Double Nitrile + Goggles) Equilibration->PPE_Check Prep Handling Handling in Fume Hood (Dissolve Immediately) PPE_Check->Handling Active Phase Handling->Storage Return Stock Waste Disposal (Solid HazMat) Handling->Waste Contaminated Items

Figure 1: Operational workflow emphasizing the critical cold-chain loop to prevent chemical degradation and exposure.

References

  • Centers for Disease Control and Prevention (CDC). (2011). Setting occupational exposure limits for unstudied pharmaceutical intermediates using an in vitro parallelogram approach. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Considerations for setting occupational exposure limits for novel pharmaceutical modalities. Retrieved from [Link]

  • PubChem. (2025).[1] Compound Summary: Ethyl 2-(2-oxoazepan-1-yl)acetate (Isomer Analog Data). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(2-oxoazepan-3-yl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(2-oxoazepan-3-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.